molecular formula C10H12ClN5 B1671975 GMQ CAS No. 5361-15-9

GMQ

Cat. No.: B1671975
CAS No.: 5361-15-9
M. Wt: 237.69 g/mol
InChI Key: VNPZWQRWOHFAPD-UHFFFAOYSA-N
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Description

GMQ is an activator of acid-sensing ion channel 3 (ASIC3). It evokes rapid inward currents with little desensitization in CHO cells expressing ASIC3 (EC50 = 67 µM at neutral pH). It is also an inhibitor of the GABAA receptor (IC50 = 0.39 µM in primary rat hippocampal neurons). This compound has stimulatory effects on large-conductance calcium-activated potassium (BKCa) channels in GH3 rat pituitary cells and on non-selective cation currents in Rolf B1.T olfactory sensory neurons. It increases paw licking time in Asic3+/+ and, to a lesser extent, Asic3-/- mice when administered at a dose of 100 µM, an effect that can be blocked by the ASIC inhibitor amiloride.>This compound hydrochloride is a potent and selective modulator of acid-sensing ion channel (ASIC). It activates ASIC3 channels under neutral pH and blocks acid-induced maximal peak current.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylquinazolin-2-yl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5.ClH/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12;/h2-5H,1H3,(H4,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPZWQRWOHFAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5361-15-9
Record name 2-GUANIDINO-4-METHYLQUINAZOLINE HYDROCHLORIDE
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Foundational & Exploratory

What is the mechanism of action of GMQ?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of GMQ (2-Guanidine-4-methylquinazoline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as 2-Guanidine-4-methylquinazoline, is a synthetic organic compound that has garnered significant interest in the field of neuroscience and pharmacology.[1] It is recognized as a potent and selective modulator of acid-sensing ion channels (ASICs), with a primary role as an activator of the ASIC3 subtype.[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, quantitative activity, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: ASIC3 Activation

The principal mechanism of action of this compound is the activation of Acid-Sensing Ion Channel 3 (ASIC3).[2][3] Unlike endogenous activators which are typically protons (H+), this compound can open ASIC3 channels even at a neutral pH of 7.4.[2] This unique property makes it a valuable tool for studying the physiological roles of ASIC3 independent of acidosis. The activation of ASIC3 by this compound leads to a sustained inward current in cells expressing this channel.[2]

Signaling Pathway of this compound-mediated ASIC3 Activation

The following diagram illustrates the direct activation of the ASIC3 channel by this compound, leading to ion influx.

GMQ_ASIC3_Activation This compound This compound (2-Guanidine-4-methylquinazoline) ASIC3 ASIC3 Channel (extracellular domain) This compound->ASIC3 Binds to non-proton sensor domain Channel_Open Conformational Change (Channel Opening) ASIC3->Channel_Open Activates Ion_Influx Na+ Influx (Sustained Inward Current) Channel_Open->Ion_Influx Cellular_Response Neuronal Depolarization & Downstream Signaling Ion_Influx->Cellular_Response

Caption: this compound binds to and activates the ASIC3 ion channel, leading to sodium influx and cellular depolarization.

Secondary and Off-Target Effects

Beyond its primary role as an ASIC3 activator, this compound exhibits a range of effects on other ion channels and receptors. This polypharmacology is crucial for interpreting experimental results and considering its therapeutic potential.

Inhibition of GABA-A Receptors

This compound also functions as an inhibitor of the γ-aminobutyric acid type A (GABA-A) receptor.[3] It acts as a competitive antagonist, meaning it competes with the endogenous ligand GABA for binding to the receptor.[3] This inhibitory action can lead to a reduction in the normal inhibitory tone of the central nervous system.

Signaling Pathway of this compound-mediated GABA-A Receptor Inhibition

This diagram shows the competitive antagonism of the GABA-A receptor by this compound.

GMQ_GABA_Inhibition cluster_GABA GABA-A Receptor Signaling cluster_this compound This compound Interference GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) GABA_A_Receptor->Hyperpolarization Opens Cl- channel This compound This compound This compound->GABA_A_Receptor Competitively Binds (Antagonist)

Caption: this compound competitively inhibits the GABA-A receptor, preventing GABA-mediated neuronal hyperpolarization.

Modulation of Other Ion Channels

This compound has been shown to have stimulatory effects on large-conductance calcium-activated potassium (BKCa) channels in pituitary GH3 cells.[3][4] It enhances the probability of these channels opening.[4] Additionally, it affects non-selective cation currents in olfactory sensory neurons and can suppress delayed rectifying K+ currents, voltage-gated Na+ currents, and L-type Ca2+ currents.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative measures of this compound's activity across its various targets.

TargetActionCell TypeValueUnitsReference
ASIC3 ActivatorCHO cells expressing ASIC31.83 (EC50 at pH 7.4)mM[2]
ASIC3 ActivatorCHO cells expressing ASIC367 (EC50 at neutral pH)µM[3]
ASIC1a Blocker (at high conc.)-3.24 (IC50)mM[2]
ASIC1b Blocker (at high conc.)-1.52 (IC50)mM[2]
ASIC3 Blocker (at high conc.)-6.74 (IC50)mM[2]
GABA-A Receptor InhibitorPrimary rat hippocampal neurons0.39 (IC50)µM[3]
BKCa Channels EnhancerPituitary GH3 cells0.95 (EC50)µM[4]

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental methodologies.

Cell Culture and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.[2][3]

  • Transfection: CHO cells are transiently transfected with plasmids encoding the specific ion channel subunits of interest (e.g., rat ASIC3). This allows for the study of the channel in an isolated system.

Electrophysiology (Patch-Clamp)
  • Technique: Whole-cell or inside-out patch-clamp recordings are the primary methods for measuring ion channel activity.

  • Procedure: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane potential is clamped at a set value, and the currents flowing across the membrane in response to drug application are recorded.

  • Application of this compound: this compound is typically dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular or bath solution to the desired concentration before being perfused over the cell.[3][4]

  • Data Analysis: Dose-response curves are generated by applying a range of this compound concentrations to determine EC50 (for activation) or IC50 (for inhibition) values.

Experimental Workflow for Assessing this compound Activity

The diagram below outlines a typical workflow for evaluating the effect of this compound on a target ion channel.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., CHO cells) start->cell_culture transfection Transfection with Target Ion Channel DNA cell_culture->transfection patch_clamp Patch-Clamp Setup (Whole-cell configuration) transfection->patch_clamp baseline Record Baseline Channel Activity patch_clamp->baseline apply_this compound Apply this compound at Varying Concentrations baseline->apply_this compound record_currents Record Ion Currents apply_this compound->record_currents analysis Data Analysis (Dose-Response Curve) record_currents->analysis end Determine EC50/IC50 analysis->end

Caption: A standard experimental workflow for characterizing the electrophysiological effects of this compound on a specific ion channel.

Conclusion

This compound is a multifaceted pharmacological agent with a primary, well-documented mechanism as an activator of ASIC3 channels at neutral pH. Its utility extends to the study of other ion channels, including its role as a potent GABA-A receptor antagonist and a modulator of various potassium and calcium channels. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this compound. A thorough consideration of its polypharmacology is essential for the accurate design and interpretation of future studies.

References

An In-depth Technical Guide to the Chemical Properties of 2-Guanidine-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-Guanidine-4-methylquinazoline, a molecule of significant interest to researchers, scientists, and drug development professionals. This document details its known chemical properties, outlines experimental protocols for its synthesis and analysis, and visualizes its key biological signaling pathway and a relevant experimental workflow.

Chemical and Physical Properties

2-Guanidine-4-methylquinazoline, often referred to as GMQ, is a synthetic organic compound. It is commonly available and studied in its hydrochloride salt form.[1] The fundamental properties of both the free base and the hydrochloride salt are summarized below.

Table 1: Physicochemical Properties of 2-Guanidine-4-methylquinazoline and its Hydrochloride Salt

Property2-Guanidine-4-methylquinazoline (Free Base)2-Guanidine-4-methylquinazoline Hydrochloride (this compound HCl)
IUPAC Name N-(4-methylquinazolin-2-yl)guanidineN-(4-methylquinazolin-2-yl)guanidine hydrochloride
Synonyms 2-GMQ, GNF-Pf-3515, 1-(4-Methylquinazolin-2-yl)guanidine4-Methyl-2-guanidino quinazoline (B50416) hydrochloride, N-(4-Methyl-2-quinazolinyl)-guanidine hydrochloride
CAS Number 716-11-0[2][3]5361-15-9
Molecular Formula C₁₀H₁₁N₅[2][3]C₁₀H₁₁N₅·HCl
Molecular Weight 201.23 g/mol [2]237.69 g/mol
Appearance Off-white solid[2]White to beige powder
Melting Point Not experimentally determined.Not experimentally determined.
Boiling Point Not experimentally determined.Not experimentally determined.
pKa Not experimentally determined. The pKa of the parent compound, guanidine (B92328), is 12.5, indicating it is a strong base.[4]Not experimentally determined.
Solubility DMSO: 16.6 mg/mL[2]Water: 5 mg/mL (clear solution), DMSO: 2 mg/mL (clear, warmed), 20 mg/mL (clear)

Pharmacological Properties

2-Guanidine-4-methylquinazoline is a potent and selective modulator of acid-sensing ion channels (ASICs), particularly ASIC3. It has been shown to activate ASIC3 channels even at neutral pH. This activity has led to its use in neurological disease research.[1] In addition to its effects on ASICs, this compound has also been identified as a competitive antagonist of A-type γ-aminobutyric acid (GABA) receptors.

Table 2: Pharmacological Activity of 2-Guanidine-4-methylquinazoline Hydrochloride (this compound HCl)

TargetActionEC₅₀ / IC₅₀Cell Type / Conditions
ASIC3ActivatorEC₅₀: 1.83 mMAt pH 7.4[1][5]
GABAA ReceptorCompetitive AntagonistIC₅₀: 0.39 µMCultured rat hippocampal neurons
Large-conductance Ca²⁺-activated K⁺ (BKCa) channelsStimulatory effectsEC₅₀: 0.95 µMPituitary GH3 cells[6]

Experimental Protocols

Proposed Synthesis of 2-Guanidine-4-methylquinazoline

A convenient synthesis for 2-guanidinoquinazolines involves the interaction of an o-aminoacetophenone hydrochloride with dicyandiamide (B1669379) or its derivatives.[7] The following is a proposed protocol adapted from this general method.

Materials:

  • o-Aminoacetophenone hydrochloride

  • Dicyandiamide

  • Deionized water

  • Ethanol

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Dissolve o-aminoacetophenone hydrochloride and a molar equivalent of dicyandiamide in a minimal amount of water.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Guanidine-4-methylquinazoline hydrochloride.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of 2-Guanidine-4-methylquinazoline can be assessed by HPLC. A general method for the analysis of guanidine compounds can be adapted for this specific molecule.[4][8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 4µm)

Mobile Phase:

  • A mixture of 50% deionized water, 50% acetonitrile, and 0.1% formic acid.[8]

Method:

  • Flow rate: 1.0 mL/minute[8]

  • Injection volume: 1 µL[8]

  • Detection: UV at 195 nm[8]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.7 mg/mL.[8]

Whole-Cell Patch-Clamp Electrophysiology

To study the effects of this compound on ASIC3 channels, whole-cell patch-clamp recordings can be performed on cells expressing these channels (e.g., CHO cells or primary neurons).[1]

Solutions:

  • External Solution (pH 7.4): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, and 10 HEPES.

  • Pipette Solution (pH 7.2): Containing (in mM): 140 KCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP.

Procedure:

  • Culture cells expressing ASIC3 on glass coverslips.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the pipette solution.

  • Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Record baseline ASIC3 currents.

  • Apply 2-Guanidine-4-methylquinazoline at various concentrations to the external solution and record the resulting currents to determine its effect on ASIC3 channel activity.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of 2-Guanidine-4-methylquinazoline (this compound) on the Acid-Sensing Ion Channel 3 (ASIC3).

GMQ_ASIC3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound 2-Guanidine-4- methylquinazoline (this compound) ASIC3 ASIC3 Channel (Closed State) This compound->ASIC3 Binds to and activates at neutral pH ASIC3_Open ASIC3 Channel (Open State) ASIC3->ASIC3_Open Conformational Change Ion_Influx Cation Influx (e.g., Na⁺) ASIC3_Open->Ion_Influx Allows passage of ions Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to

Caption: Proposed signaling pathway of 2-Guanidine-4-methylquinazoline activating the ASIC3 channel.

Experimental Workflow

The diagram below outlines a typical experimental workflow for investigating the effect of 2-Guanidine-4-methylquinazoline on ASIC3 currents using whole-cell patch-clamp electrophysiology.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture ASIC3-expressing cells Patch Establish whole-cell patch-clamp configuration Cell_Culture->Patch Solution_Prep Prepare external and pipette solutions Solution_Prep->Patch Baseline Record baseline ASIC3 currents Patch->Baseline GMQ_Application Apply 2-Guanidine-4- methylquinazoline (this compound) Baseline->GMQ_Application Record_Effect Record this compound-induced currents GMQ_Application->Record_Effect Data_Analysis Analyze current traces Record_Effect->Data_Analysis Dose_Response Construct dose-response curve Data_Analysis->Dose_Response Conclusion Determine EC₅₀ and characterize modulation Dose_Response->Conclusion

Caption: Workflow for electrophysiological analysis of 2-Guanidine-4-methylquinazoline on ASIC3.

References

GMQ as an ASIC3 Channel Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-guanidine-4-methylquinazoline (GMQ) as a selective activator of the Acid-Sensing Ion Channel 3 (ASIC3). It details the molecular mechanisms of action, downstream signaling pathways, and comprehensive experimental protocols for studying this interaction. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes detailed visualizations of signaling pathways and experimental workflows using the Graphviz DOT language, offering a clear and concise resource for researchers in pain, sensory biology, and pharmacology.

Introduction to this compound and ASIC3

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels primarily expressed in the central and peripheral nervous systems.[1] Among the different subunits, ASIC3 has garnered significant attention as a key player in pain perception, particularly in the context of tissue acidosis associated with inflammation, ischemia, and muscle fatigue.[2][3] Unlike other ASIC subunits that are primarily activated by a drop in extracellular pH, ASIC3 can also be activated by non-proton ligands.[4]

2-guanidine-4-methylquinazoline (this compound) is a synthetic small molecule that has been identified as a selective activator of ASIC3 at physiological pH.[4] Its ability to directly gate the channel provides a unique tool to dissect the physiological roles of ASIC3 and explore its potential as a therapeutic target.[5] This guide will explore the technical details of this compound's interaction with ASIC3.

Mechanism of Action

This compound activates ASIC3 through a distinct mechanism that involves modulation of the channel's gating properties. Instead of directly opening the channel pore in a conventional agonist-like manner, this compound alters the pH-dependence of both activation and steady-state desensitization (SSD).[6][7]

Specifically, this compound induces an alkaline shift in the pH-dependence of activation and an acidic shift in the pH-dependence of inactivation.[6][7] This dual effect increases the "window current," a sustained current that occurs in the pH range where the activation and inactivation curves overlap.[6] This sustained influx of cations, primarily Na+, leads to prolonged membrane depolarization and neuronal excitation.

Several studies have identified key residues in the extracellular "palm" domain of ASIC3 that are critical for this compound's effects, notably glutamic acid at position 79 (E79) and glutamic acid at position 423 (E423).[6][8] However, it is suggested that this non-proton ligand-sensing domain may not be the sole site responsible for these modulatory effects.[6]

Furthermore, the activation of ASIC3 by this compound is influenced by extracellular calcium concentrations.[9] The removal of calcium enhances this compound-induced activation, suggesting that calcium stabilizes the closed state of the channel.[9]

Quantitative Data on this compound-ASIC3 Interaction

The following tables summarize the key quantitative parameters of this compound's effect on ASIC3 and other ASIC subtypes from various studies.

ParameterValueSpecies/Cell LineConditionsReference(s)
EC₅₀ (ASIC3 activation) 680 µMrat ASIC3pH 7.4[10]
1.83 ± 0.97 mMrat ASIC3 / CHO cellspH 7.4[11]
EC₅₀ (shift in pH₅₀ of ASIC1a) 1.97 ± 0.29 mMrat ASIC1a / CHO cells[11]
EC₅₀ (BKCa channel activation) 0.95 µMPituitary GH3 cellsInside-out patch[12]

Table 1: Potency of this compound on ASIC3 and other channels.

ChannelEffect of this compound on pH-dependent activationEffect of this compound on pH-dependent inactivationReference(s)
ASIC3 Alkaline shiftAcidic shift[6][7]
ASIC1a Acidic shiftAcidic shift[11]
ASIC1b Acidic shiftAcidic shift[13]
ASIC2a No significant shiftAcidic shift[13]

Table 2: Effects of this compound on the pH-dependence of different ASIC subtypes.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells (CHO or HEK293)

This protocol is widely used to study the effects of this compound on ASIC3 expressed in a heterologous system.

4.1.1. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are cultured in standard media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are transiently transfected with a plasmid encoding the desired ASIC3 subunit using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.

  • Recordings are typically performed 24-48 hours post-transfection.

4.1.2. Solutions:

  • External Solution (pH 7.4): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjusted to pH 7.4 with NaOH.

  • Internal Solution (pH 7.2): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES. Adjusted to pH 7.2 with KOH.

  • Test Solutions: External solution with varying concentrations of this compound and adjusted to different pH values using MES (for acidic pH) or Trizma base (for alkaline pH).

4.1.3. Recording Parameters:

  • Cells are voltage-clamped at a holding potential of -60 mV or -70 mV.[7][14]

  • Currents are elicited by rapid application of test solutions using a fast-perfusion system.

  • To determine the pH-dependence of activation, cells are exposed to a conditioning pH of 7.4 followed by test solutions of varying acidic pH in the absence or presence of this compound.[7]

  • To determine the pH-dependence of steady-state inactivation (SSIN), cells are pre-incubated in conditioning solutions of varying pH for 60 seconds, followed by a test pulse at a strongly activating pH (e.g., pH 6.0) to measure the fraction of non-inactivated channels.[7]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is suitable for studying ion channels that are robustly expressed in Xenopus oocytes.

4.2.1. Oocyte Preparation and Injection:

  • Oocytes are surgically removed from female Xenopus laevis frogs.

  • The follicular membrane is enzymatically removed using collagenase.

  • Oocytes are injected with cRNA encoding the ASIC3 subunit.

  • Injected oocytes are incubated for 2-7 days to allow for channel expression.

4.2.2. Solutions:

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES. Adjusted to pH 7.5.

4.2.3. Recording Parameters:

  • Oocytes are impaled with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

  • The membrane potential is clamped at a holding potential, typically between -40 mV and -80 mV.

  • Currents are recorded in response to the application of solutions with different pH and this compound concentrations.

Signaling Pathways and In Vivo Effects

Activation of ASIC3 by this compound in sensory neurons leads to membrane depolarization and the initiation of action potentials, contributing to pain signaling.[5] In vivo studies have shown that intraplantar injection of this compound in mice induces pain-related behaviors, an effect that is absent in ASIC3 knockout mice.[5] This highlights the specific role of ASIC3 in mediating the nociceptive effects of this compound.

The downstream signaling pathways following ASIC3 activation are complex and can involve multiple cascades. One identified pathway involves the regulation of ASIC3 expression itself through Nerve Growth Factor (NGF) acting via the p75NTR receptor and the Extracellular signal-Regulated Kinase (ERK) pathway.[15]

Visualizations

Signaling Pathway of this compound-induced ASIC3 Activation

GMQ_ASIC3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ASIC3 ASIC3 Channel This compound->ASIC3 Activates Protons H+ Protons->ASIC3 Potentiates This compound effect Ca2 Ca²⁺ Ca2->ASIC3 Inhibits Na_influx Na⁺ Influx ASIC3->Na_influx Gating Depolarization Membrane Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Pain Pain Sensation AP->Pain

Caption: this compound activates ASIC3, leading to Na⁺ influx and pain sensation.

Experimental Workflow for Whole-Cell Patch-Clamp

Patch_Clamp_Workflow A CHO/HEK293 Cell Culture B Transfection with ASIC3 Plasmid A->B C Incubation (24-48h) B->C D Whole-Cell Patch-Clamp C->D E Application of this compound and varied pH solutions D->E F Data Acquisition (Current Recordings) E->F G Data Analysis F->G

Caption: Workflow for studying this compound's effect on ASIC3 via patch-clamp.

Logical Relationship of this compound's Gating Modulation

Gating_Modulation This compound This compound Binding to ASIC3 Activation Alkaline Shift in pH of Activation This compound->Activation Inactivation Acidic Shift in pH of Inactivation This compound->Inactivation Window_Current Increased Window Current Activation->Window_Current Inactivation->Window_Current Sustained_Current Sustained Na⁺ Current Window_Current->Sustained_Current Depolarization Neuronal Depolarization Sustained_Current->Depolarization

Caption: this compound's modulation of ASIC3 gating leads to sustained current.

Structure-Activity Relationship

The guanidinium (B1211019) group of this compound is a key feature for its activity. Studies on this compound analogs have revealed that modifications to the quinazoline (B50416) ring can alter the potency and subtype selectivity. For instance, guanidinopyridines have shown a 20-fold decrease in the IC₅₀ for ASIC1a and ASIC3 inhibition at low pH.[16] Some 2-guanidino-quinolines and -pyridines exhibit a biphasic effect, causing potentiation of ASIC1a at lower concentrations and inhibition at higher concentrations, while not potentiating ASIC3.[16] In silico screening has also identified other compounds, such as guanabenz (B1672423) and sephin1 (B1681622), that mimic the effects of this compound on ASIC3, acting as allosteric modulators.[17][18] These findings suggest that the nonproton ligand sensor domain of ASIC3 can be targeted by a range of structurally related molecules, opening avenues for the development of novel ASIC3 modulators.

Conclusion

This compound serves as an invaluable pharmacological tool for probing the function of ASIC3 channels. Its unique mechanism of action, involving the modulation of pH-dependent gating, provides a means to selectively activate this channel and study its role in physiological and pathophysiological processes, particularly in the context of pain and sensory signaling. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate the intricate relationship between this compound and ASIC3, and to leverage this knowledge for the development of novel therapeutics targeting this important ion channel.

References

A Technical Guide to 2-Guanidine-4-methylquinazoline (GMQ): An ASIC3 Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Guanidine-4-methylquinazoline (GMQ), a pivotal pharmacological tool in the study of Acid-Sensing Ion Channels (ASICs). This compound is distinguished by its unique ability to selectively activate ASIC3 at physiological pH, a property that has established it as an invaluable molecular probe in neuroscience and pain research. This document details the compound's discovery, its complex mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. It is intended to serve as a detailed resource for researchers utilizing or investigating this compound and similar compounds in drug development and physiological studies.

Introduction and History

2-Guanidine-4-methylquinazoline, commonly referred to as this compound, is a small molecule that has gained prominence as a selective activator of the Acid-Sensing Ion Channel 3 (ASIC3). ASICs are a family of neuronal, voltage-insensitive cation channels that are activated by decreases in extracellular pH. They are critically involved in numerous physiological and pathophysiological processes, including pain perception, mechanosensation, and neuronal plasticity.

The significance of this compound in the field was solidified by the work of Alijevic and Kellenberger in 2012, who characterized it as a potent and selective modulator capable of activating ASIC3 channels under neutral (pH 7.4) conditions. This was a landmark discovery, as ASICs were primarily understood to be proton-gated. This unique property allows researchers to isolate and study the function of ASIC3 channels independent of pH changes, providing a powerful tool to deconvolute their roles in complex biological systems. Subsequent research has further explored its mechanism, its off-target effects, and has used this compound as a scaffold for the in silico discovery of new ASIC3 modulators.[1]

Mechanism of Action

This compound exhibits a complex, concentration-dependent mechanism of action, functioning as both an activator and a blocker of ASIC channels. It also displays notable off-target effects on other ion channel families.

2.1 Primary Action: ASIC3 Activation

At physiological pH (7.4), this compound acts as an allosteric agonist of ASIC3.[1] It is believed to interact with a non-proton ligand sensor domain on the channel.[2] This binding event induces a conformational change that opens the channel pore, leading to an influx of cations (primarily Na⁺), membrane depolarization, and the generation of a sustained inward current.[1] This mode of activation is distinct from the channel's response to acidic conditions and is central to this compound's utility in research.

2.2 Secondary and Off-Target Effects

It is critical for researchers to be aware of this compound's other regulatory actions, as these can confound the interpretation of experimental results, particularly in vivo.[3]

  • ASIC Pore Block: At high millimolar concentrations, this compound paradoxically blocks the pore of several ASIC subtypes, including ASIC1a, ASIC1b, and ASIC3 itself.[1]

  • BKCa Channel Activation: In contrast to its effects on ASICs, this compound enhances the activity of large-conductance Ca²⁺-activated K⁺ (BKCa) channels at low micromolar concentrations.[3]

  • Suppression of Other Channels: this compound has also been shown to suppress currents from other voltage-gated ion channels, including delayed rectifying K⁺ currents, voltage-gated Na⁺ currents, and L-type Ca²⁺ currents.[3]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized by determining its potency for various ion channels. This data is crucial for designing experiments with appropriate concentration ranges to achieve the desired effect while minimizing off-target activities.

Target ChannelEffectParameterValue (pH 7.4)Reference
ASIC3 ActivationEC₅₀1.83 mM[1]
ASIC3 BlockadeIC₅₀6.74 mM[1]
ASIC1a BlockadeIC₅₀3.24 mM[1]
ASIC1b BlockadeIC₅₀1.52 mM[1]
BKCa Channel ActivationEC₅₀0.95 µM[3]

Signaling and Action Pathway Diagram

The following diagram illustrates the primary and secondary effects of this compound on different ion channels.

GMQ_Action_Pathway cluster_ASIC ASIC Channels cluster_Other Off-Target Channels This compound This compound (2-Guanidine-4-methylquinazoline) ASIC3_activate ASIC3 This compound->ASIC3_activate ~1.83 mM (EC50) ASIC_block ASIC1a, 1b, 3 This compound->ASIC_block >1.5 mM (IC50) BKCa BKCa Channel This compound->BKCa ~0.95 µM (EC50) Other_Channels Kv, Nav, Cav Channels This compound->Other_Channels Concentration Dependent Activation Activation (Channel Opening) ASIC3_activate->Activation Blockade Blockade (Pore Occlusion) ASIC_block->Blockade BKCa->Activation Enhancement Suppression Suppression (Reduced Current) Other_Channels->Suppression

Fig 1. Concentration-dependent actions of this compound on target and off-target ion channels.

Experimental Protocols

The primary technique for characterizing the effects of this compound on ion channels is whole-cell patch-clamp electrophysiology. This is often complemented by computational methods for mechanistic investigation and discovery of analogous compounds.

5.1. Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology for measuring ionic currents through ASIC channels in a cultured cell line (e.g., Chinese Hamster Ovary, CHO, cells) transfected with the channel of interest.

I. Materials and Solutions:

  • Cell Culture: CHO cells stably or transiently expressing the desired ASIC subunit (e.g., rASIC3).

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) in a suitable solvent like DMSO or water and dilute to final concentrations in the external solution on the day of the experiment.

II. Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Plating: Plate transfected CHO cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution at a rate of 1-2 mL/min.

  • Obtaining a Seal: Under visual control, approach a single cell with the micropipette. Apply slight positive pressure to keep the tip clean. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance ( >1 GΩ) "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.

  • Compound Application: Apply this compound by switching the perfusion system to an external solution containing the desired concentration of the compound. Record the resulting current. To study pH-dependent effects, switch between solutions of different pH values (e.g., pH 7.4, 7.0, 6.0) in the presence and absence of this compound.

  • Data Acquisition: Record currents using a patch-clamp amplifier and appropriate data acquisition software. Analyze parameters such as current amplitude, activation kinetics, and desensitization.

5.2. In Silico Screening and Docking

To identify novel ASIC3 modulators based on the this compound scaffold, computational screening methods are employed.

I. Procedure:

  • Homology Modeling: Construct a 3D model of the target channel (e.g., rat ASIC3) based on available crystal structures of related channels (e.g., chicken ASIC1a).

  • Ligand Preparation: Create a 3D representation of the query molecule (this compound) and a library of candidate compounds (e.g., FDA-approved drugs).

  • Virtual Screening: Use software (e.g., ROCS, Forge) to screen the compound library for molecules with high shape and electrostatic similarity to this compound.

  • Molecular Docking: "Dock" the top hits from the virtual screen into the predicted binding pocket on the ASIC3 homology model using software like AutoDock Vina. This predicts the most likely binding poses and calculates a binding affinity score.

  • Analysis: Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and channel residues to prioritize candidates for experimental validation via patch-clamp.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for identifying and validating a novel ASIC modulator, starting from a known compound like this compound.

Experimental_Workflow start Start: Known Modulator (e.g., this compound) in_silico In Silico Screening (Ligand-based Similarity) start->in_silico Define Scaffold docking Molecular Docking (Structure-based) in_silico->docking Generate Candidate List hits Identify Top Hits (Candidate Compounds) docking->hits Rank by Binding Score synthesis Compound Synthesis or Acquisition hits->synthesis validation Electrophysiology Validation (Whole-Cell Patch Clamp) synthesis->validation Test Compounds analysis Data Analysis (Potency, Efficacy) validation->analysis analysis->docking Iterative Refinement conclusion Validated Modulator analysis->conclusion

Fig 2. Workflow for the discovery and validation of novel ASIC3 modulators.

Chemical Synthesis

Conclusion

2-Guanidine-4-methylquinazoline is a uniquely valuable tool for the pharmacological investigation of ASIC3 channels due to its ability to activate them at physiological pH. This guide provides the core technical information required for its effective use, including its dual-action mechanism, quantitative data, and detailed experimental protocols. However, researchers must remain vigilant of its concentration-dependent switch from an activator to a blocker and its significant off-target effects, particularly on BKCa channels, which are activated at much lower concentrations. Careful experimental design and concentration selection are paramount to leveraging this compound's unique properties for advancing our understanding of ASIC3 in health and disease.

References

The Role of GPRIN2 in Neurological Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-regulated inducer of neurite outgrowth 2 (GPRIN2) is a member of a protein family known for its role in neuronal development and signaling. While its precise function in the context of neurological diseases remains an emerging field of study, its foundational role in neurite outgrowth and interaction with G protein-coupled receptors (GPCRs) positions it as a protein of significant interest. This technical guide synthesizes the current understanding of the GPRIN protein family, with a specific focus on GPRIN2, to provide a framework for its potential involvement in neurological disease models. Due to the limited direct research on GPRIN2 in this area, this guide draws upon data from its better-characterized family members, GPRIN1 and GPRIN3, to infer potential functions and guide future research.

Introduction to the GPRIN Family

The G protein-regulated inducer of neurite outgrowth (GPRIN) family consists of three members: GPRIN1, GPRIN2, and GPRIN3. These proteins are characterized by their interaction with the activated forms of Gαi/o subunits of heterotrimeric G proteins, suggesting a role as downstream effectors in GPCR signaling pathways.[1] Their primary predicted function is in the development and modulation of neuron projections.[2][3][4]

GPRIN2: Molecular Function and Signaling Pathways

GPRIN2, like its family members, is predicted to be involved in neurite outgrowth.[3][4] Its molecular mechanism appears to be closely tied to the modulation of the MAPK signaling pathway.

Interaction with Gαo and Sprouty2

GPRIN2 has been shown to interact with both activated Gαo and Sprouty2, a known inhibitor of the MAPK pathway.[5] Gαo and Sprouty2 bind to overlapping regions of GPRIN2, leading to a competitive binding scenario.[5]

Regulation of the MAPK Pathway

The interaction between GPRIN2 and Sprouty2 is a key regulatory node in growth factor signaling. By sequestering Sprouty2, GPRIN2 can relieve the inhibition of the MAPK pathway, thereby promoting downstream signaling. The binding of activated Gαo to GPRIN2 can displace Sprouty2, making it available to inhibit the MAPK pathway.[5][6] This suggests that GPCRs that couple to Gαo/i could utilize GPRIN2 to modulate growth factor-mediated signaling.

GPRIN2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein Gαo/i-βγ GPCR->G_protein Activation GPRIN2_mem GPRIN2 G_protein->GPRIN2_mem Binds Sprouty2 Sprouty2 G_protein->Sprouty2 Displaces from GPRIN2 GPRIN2_mem->Sprouty2 Sequesters MAPK_Pathway MAPK Pathway Sprouty2->MAPK_Pathway Inhibits Neurite_Outgrowth Neurite Outgrowth MAPK_Pathway->Neurite_Outgrowth Promotes

Caption: GPRIN2 signaling pathway. (Within 100 characters)

Insights from GPRIN Family Members in Neurological Models

Direct experimental evidence for the role of GPRIN2 in neurological disease models is currently scarce. However, studies on GPRIN1 and GPRIN3 provide valuable insights into the potential functions of GPRIN2.

GPRIN1 Knockout Mouse Model

A study on a GPRIN1 whole-body knockout mouse model revealed significant neurological phenotypes.[7][8] These mice exhibited learning deficits, suggesting a role for GPRIN1 in cognitive function.[8] At the cellular level, neurons from these mice showed alterations in neuronal signal transduction and calcium homeostasis.[7][8] This model provides the most direct evidence to date that disruption of a GPRIN family member can lead to neurological dysfunction.

GPRIN3 in the Striatum and Dopaminergic Signaling

Research on GPRIN3 has identified its preferential expression in the striatum, a brain region critical for motor control and reward.[9][10] GPRIN3 has been identified as a modulator of the dopamine (B1211576) D2 receptor (D2R) function.[9][10] Knockout of GPRIN3 in mice resulted in increased neuronal arborization and altered electrophysiological properties of medium spiny neurons.[10] These cellular changes were associated with behavioral alterations, including increased motivation and hyperlocomotion induced by cocaine.[10] Given the central role of dopaminergic signaling in Parkinson's disease and schizophrenia, these findings suggest that GPRIN family members could be involved in the pathophysiology of these disorders.[9]

Quantitative Data from GPRIN Knockout Models

The following table summarizes the key quantitative findings from studies on GPRIN1 and GPRIN3 knockout mice. This data provides a basis for hypothesizing the potential effects of GPRIN2 disruption.

Gene KnockoutModel OrganismKey PhenotypesQuantitative FindingsReference
GPRIN1 MouseLearning DeficitGPRIN1-/- mice showed impaired performance in learning and memory tasks.[7][8]
Altered Neuronal SignalingGPRIN1-/- neurons exhibited dysregulated Ca2+ homeostasis.[7][8]
GPRIN3 MouseIncreased Neuronal Arborization3D reconstruction of medium spiny neurons from GPRIN3 KO mice showed increased dendritic complexity.[10]
Altered Neuronal ExcitabilityGPRIN3 KO neurons displayed a decreased resting membrane potential and altered firing properties.[10]
Behavioral ChangesGPRIN3 KO mice exhibited increased locomotor activity in response to cocaine.[10]

Experimental Protocols

Detailed experimental protocols for studying GPRIN function are crucial for reproducible research. Below are summaries of key methodologies used in the cited literature.

Generation of Knockout Mice
  • GPRIN1 Knockout: A viable whole-body GPRIN1 knockout mouse was generated by germline deletion of the floxed GPRIN1 allele after crossing with a Rosa26-Cre mouse.[8]

  • GPRIN3 Knockout: GPRIN3 knockout mice were generated using the CRISPR/Cas9 system.[9]

Neuronal Culture and Analysis
  • Primary Neuronal Cultures: Cortical or hippocampal neurons are isolated from embryonic or early postnatal mice and cultured in appropriate media.

  • Immunocytochemistry: Cultured neurons are fixed and stained with antibodies against GPRIN proteins and neuronal markers to determine subcellular localization.

  • Calcium Imaging: Intracellular calcium levels in response to stimuli are measured using fluorescent calcium indicators.[8]

  • Morphological Analysis: Neuronal morphology, including dendritic arborization and spine density, is analyzed using imaging techniques and software such as ImageJ or NeuronJ.[10]

Electrophysiology
  • Whole-cell Patch Clamp: This technique is used to record the electrical properties of individual neurons, including resting membrane potential, action potential firing, and synaptic currents.[10]

Behavioral Testing
  • Learning and Memory: Tasks such as the Morris water maze or contextual fear conditioning are used to assess cognitive function in knockout mice.[8]

  • Locomotor Activity: Open field tests are used to measure general activity levels and exploratory behavior. Cocaine-induced hyperlocomotion can be used to assess sensitivity to psychostimulants.[10]

GPRIN2 in Neurological Disease: A Future Perspective

While direct evidence is currently lacking, the established roles of GPRIN1 and GPRIN3 in neuronal function and the known signaling pathway of GPRIN2 provide a strong rationale for investigating its involvement in neurological disorders.

GPRIN_Family_Neurological_Relevance cluster_function Known Functions cluster_disease Potential Neurological Disease Relevance GPRIN_Family GPRIN Family (GPRIN1, GPRIN2, GPRIN3) Neurite_Outgrowth Neurite Outgrowth GPRIN_Family->Neurite_Outgrowth GPCR_Signaling GPCR Signaling (Gαo/i) GPRIN_Family->GPCR_Signaling MAPK_Modulation MAPK Pathway Modulation GPRIN_Family->MAPK_Modulation Neurodevelopmental_Disorders Neurodevelopmental Disorders Neurite_Outgrowth->Neurodevelopmental_Disorders Cognitive_Disorders Cognitive Disorders (e.g., Alzheimer's Disease) GPCR_Signaling->Cognitive_Disorders Movement_Disorders Movement Disorders (e.g., Parkinson's Disease) GPCR_Signaling->Movement_Disorders Psychiatric_Disorders Psychiatric Disorders (e.g., Schizophrenia) GPCR_Signaling->Psychiatric_Disorders MAPK_Modulation->Neurodevelopmental_Disorders MAPK_Modulation->Cognitive_Disorders

Caption: Inferred relevance of the GPRIN family to neurological disorders. (Within 100 characters)

Future research should focus on:

  • Developing and characterizing GPRIN2 knockout and/or conditional knockout mouse models. This will be essential to elucidate its in vivo function.

  • Investigating the expression pattern of GPRIN2 in the brain at different developmental stages and in various neurological disease models.

  • Exploring the role of GPRIN2 in synaptic plasticity, a fundamental process underlying learning and memory that is disrupted in many neurological disorders.

  • Screening for GPRIN2 mutations in patients with neurodevelopmental and neurodegenerative diseases.

Conclusion

GPRIN2 is a promising but understudied protein in the context of neurological diseases. Its established role as a modulator of GPCR and MAPK signaling, coupled with the significant neurological phenotypes observed in knockout models of its family members, strongly suggests that GPRIN2 is a critical component of neuronal function. Further investigation into the role of GPRIN2 in neurological disease models is warranted and holds the potential to uncover novel therapeutic targets for a range of debilitating brain disorders.

References

GMQ Hydrochloride: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of GMQ (2-Guanidine-4-methylquinazoline) hydrochloride, a potent and selective modulator of the acid-sensing ion channel 3 (ASIC3). This document focuses on the critical parameters of solubility and stability, essential for its application in research and early-stage drug development.

Physicochemical Properties

This compound hydrochloride is a white to beige powder. Key identifiers and properties are summarized below.

PropertyValueReference
CAS Number 5361-15-9[1]
Molecular Formula C₁₀H₁₁N₅ · HCl[1]
Molecular Weight 237.69 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥95% to >98% (HPLC)[1]

Solubility Profile

The solubility of this compound hydrochloride has been determined in common laboratory solvents. The available data indicates its solubility characteristics, which are crucial for preparing stock solutions and formulations for in vitro and in vivo studies.

SolventSolubilityConditions
Water 5 mg/mL
3.33 mg/mL (14.01 mM)Not specified
Soluble to 5 mMWith gentle warming
DMSO 2 mg/mLClear with warming
20 mg/mLClear
Soluble to 50 mMNot specified
SolubleNot specified

Note: "Not specified" indicates that the temperature and other conditions were not detailed in the source information.

Stability Profile

Understanding the stability of this compound hydrochloride is paramount for ensuring the integrity of experimental results and for defining appropriate storage and handling procedures.

Storage and Long-Term Stability

This compound hydrochloride is a stable compound when stored under appropriate conditions. Based on supplier recommendations, the following storage conditions are advised for maintaining its long-term stability:

Storage TemperatureRecommended Duration
+4°CStore for long-term
-20°C≥ 2 years to ≥ 4 years
Room TemperatureSuitable for shipping

It is recommended to store the compound desiccated and protected from light.[2]

Forced Degradation and Stability-Indicating Methods

Disclaimer: The following experimental protocols are representative examples based on general pharmaceutical industry practices for hydrochloride salts and are intended as a guide. These protocols would require specific optimization and validation for this compound hydrochloride.

Experimental Protocols

Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound hydrochloride to a known volume of the test solvent (e.g., water, PBS pH 7.4, DMSO, ethanol) in a sealed vial.

    • Equilibrate the suspension at a controlled temperature (e.g., 25°C and 37°C) with constant agitation for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry at λmax (246 nm) or a stability-indicating HPLC-UV method.

    • Calculate the concentration of this compound hydrochloride in the original supernatant based on the dilution factor. The result represents the equilibrium solubility.

Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound hydrochloride under various stress conditions.

Methodology:

  • Preparation of this compound Hydrochloride Solution:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample. For acid and alkaline hydrolysis samples, neutralize them before analysis.

    • Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound hydrochloride remaining and to detect the formation of any degradation products.

Protocol for Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound hydrochloride from its potential degradation products and impurities.

Methodology:

  • Instrument and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: A gradient elution is typically employed. A common starting point would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 246 nm (λmax of this compound).

    • Column Temperature: e.g., 30°C.

  • Method Development:

    • Inject a solution of intact this compound hydrochloride and the stressed samples from the forced degradation studies.

    • Optimize the mobile phase composition, gradient, pH, and column temperature to achieve adequate resolution between the parent drug peak and all degradation product peaks.

    • Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the this compound hydrochloride peak is free from any co-eluting impurities.

  • Method Validation:

    • Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

Signaling Pathway of ASIC3 Activation

This compound hydrochloride is known to be a selective activator of the Acid-Sensing Ion Channel 3 (ASIC3). The following diagram illustrates a simplified signaling pathway initiated by the activation of ASIC3.

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ASIC3 ASIC3 Channel Closed Open This compound->ASIC3:f0 Activates H+ Protons (H+) H+->ASIC3:f0 Activates Na_influx Na+ Influx ASIC3:f1->Na_influx Allows Depolarization Depolarization Na_influx->Depolarization Ca_influx Ca2+ Influx via VDCCs Depolarization->Ca_influx Opens Voltage-Dependent Ca2+ Channels (VDCCs) Cellular_Response Downstream Cellular Response (e.g., Nociceptor Activation) Ca_influx->Cellular_Response

Caption: Simplified signaling pathway of ASIC3 activation by this compound hydrochloride and protons.

Experimental Workflow for Stability Indicating Method Development

The development of a stability-indicating HPLC method is a systematic process. The diagram below outlines the key steps involved.

HPLC_Workflow Start Start Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Start->Forced_Degradation Scouting_Runs Initial HPLC Scouting Runs (Column & Mobile Phase Screening) Forced_Degradation->Scouting_Runs Method_Optimization Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) Scouting_Runs->Method_Optimization Peak_Purity Assess Peak Purity (PDA Detector) Method_Optimization->Peak_Purity Peak_Purity->Method_Optimization Purity Failed Method_Validation Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Peak_Purity->Method_Validation Purity Confirmed End End Method_Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

Logical Relationships in this compound Hydrochloride Stability Assessment

The stability of this compound hydrochloride is influenced by several environmental factors, which in turn dictate its degradation pathways and the requirements for its analytical assessment.

Stability_Relationships cluster_stress_factors Stress Factors GMQ_HCl This compound Hydrochloride (Stable Form) Degradation_Products Degradation Products GMQ_HCl->Degradation_Products Degradation Loss_of_Potency Loss of Potency GMQ_HCl->Loss_of_Potency Degradation_Products->Loss_of_Potency pH pH pH->GMQ_HCl Light Light Light->GMQ_HCl Temperature Temperature Temperature->GMQ_HCl Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->GMQ_HCl Analytical_Method Stability-Indicating Analytical Method Analytical_Method->GMQ_HCl Quantifies Analytical_Method->Degradation_Products Separates & Quantifies

Caption: Logical relationships in the stability assessment of this compound hydrochloride.

References

Whitepaper: A Technical Guide to In Silico Screening for Novel GMQ-Analog Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide Gly-Met-Gln (GMQ) represents a chemical scaffold with potential biological activity. Identifying novel, potent, and drug-like molecules that mimic the structural or functional properties of this compound is a key challenge in early-stage drug discovery. This technical guide outlines a comprehensive in silico (computational) workflow designed to screen vast chemical libraries and identify promising "this compound-like" lead candidates. The workflow integrates both structure-based and ligand-based virtual screening methodologies, from target selection and library preparation to computational docking, pharmacophore modeling, and hit prioritization. Furthermore, this guide provides detailed, standardized protocols for the computational steps and the subsequent experimental validation assays required to confirm the activity of identified hits. All quantitative data is presented in structured tables, and complex workflows are visualized using high-contrast diagrams to ensure clarity and reproducibility.

Introduction to Gly-Met-Gln (this compound) and In Silico Screening

Gly-Met-Gln (this compound) is a tripeptide composed of glycine, methionine, and glutamine.[1] While the specific biological targets of this compound are not extensively documented in public literature, its constituent amino acids are involved in numerous critical physiological processes. Glutamine, for instance, is a key molecule in cellular metabolism, providing carbon and nitrogen for biosynthesis, and plays a role in the function of immune cells.[2] The process of identifying novel bioactive compounds is often accelerated by using computational techniques, collectively known as in silico screening.[3] These methods allow for the rapid and cost-effective evaluation of millions to billions of molecules against a biological target, significantly narrowing the field for expensive experimental validation.[4][5]

This guide will use a hypothetical G-protein coupled receptor (GPCR) as the biological target for our screening campaign. GPCRs are a large family of membrane receptors that are common targets for peptide ligands and are implicated in a vast array of physiological processes.[6][7] The objective is to identify small molecules that mimic the binding and potential function of this compound at this hypothetical receptor.

Integrated Virtual Screening Workflow

A robust virtual screening (VS) campaign combines multiple computational strategies to increase the probability of identifying true positive hits. The overall workflow is a multi-stage funnel that starts with a large library of compounds and progressively filters it down to a small number of high-confidence candidates for laboratory testing.[4][8]

Virtual_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: In Silico Screening cluster_analysis Phase 3: Analysis & Validation Target Target Identification (e.g., GPCR Structure) SBVS Structure-Based VS (Molecular Docking) Target->SBVS Library Compound Library (e.g., ZINC Database) Library->SBVS LBVS Ligand-Based VS (Pharmacophore) Library->LBVS Filter Hit Prioritization (Scoring & Consensus) SBVS->Filter LBVS->Filter Validate Experimental Validation Filter->Validate GMQ_model This compound Reference Structure GMQ_model->LBVS

Caption: High-level workflow for identifying this compound-like compounds.

Methodology I: Structure-Based Virtual Screening (SBVS)

SBVS utilizes the three-dimensional structure of the target protein to predict how potential ligands might bind in its active site.[5] The primary technique used in SBVS is molecular docking.[9]

Experimental Protocol: Molecular Docking
  • Target Preparation:

    • Obtain the 3D structure of the target GPCR from a database like the Protein Data Bank (PDB) or generate a homology model if an experimental structure is unavailable.

    • Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein by: removing water molecules, adding hydrogen atoms, assigning protonation states, and repairing any missing side chains or loops.

    • Minimize the energy of the structure using a force field like OPLS4 to relieve steric clashes.

    • Define the binding site (docking grid) based on the location of known co-crystallized ligands or using pocket prediction algorithms.[3]

  • Ligand Library Preparation:

    • Obtain a virtual library of small molecules (e.g., ZINC, Enamine REAL database).

    • Process the library to generate low-energy 3D conformations for each molecule.

    • Assign correct protonation states (e.g., at pH 7.4) and generate tautomers. Tools like LigPrep (Schrödinger) or RDKit can be used for this purpose.

  • Molecular Docking Execution:

    • Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand library into the defined binding site of the receptor.[9][10]

    • These programs systematically sample different poses (orientations and conformations) of each ligand within the binding site and use a scoring function to estimate the binding affinity.[5]

  • Analysis and Hit Selection:

    • Rank all docked compounds based on their docking scores. A more negative score typically indicates a more favorable predicted binding energy.

    • Visually inspect the binding poses of the top-ranked compounds to ensure they form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.

    • Select a diverse set of the top 1-2% of compounds for further analysis.

Data Presentation: Hypothetical Docking Results

The following table shows an example of ranked hits from an SBVS campaign.

Compound IDDocking Score (kcal/mol)Key Interactions with ReceptorPredicted Ligand Efficiency
ZINC12345-11.2H-bond with Gln185, Pi-cation with Arg2500.41
ZINC67890-10.8H-bond with Ser101, Hydrophobic contact with Met880.39
ZINC54321-10.5Salt bridge with Asp1820.45
ZINC09876-10.1H-bond with Gln185, H-bond with Tyr2540.35

Methodology II: Ligand-Based Virtual Screening (LBVS)

LBVS methods do not require a 3D structure of the target. Instead, they leverage the known structure of an active molecule—in this case, this compound—to find other molecules with similar properties.[5] Pharmacophore modeling is a powerful LBVS technique.[11][12]

Logic of Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific target. For the this compound tripeptide, these features can be derived from its structure.

Pharmacophore_Generation cluster_this compound This compound Tripeptide Structure cluster_Features Chemical Feature Identification This compound Gly-Met-Gln HBD H-Bond Donor This compound->HBD HBA H-Bond Acceptor This compound->HBA HYD Hydrophobic This compound->HYD POS Positive Ionizable This compound->POS Model 3D Pharmacophore Model HBD->Model HBA->Model HYD->Model POS->Model

Caption: Deriving a pharmacophore model from this compound's chemical features.
Experimental Protocol: Pharmacophore Screening

  • Pharmacophore Model Generation:

    • Generate a low-energy 3D conformation of the this compound tripeptide.

    • Identify key chemical features:

      • Hydrogen Bond Acceptors (HBA): Carbonyl oxygens, glutamine side chain oxygen.

      • Hydrogen Bond Donors (HBD): Amide nitrogens, glutamine side chain nitrogen.

      • Hydrophobic (HYD): Methionine side chain.

    • Define the 3D coordinates and radii of these features to create a pharmacophore query using software like Phase (Schrödinger), MOE, or LigandScout.

  • Library Screening:

    • Use the generated pharmacophore query to screen a 3D conformer database of small molecules (prepared as in section 3.1.2).

    • The software identifies molecules from the library that can map their own chemical features onto the query's 3D arrangement.

  • Hit Selection:

    • Rank the resulting hits based on a "fit score," which measures how well the molecule's features align with the pharmacophore model.

    • Often, hits from pharmacophore screening are cross-referenced with docking results (consensus scoring) to increase confidence.

Target Signaling Pathway Context

Assuming this compound or its analogs act on a GPCR, they would modulate a downstream signaling cascade. A common pathway involves the G-protein stimulating adenylyl cyclase to produce the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[13][14]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound-like Agonist Receptor GPCR Ligand->Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA_i PKA (inactive) cAMP->PKA_i PKA_a PKA (active) PKA_i->PKA_a Response Cellular Response PKA_a->Response

Caption: A hypothetical Gs-coupled GPCR signaling cascade.

Experimental Validation of In Silico Hits

Computational predictions must be confirmed with rigorous experimental validation.[15][16] Standard assays include binding assays to confirm physical interaction with the target and functional assays to measure biological response.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • Radiolabeled ligand (e.g., ³H-ligand) with known affinity for the target.

    • Test compounds (in silico hits) dissolved in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

    • Rapidly filter the contents of the plate through the filter mat using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Validation Results

The table below summarizes potential experimental outcomes for hits identified via in silico screening.

Compound IDBinding Affinity (Ki, nM)Functional Assay (EC50, nM)Max Response (% of Control)Classification
ZINC123455512095%Agonist
ZINC67890210-5% (Inhibition)Antagonist
ZINC54321>10,000N/AN/AInactive
SBVS-Hit-0115035088%Agonist
LBVS-Hit-0489-2% (Inhibition)Antagonist

Conclusion

The integrated in silico workflow presented in this guide provides a powerful, efficient, and cost-effective strategy for the discovery of novel compounds with potential therapeutic value. By combining structure-based and ligand-based approaches, researchers can significantly enhance the hit rate of screening campaigns, moving from billions of virtual molecules to a handful of promising, experimentally validated leads.[4] While this guide used the tripeptide this compound as a starting point and a hypothetical GPCR as a target, the principles, protocols, and workflows described are broadly applicable to a wide range of small molecule drug discovery projects.

References

The Modulatory Effects of 2-Guanidine-4-Methylquinazoline (GMQ) on GABAA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects of 2-guanidine-4-methylquinazoline (GMQ) on γ-aminobutyric acid type A (GABAA) receptors. This compound, a quinazoline (B50416) derivative, has been identified as a modulator of GABAA receptors with distinct mechanisms of action depending on the receptor subunit composition. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and illustrates the proposed mechanisms of action through signaling pathway and workflow diagrams. The information presented is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Introduction to this compound and GABAA Receptors

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics.[1] These receptors are pentameric ligand-gated ion channels composed of a variety of subunits (e.g., α, β, γ, ρ), with the specific subunit composition determining the receptor's physiological and pharmacological properties.[2]

2-Guanidine-4-methylquinazoline (this compound) is a compound that has been shown to modulate the function of GABAA receptors.[3][4] Its effects are not uniform across all receptor subtypes, exhibiting different modes of inhibition. This guide will delve into the specifics of this compound's interaction with distinct GABAA receptor isoforms, providing a detailed analysis of its mechanism of action.

Quantitative Data on this compound's Effect on GABAA Receptors

The functional impact of this compound on GABAA receptors has been primarily characterized using electrophysiological techniques. The following tables summarize the key quantitative parameters of this compound's inhibitory action on two distinct GABAA receptor subtypes: the heteromeric α1β2 receptor and the homomeric ρ1 receptor.

Receptor Subtype Cell Type Experimental Technique Parameter Value Reference
α1β2HEK293T cellsWhole-cell patch clampIC500.39 ± 0.05 µM[4]
Native (presumed αβγ)Cultured rat hippocampal neuronsWhole-cell patch clampIC50Comparable to α1β2[4]

Table 1: Inhibitory Potency of this compound on α1β2 and Native GABAA Receptors.

Receptor Subtype Cell Type Experimental Technique Parameter Value Reference
ρ1 (human)HEK293T cellsWhole-cell patch clampIC5013.2 ± 0.6 µM[3]

Table 2: Inhibitory Potency of this compound on homomeric ρ1 GABAA Receptors.

Receptor Subtype Effect of this compound on GABA Potency Effect of this compound on GABA Efficacy Proposed Mechanism Reference
α1β2No changeDecreaseCompetitive Antagonist[4]
ρ1Increase (decreased GABA EC50)DecreaseNegative Allosteric Modulator[3]

Table 3: Mechanistic Summary of this compound's Action on Different GABAA Receptor Subtypes.

Mechanisms of Action

This compound exhibits distinct mechanisms of inhibition at different GABAA receptor subtypes, highlighting the importance of subunit composition in determining drug action.

Competitive Antagonism at α1β2 GABAA Receptors

GMQ_competitive_antagonism cluster_receptor GABAA Receptor (α1β2) GABA_site GABA Binding Site (β2-α1 interface) Channel_opening Channel Opening (Cl- influx) GABA_site->Channel_opening Activates GABA GABA GABA->GABA_site Binds This compound This compound This compound->GABA_site Competitively Binds (Blocks GABA) Inhibition Inhibition of Neuronal Activity Channel_opening->Inhibition

Mechanism of this compound as a competitive antagonist at α1β2 GABAA receptors.
Negative Allosteric Modulation at ρ1 GABAA Receptors

In contrast to its action on α1β2 receptors, this compound functions as a negative allosteric modulator at homomeric ρ1 GABAA receptors.[3] While it antagonizes the receptor, it also surprisingly increases the potency of GABA, as evidenced by a decrease in the GABA EC50 value.[3] However, the maximal GABA-evoked current is reduced in the presence of this compound, signifying a decrease in efficacy.[3] The proposed site of action for this allosteric modulation is within the receptor's intersubunit transmembrane domain, potentially involving the 15' residue of the second transmembrane segment.[3]

GMQ_allosteric_modulation cluster_receptor GABAA Receptor (ρ1) GABA_site GABA Binding Site Channel_modulation Modulated Channel (Reduced Cl- influx) GABA_site->Channel_modulation Activates Allosteric_site Allosteric Site (TM Intersubunit) Allosteric_site->Channel_modulation Reduces Efficacy Increases Potency GABA GABA GABA->GABA_site Binds This compound This compound This compound->Allosteric_site Binds Inhibition Inhibition of Neuronal Activity Channel_modulation->Inhibition

Mechanism of this compound as a negative allosteric modulator at ρ1 GABAA receptors.

Experimental Protocols

The characterization of this compound's effects on GABAA receptors has primarily relied on whole-cell patch-clamp electrophysiology on both cultured neurons and heterologous expression systems.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABAA receptors in response to the application of GABA and this compound.

4.1.1. Cell Preparation

  • Cultured Rat Hippocampal Neurons: Primary hippocampal neurons are cultured from embryonic rats and used for recordings after a specified number of days in vitro.

  • HEK293T Cells: Human embryonic kidney (HEK) 293T cells are transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1 and β2, or ρ1).

4.1.2. Recording Solutions

  • External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

  • Internal (Pipette) Solution (in mM): Usually contains a high concentration of CsCl or KCl to isolate chloride currents, along with MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

4.1.3. Recording Procedure

  • Cells are voltage-clamped at a holding potential of -60 mV or -70 mV.

  • GABA is applied at a specific concentration (e.g., its EC50) to elicit a baseline current.

  • This compound is co-applied with GABA at varying concentrations to determine its inhibitory effect.

  • For Schild analysis, full dose-response curves for GABA are generated in the presence of different fixed concentrations of this compound.

  • Currents are recorded and analyzed to determine parameters like IC50 and changes in current amplitude.

electrophysiology_workflow start Start: Cultured Neurons or Transfected HEK293T Cells patch Establish Whole-Cell Patch-Clamp Configuration start->patch hold Voltage-Clamp Cell at -60mV or -70mV patch->hold apply_gaba Apply GABA (e.g., EC50) to establish baseline current hold->apply_gaba apply_this compound Co-apply GABA and varying concentrations of this compound apply_gaba->apply_this compound record Record Membrane Currents apply_this compound->record analyze Analyze Data: - IC50 determination - Schild Analysis - Efficacy/Potency changes record->analyze end_node End: Characterize this compound's effect analyze->end_node

General workflow for whole-cell patch-clamp electrophysiology experiments.
Single-Channel Recording

This high-resolution technique allows for the observation of the opening and closing of individual GABAA receptor channels.

4.2.1. Patch Configuration

  • Outside-out Patch: A small piece of the cell membrane is excised with the extracellular side facing outwards, allowing for the application of agonists and modulators to the receptor's binding sites.

4.2.2. Analysis

  • The recordings are analyzed to determine the effect of this compound on the channel's open probability, mean open time, and single-channel conductance. For this compound's effect on α1β2 receptors, a decrease in open probability with no change in conductance was observed, consistent with competitive antagonism.[4]

Discussion and Future Directions

The available data clearly demonstrate that 2-guanidine-4-methylquinazoline is a modulator of GABAA receptors with a mechanism of action that is dependent on the receptor's subunit composition. It acts as a competitive antagonist at α1β2 receptors and as a negative allosteric modulator at ρ1 receptors.[3][4]

Several key areas warrant further investigation:

  • Subtype Selectivity: The effect of this compound on other physiologically relevant GABAA receptor subtypes, particularly those containing α2, α3, α5, and γ subunits, remains to be determined. Understanding this broader selectivity profile is crucial for predicting its potential physiological and therapeutic effects.

  • Binding Affinity: To date, the affinity of this compound for GABAA receptors has been characterized through functional assays (IC50). Radioligand binding studies would provide direct measurements of binding affinity (Ki or Kd) and could help to further elucidate its mechanism of action.

  • In Vivo Effects: The current data is derived from in vitro experiments. In vivo studies are necessary to understand the physiological and behavioral consequences of this compound's modulation of GABAA receptors.

Conclusion

2-Guanidine-4-methylquinazoline represents a novel chemical scaffold for the modulation of GABAA receptors. Its dual mechanism of action, acting as a competitive antagonist at one subtype and a negative allosteric modulator at another, makes it an interesting tool for probing the structure-function relationship of these complex ion channels. Further research into its broader pharmacological profile will be essential to fully understand its potential as a research tool and as a lead compound for the development of new therapeutics targeting the GABAergic system.

References

Methodological & Application

Application Notes: GMQ Protocol for High-Throughput Screening of Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "GMQ protocol" is not a universally recognized standard in cell culture literature. However, it can be adapted to represent a common and critical workflow in drug discovery and development: a G eneral M etabolic Q uantification assay. This application note describes a representative this compound protocol for assessing compound-induced cytotoxicity in an in vitro cancer cell line model. The protocol is designed for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) to identify and characterize potential therapeutic agents.

This method utilizes a resazurin-based assay to measure cell viability.[1] Resazurin (B115843) (a blue, non-fluorescent compound) is metabolically reduced by viable, metabolically active cells to the highly fluorescent, pink-colored resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells, providing a robust method for quantifying the cytotoxic effects of test compounds.[2][3] This assay is a common alternative to tetrazolium-based assays like the MTT.[2]

Core Principles

The protocol is based on the principle that viable cells maintain active metabolism.[4] Mitochondrial dehydrogenases and other metabolic enzymes in living cells reduce resazurin, a process indicative of cellular health.[5] A decrease in the fluorescent signal following treatment with a test compound suggests a reduction in metabolic activity, which can be due to cytotoxicity or cytostatic effects.[1] This allows for the quantitative determination of a compound's potency, typically expressed as an IC50 value (the concentration at which 50% of cell viability is inhibited).

Quantitative Data Summary

The following tables represent example data obtained from a this compound cytotoxicity assay performed on the HeLa human cervical cancer cell line treated with three hypothetical compounds (Compound A, Compound B, and Compound C) for 48 hours.

Table 1: Raw Fluorescence Data (Relative Fluorescence Units - RFU)

Compound Concentration (µM)Compound ACompound BCompound CVehicle Control
0.0148502491234899549500
0.145321478904654349500
135876421123987649500
1015234247502843249500
1005123118801567849500
No-Cell Control1500150015001500

Table 2: Calculated Percent Viability and IC50 Values

Compound Concentration (µM)Compound A (% Viability)Compound B (% Viability)Compound C (% Viability)
0.0197.9%99.2%98.9%
0.191.5%96.7%94.0%
172.5%85.1%80.6%
1030.8%50.0%57.1%
10010.3%23.9%31.6%
IC50 Value (µM) ~7.5 ~10.0 ~14.5

Percent Viability Calculation: ((RFU_sample - RFU_no_cell) / (RFU_vehicle - RFU_no_cell)) * 100

Experimental Protocols

I. Preparation of Materials and Reagents

  • Cell Line: HeLa (human cervical adenocarcinoma), or another appropriate cell line, in logarithmic growth phase.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: Prepare 10 mM stock solutions in sterile Dimethyl Sulfoxide (DMSO). Serially dilute in culture medium to create 2X working concentrations.

  • Resazurin Stock Solution: Prepare a 0.15 mg/mL solution of resazurin sodium salt in sterile Phosphate-Buffered Saline (PBS). Sterilize through a 0.22 µm filter and store protected from light at 4°C.

  • Equipment: 96-well black, clear-bottom tissue culture plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

II. Cell Seeding Protocol

  • Harvest cells using standard trypsinization procedures.[6]

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.[6]

  • Dilute the cell suspension in culture medium to a final concentration of 5 x 10^4 cells/mL.

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

  • Leave the peripheral wells filled with 200 µL of sterile PBS to minimize edge effects.

  • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach and resume growth.

III. Compound Treatment Protocol

  • After 24 hours of incubation, visually inspect the cells under a microscope to confirm attachment and healthy morphology.

  • Prepare a dilution series of the test compounds at 2X the final desired concentration in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Carefully remove the medium from the wells and add 100 µL of the appropriate 2X compound dilution to each well. Add 100 µL of medium with 0.5% DMSO to the vehicle control wells.

  • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C with 5% CO2.

IV. This compound Viability Assay Protocol

  • After the 48-hour incubation, prepare the resazurin working solution by diluting the stock solution 1:10 in sterile culture medium.

  • Add 20 µL of the resazurin working solution to each well, including no-cell control wells.

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

Visualizations

Diagram 1: this compound Experimental Workflow

GMQ_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay seed 1. Seed Cells (5,000 cells/well) incubate1 2. Incubate (24 hours) seed->incubate1 treat 3. Add Compound Dilutions & Vehicle Control incubate1->treat Cells Attached incubate2 4. Incubate (48 hours) treat->incubate2 add_reagent 5. Add Resazurin Working Solution incubate2->add_reagent Treatment Period Ends incubate3 6. Incubate (2-4 hours) add_reagent->incubate3 read 7. Read Fluorescence (Ex:560nm, Em:590nm) incubate3->read data_analysis 8. Data Analysis (Calculate % Viability & IC50) read->data_analysis Generate RFU Data

Caption: Workflow for the General Metabolic Quantification (this compound) assay.

Diagram 2: Resazurin Reduction Signaling Pathway

Resazurin_Pathway cluster_cell Viable Cell Mitochondria Mitochondria / Cytoplasm Enzymes Metabolic Enzymes (e.g., Dehydrogenases) Mitochondria->Enzymes NADPH NAD(P)H NADP NADP+ NADPH->NADP Reduction Resazurin Resazurin (Blue, Low Fluorescence) NADPH->Resazurin e- donor Resorufin Resorufin (Pink, High Fluorescence) Resazurin->Resorufin Cellular Reduction

Caption: Metabolic reduction of resazurin to fluorescent resorufin.

References

Application Notes and Protocols for Utilizing Glycerol Monolaurate (GML) in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "GMQ" is not standard in patch-clamp electrophysiology literature. It is presumed to be a typographical error, with the intended compound being Glycerol (B35011) Monolaurate (GML). GML, a naturally occurring monoester of glycerol and lauric acid, is known for its effects on cell membrane dynamics and signaling pathways, making it a relevant subject for electrophysiological investigation.[1] These notes are based on the properties and applications of GML.

Application Notes

Glycerol Monolaurate (GML) is an amphiphilic molecule that integrates into the lipid bilayer of cell membranes, leading to a disruption of membrane integrity and an increase in permeability.[1] This property, along with its ability to modulate intracellular signaling cascades, makes GML a compound of interest for researchers in neurobiology and pharmacology. The patch-clamp technique is an ideal method to investigate the direct and indirect effects of GML on neuronal excitability and ion channel function with high temporal and spatial resolution.[2][3]

The primary mechanism of GML involves the alteration of the plasma membrane's lipid dynamics.[4][5] This can have several consequences that are measurable with patch-clamp electrophysiology:

  • Modulation of Ion Channel Activity: Ion channels are sensitive to their lipid environment. By altering membrane fluidity and lipid composition, GML can directly affect the gating properties of various ion channels.

  • Disruption of Signaling Microdomains: GML has been shown to disrupt the formation of lipid rafts, which are crucial for the spatial organization of signaling molecules.[4] This can lead to the inhibition of signaling pathways such as the PI3K/Akt pathway and a subsequent reduction in calcium influx, all of which can be monitored electrophysiologically.[5][6][7]

  • Changes in Neuronal Excitability: The culmination of GML's effects on ion channels and signaling pathways can lead to significant changes in a neuron's intrinsic excitability, including alterations in resting membrane potential, action potential threshold, and firing frequency.[8][9]

Experimental Protocols

The following protocols provide a framework for investigating the effects of GML on neurons using the whole-cell patch-clamp technique.

a) Artificial Cerebrospinal Fluid (aCSF) for Brain Slices (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.[2]

b) External Solution for Cultured Neurons (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

c) Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH.

d) GML Stock Solution: Prepare a 10 mM stock solution of GML in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. The final concentration of DMSO in the recording solution should be kept below 0.1% to avoid solvent effects.

a) For Acute Brain Slices:

  • Anesthetize and decapitate a rodent according to approved animal care protocols.

  • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

  • Cut 300 µm thick slices using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature before recording.

b) For Cultured Neurons:

  • Plate neurons on glass coverslips at a suitable density for patch-clamping.

  • Use neurons 7-21 days after plating for mature expression of ion channels.

  • Before recording, replace the culture medium with the external recording solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The ideal resistance when filled with internal solution is 3-7 MΩ.

  • Obtaining a Gigaseal:

    • Mount the coverslip with cells or a brain slice in the recording chamber on the microscope stage.

    • Fill a patch pipette with the internal solution and mount it on the headstage.

    • Apply positive pressure to the pipette and lower it into the bath.

    • Approach a healthy-looking neuron and, upon contact, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Achieving Whole-Cell Configuration:

    • Apply gentle suction to rupture the membrane patch under the pipette tip.

    • Monitor the membrane capacitance and access resistance. A stable, low access resistance is crucial for good recordings.

  • Recording Modes:

    • Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents or voltage-gated ion channel currents. Use specific voltage protocols to isolate different currents.

    • Current-Clamp: Inject current to measure the neuron's membrane potential, including resting membrane potential, and to elicit action potentials.

  • Prepare the desired final concentration of GML in the external solution from the stock solution immediately before use.

  • Establish a stable baseline recording for at least 5-10 minutes before applying GML.

  • Perfuse the GML-containing solution into the recording chamber.

  • Record the changes in the electrophysiological parameters of interest for the duration of the application.

  • To test for reversibility, wash out the GML by perfusing with the control external solution.

  • Acquire data using a patch-clamp amplifier and appropriate software.

  • Analyze the data to quantify changes in parameters such as:

    • Resting membrane potential

    • Input resistance

    • Action potential threshold, amplitude, and firing frequency

    • Amplitude and kinetics of specific ion currents (e.g., voltage-gated sodium, potassium, or calcium currents)

Data Presentation

The following table summarizes the potential effects of GML on key electrophysiological parameters, based on its known mechanisms of action.

ParameterExpected Effect of GMLRationale
Resting Membrane Potential Hyperpolarization or DepolarizationAlteration of leak channel activity due to changes in membrane fluidity.
Input Resistance Increase or DecreaseGML could alter the conductance of resting ion channels.
Action Potential Threshold IncreaseInhibition of voltage-gated sodium channels or enhancement of potassium channel activity.
Action Potential Firing Rate DecreaseOverall reduction in neuronal excitability.[8]
Voltage-Gated Ca2+ Currents DecreaseDisruption of signaling pathways (e.g., PI3K/Akt) that modulate channel activity.[5][7]
Voltage-Gated K+ Currents VariableDependent on the specific potassium channel subtype and its sensitivity to the lipid environment.
Ligand-Gated Ion Currents VariableGML could affect receptor-channel clustering and function in the membrane.[10][11][12][13]

Visualizations

GML_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GML GML Membrane Lipid Bilayer GML->Membrane Integrates LipidRaft Lipid Raft Membrane->LipidRaft Disrupts PI3K PI3K LipidRaft->PI3K Inhibits Recruitment IonChannel Ion Channel Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Decreases Akt Akt PI3K->Akt Inhibits Activation Akt->IonChannel Reduces Modulation NeuronalExcitability Neuronal Excitability Ca_Influx->NeuronalExcitability Reduces Patch_Clamp_Workflow A Cell/Slice Preparation D Obtain Gigaseal A->D B Prepare Solutions (aCSF, Internal, GML) C Pull Patch Pipette B->C C->D E Establish Whole-Cell Configuration D->E F Baseline Recording (5-10 min) E->F G Perfuse GML Solution F->G H Record Electrophysiological Changes G->H I Washout with Control Solution H->I J Data Analysis I->J

References

Application Notes and Protocols: Gentamicin in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin (B1671437), an aminoglycoside antibiotic, has demonstrated analgesic properties in various rodent pain models. These application notes provide an overview of its use, experimental protocols for assessing its analgesic effects, and a summary of quantitative data from relevant studies. The information is intended to guide researchers in designing and conducting experiments to evaluate the potential of gentamicin as an analgesic agent. While traditionally known for its antimicrobial activity, emerging evidence suggests its role in modulating nociceptive pathways.

Mechanisms of Action

The precise mechanisms underlying gentamicin's analgesic effects are not fully elucidated but are thought to involve its influence on neuromuscular transmission and potentially other signaling pathways. Gentamicin has been shown to decrease the release of neurotransmitters at the neuromuscular junction.[1] It may also interact with various receptors and ion channels involved in pain signaling. One study suggests that gentamicin's inhibitory effects on smooth muscle contraction are mediated through the Phospholipase C (PLC) pathway.[2]

Data Presentation: Summary of Analgesic Effects

The following tables summarize the quantitative data on the analgesic effects of gentamicin in different rodent pain models.

Table 1: Analgesic Effect of Gentamicin in the Rat Tail-Flick Test [3]

Time (minutes)% Increase in Mean Reaction Time (MRT) vs. Control (Gentamicin 80 µg/kg)% Increase in Mean Reaction Time (MRT) vs. Control (Gentamicin 160 µg/kg)% Increase in Mean Reaction Time (MRT) vs. Control (Aspirin)
012.2%9.09%15.5%
3092.94%88.23%115.52%
6092.30%136.29%124.27%
9086.04%111.62%116.27%
120114.63%119.51%95.12%

Table 2: Analgesic Effect of Gentamicin in the Rat Hot Plate Test [3]

Time (minutes)% Increase in Mean Reaction Time (MRT) vs. Control (Gentamicin 80 µg/kg)% Increase in Mean Reaction Time (MRT) vs. Control (Gentamicin 160 µg/kg)% Increase in Mean Reaction Time (MRT) vs. Control (Aspirin)
01.70%3.15%13.09%
305.41%21.63%22.44%
6025.11%34.25%40.24%
9034.25%41.79%48.98%
12031.90%38.28%47.85%

Experimental Protocols

Detailed methodologies for key experiments to assess the analgesic effects of gentamicin in rodents are provided below. These protocols are based on established methods in pain research.[4][5]

Rodent Models of Pain

Several rodent models can be utilized to evaluate the analgesic properties of gentamicin. The choice of model depends on the specific type of pain being investigated (e.g., acute thermal pain, inflammatory pain, neuropathic pain).

  • Acute Thermal Pain Models:

    • Tail-Flick Test: Measures the latency of a rodent to withdraw its tail from a noxious heat source.[4]

    • Hot Plate Test: Assesses the reaction time of a rodent to a heated surface by observing behaviors such as paw licking or jumping.[4]

  • Inflammatory Pain Models:

    • Complete Freund's Adjuvant (CFA) Model: Injection of CFA into the paw induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.[5][6]

  • Neuropathic Pain Models:

    • Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI): These surgical models involve partial nerve damage to induce chronic neuropathic pain symptoms.[6][7][8][9]

Gentamicin Administration
  • Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes for systemic administration in rodents.

  • Dosage: Based on available literature, effective analgesic doses of gentamicin in rats range from 80 µg/kg to 160 µg/kg.[3] Dose-response studies are recommended to determine the optimal dose for a specific pain model and species.

  • Control Groups: A vehicle control group (e.g., saline) and a positive control group (e.g., a known analgesic like aspirin (B1665792) or morphine) should be included in the experimental design.[3]

Behavioral Pain Assessment
  • Tail-Flick Test Protocol:

    • Acclimatize the rat or mouse to the testing apparatus.

    • Gently restrain the animal and position its tail over the radiant heat source.

    • Start the timer and the heat stimulus simultaneously.

    • Record the latency (in seconds) for the animal to flick its tail away from the heat.

    • A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

    • Administer gentamicin, vehicle, or positive control and repeat the measurements at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).[3]

  • Hot Plate Test Protocol:

    • Place the rodent on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Start the timer and observe the animal for nociceptive responses, such as paw licking, shaking, or jumping.

    • Record the latency (in seconds) to the first clear pain response.

    • A cut-off time (e.g., 30-45 seconds) is necessary to avoid injury.

    • Administer the test compound and measure the reaction time at different time points post-administration.[3]

  • Mechanical Allodynia Assessment (for inflammatory and neuropathic pain):

    • Place the animal in a testing chamber with a mesh floor.

    • Allow the animal to acclimatize.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold, which is the lowest force that elicits a brisk withdrawal response.[4]

    • Assess the withdrawal threshold before and after inducing the pain model and following treatment with gentamicin.

Visualizations

The following diagrams illustrate the experimental workflow for assessing gentamicin's analgesic effects and a potential signaling pathway involved in its mechanism of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Rodent Pain Model (e.g., Thermal, Inflammatory) Baseline Baseline Pain Assessment (e.g., Tail-Flick, Hot Plate) Animal_Model->Baseline Drug_Prep Prepare Gentamicin, Vehicle, and Positive Control Administration Administer Compounds (i.p. or s.c.) Drug_Prep->Administration Baseline->Administration Post_Treatment Post-Treatment Pain Assessment (at various time points) Administration->Post_Treatment Data_Collection Record Reaction Times or Withdrawal Thresholds Post_Treatment->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Compare Treatment Groups to Controls Stats->Results Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates Gentamicin Gentamicin Gentamicin->Receptor Binds to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Reduced_Excitability Reduced Neuronal Excitability / Neurotransmitter Release Ca_Release->Reduced_Excitability PKC_Activation->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

References

Application Notes and Protocols for In Vivo Studies of GMQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Guanidino-4-methylquinazoline (GMQ) is a potent and selective agonist of the acid-sensing ion channel 3 (ASIC3). ASIC3 is a key player in the detection of acidic and other noxious stimuli, making it a significant target for pain research. In vivo studies utilizing this compound are crucial for elucidating the physiological and pathological roles of ASIC3 in various models, particularly those related to pain and inflammation. These application notes provide detailed information on the dosage and administration of this compound for in vivo studies, compiled from published research.

Mechanism of Action

This compound selectively activates ASIC3 channels, which are predominantly expressed in peripheral sensory neurons.[1] Activation of these channels by this compound at physiological pH leads to cation influx, depolarization of the neuronal membrane, and the generation of action potentials. This process mimics the effect of acidic stimuli, thereby inducing pain-related behaviors in animal models. It is important to note that while this compound is a valuable tool for studying ASIC3, some evidence suggests it may have off-target effects on other ion channels at higher concentrations.

Data Presentation: this compound Dosage and Administration in In Vivo Studies

The following tables summarize quantitative data from key in vivo studies involving this compound administration.

Animal Model Compound Dose/Concentration Administration Route Vehicle Outcome Measure Reference
RatThis compound100 µM, 250 µM, 500 µMTopical application to the laryngopharynxSalineEvocation of swallowing reflex(Hossain et al., 2021)
Mouse (Wild-type and ASIC3 knockout)This compoundNot specifiedIntraplantar injectionNot specifiedPain-related behaviors(Yu et al., 2010)

Note: Specific dosage in mg/kg for systemic administration and detailed vehicle composition are not consistently reported in the reviewed literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental paradigm.

Experimental Protocols

Protocol 1: Induction of Pain-Related Behaviors via Intraplantar Injection of this compound in Mice

This protocol is based on the methodology described by Yu et al. (2010), who demonstrated that intraplantar injection of this compound induces pain-like behaviors in wild-type mice, a response absent in ASIC3 knockout mice.

Materials:

  • 2-Guanidino-4-methylquinazoline (this compound)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Hamilton syringes

  • Mouse observation chambers with a mirrored floor

  • Wild-type and ASIC3 knockout mice

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare a fresh solution of this compound in sterile saline. The optimal concentration should be determined in a pilot dose-response study.

  • Animal Acclimation:

    • Acclimate the mice to the observation chambers for at least 30 minutes before injection to minimize stress-induced behavioral changes.

  • This compound Administration:

    • Briefly restrain the mouse.

    • Using a Hamilton syringe with a fine-gauge needle, inject a small volume (e.g., 10-20 µL) of the this compound solution into the plantar surface of the hind paw.

    • For control animals, inject an equivalent volume of the vehicle (saline).

  • Behavioral Observation:

    • Immediately after the injection, return the mouse to the observation chamber.

    • Observe and record pain-related behaviors, such as licking, flinching, and lifting of the injected paw, for a defined period (e.g., 30 minutes).

Protocol 2: Evocation of the Swallowing Reflex by Topical Application of this compound in Rats

This protocol is adapted from Hossain et al. (2021), where topical application of this compound to the laryngopharynx was used to trigger the swallowing reflex.

Materials:

  • 2-Guanidino-4-methylquinazoline (this compound)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Micropipette

  • Anesthetized rats

  • Electromyography (EMG) recording equipment for the mylohyoid muscle (optional, for precise measurement of swallowing)

Procedure:

  • Preparation of this compound Solutions:

    • Prepare fresh solutions of this compound in sterile saline at various concentrations (e.g., 100 µM, 250 µM, 500 µM) to establish a dose-response relationship.

  • Animal Preparation:

    • Anesthetize the rat according to an approved institutional protocol.

    • Position the animal to allow clear access to the oropharyngeal region.

  • This compound Administration:

    • Using a micropipette, carefully apply a small, controlled volume of the this compound solution directly onto the laryngopharynx.

    • Administer saline as a vehicle control.

  • Observation of Swallowing Reflex:

    • Visually observe the laryngeal movements to count the number of swallowing reflexes.

    • For more quantitative analysis, record the EMG activity of the mylohyoid muscle, which exhibits characteristic bursts of activity during swallowing.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Nociception

GMQ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ASIC3 ASIC3 Channel This compound->ASIC3 Binds and Activates Cation_Influx Cation Influx (Na+, Ca2+) ASIC3->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: this compound binds to and activates the ASIC3 channel, leading to cation influx and subsequent pain signal transmission.

Experimental Workflow for In Vivo this compound Administration and Behavioral Analysis

GMQ_Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_observation Observation & Analysis Prep_this compound Prepare this compound Solution in Vehicle Administer Administer this compound (e.g., Intraplantar) Prep_this compound->Administer Acclimate Acclimate Animals Acclimate->Administer Observe Observe and Record Behaviors Administer->Observe Analyze Analyze Data Observe->Analyze

Caption: A general workflow for in vivo studies involving this compound administration and subsequent behavioral assessment.

References

Application Notes and Protocols for Goniothalamin (GMQ) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniothalamin (B1671989) (GMQ) is a naturally occurring styryl-lactone compound isolated from plants of the Goniothalamus genus.[1] It has garnered significant scientific interest due to its potent cytotoxic, anti-cancer, anti-inflammatory, and immunosuppressive properties.[1] this compound has been shown to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, making it a promising candidate for drug development. These application notes provide detailed protocols for the preparation and use of this compound stock solutions in a laboratory setting, along with summaries of its biological activities and relevant experimental procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Goniothalamin is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₂O₂[2]
Molecular Weight 200.23 g/mol [2]
IUPAC Name (6R)-5,6-dihydro-6-[(E)-2-phenylethenyl]-2H-pyran-2-one
Appearance White solid
Solubility Soluble in DMSO and Methanol.[3][4]

Preparation of this compound Stock Solutions

The following protocol outlines the recommended procedure for preparing this compound stock solutions for in vitro experiments.

Materials:

  • Goniothalamin (this compound) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Methanol, sterile (optional)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Reconstitution: To prepare a 10 mg/mL stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.[5] For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of this compound and dissolve it in 1 mL of sterile DMSO.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for long-term use.[5] While specific long-term stability data for this compound is limited, it is generally recommended to use frozen stock solutions within a few months of preparation. It is good practice to prepare fresh stocks regularly.

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the desired final concentration using a complete cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%.[5]

Biological Activity and Data Presentation

This compound exhibits potent cytotoxic activity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this effect.

Table of IC50 Values for Goniothalamin:

Cell LineCell TypeAssayTreatment Duration (hours)IC50 ValueReference
Cancer Cell Lines
Saos-2OsteosarcomaMTT721.29 ± 0.08 µg/mL
MCF-7Breast AdenocarcinomaMTT720.62 ± 0.06 µg/mL
UACC-732MelanomaMTT722.01 ± 0.28 µg/mL
A549Lung CarcinomaMTT721.34 ± 0.12 µg/mL
HT29Colorectal AdenocarcinomaMTT721.64 ± 0.05 µg/mL
HepG2HepatoblastomaMTT724.6 (±0.23) µM[5]
HL-60Promyelocytic LeukemiaMTT724.5 µg/mL[5]
CEM-SST-lymphoblastic LeukemiaMTT722.4 µg/mL[5]
H400Oral Squamous CarcinomaMTT-Dose- and time-dependent[6]
Normal Cell Lines
HMSCHuman Mesenchymal Stem CellMTT726.23 ± 1.29 µg/mL
Chang CellsNormal LiverMTT7235.0 (±0.09) µM

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general guideline for determining the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and an untreated control.[5]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (B145695), ice-cold

  • PI/RNase Staining Buffer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.[5]

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI/RNase Staining Buffer.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content, as indicated by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described above.

GMQ_Signaling_Pathway This compound Goniothalamin (this compound) DNA_Damage DNA Damage & Oxidative Stress This compound->DNA_Damage Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S phase) This compound->Cell_Cycle_Arrest MAPK MAPK Signaling This compound->MAPK NFkB ↓ NF-κB Translocation This compound->NFkB ROS ↑ ROS DNA_Damage->ROS p53 ↑ p53 DNA_Damage->p53 Bax ↑ Bax p53->Bax p53->Cell_Cycle_Arrest Mitochondria->ROS CytC Cytochrome c Release Mitochondria->CytC Bcl2 ↓ Bcl-2 Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis JNK_p38 ↑ p-JNK, p-p38 MAPK->JNK_p38 ERK ↓ p-ERK MAPK->ERK JNK_p38->Apoptosis ERK->Apoptosis NFkB->Apoptosis

Caption: this compound-induced signaling pathways leading to apoptosis and cell cycle arrest.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Procedures cluster_assays Assays Prep_this compound Weigh this compound Powder Dissolve Dissolve in DMSO Prep_this compound->Dissolve Aliquot Aliquot & Store at -20°C Dissolve->Aliquot Treatment Treat with this compound Working Solution Aliquot->Treatment Cell_Culture Cell Seeding Cell_Culture->Treatment MTT Cytotoxicity (MTT) Treatment->MTT AnnexinV Apoptosis (Annexin V) Treatment->AnnexinV CellCycle Cell Cycle (PI) Treatment->CellCycle Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis AnnexinV->Data_Analysis CellCycle->Data_Analysis Logical_Relationship Stock_Solution This compound Stock Solution (High Concentration in DMSO) Working_Solution Working Solution (Diluted in Culture Medium) Stock_Solution->Working_Solution Dilution Final_Concentration Final Concentration in Cell Culture (Low DMSO %) Working_Solution->Final_Concentration Addition to Cells Cellular_Effects Cellular Effects (Apoptosis, Cell Cycle Arrest) Final_Concentration->Cellular_Effects Induces

References

Application Notes: Utilizing GMQ to Elucidate ASIC3 Channel Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid-Sensing Ion Channel 3 (ASIC3) is a crucial player in sensory neuron function, implicated in pain perception, mechanosensation, and chemosensation. As a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily, ASIC3 is a proton-gated cation channel. A hallmark of ASIC3 is its complex kinetics, including a transient peak current followed by a sustained current in response to extracellular acidification.[1] Understanding the nuances of ASIC3 channel gating is paramount for developing targeted therapeutics for pain and other sensory disorders. 2-guanidine-4-methylquinazoline (GMQ) has emerged as a valuable pharmacological tool for dissecting the intricate kinetics of ASIC3.[1][2] Unlike protons, this compound can activate ASIC3 at physiological pH, providing a unique avenue to study the channel's non-proton-gated activation and modulation.[1][3]

Pharmacological Profile of this compound on ASIC3

This compound exhibits a multifaceted interaction with ASIC3 channels:

  • Activation at Neutral pH: this compound can induce a sustained inward current through ASIC3 channels at a physiological pH of 7.4.[1][3] This activation is attributed to this compound's interaction with a non-proton ligand sensor domain on the channel.[1]

  • Potentiation of Proton-Gated Currents: In the presence of mild acidosis (e.g., pH 7.0), this compound potentiates the proton-gated currents of ASIC3, significantly increasing the sustained component of the current.

  • Modulation of Gating Properties: this compound distinctively alters the pH-dependent gating of ASIC3. It induces an alkaline shift in the pH-dependence of activation and an acidic shift in the pH-dependence of steady-state desensitization (SSD).[2][4][5] This dual action widens the "window" of pH where the activation and inactivation curves overlap, resulting in a larger sustained "window current."[2][4][5]

These unique properties make this compound an invaluable tool for researchers studying the kinetic properties of ASIC3, including activation, desensitization, and recovery from desensitization.

Data Presentation

The following table summarizes the quantitative effects of this compound on the kinetic parameters of rat ASIC3 channels, as determined by whole-cell patch-clamp electrophysiology.

ParameterConditionValueHill Coefficient (nH)Reference
pH of Half-Maximal Activation (pH50) Control6.74.3[6]
+ 1 mM this compoundAlkaline ShiftDecreased Steepness[2]
pH of Half-Maximal Inactivation (pH50) Control~7.1N/A[7]
+ 1 mM this compoundAcidic ShiftN/A[2][5]
Current Inhibition (IC50) High this compound Concentration6.74 ± 0.83 mMN/A[5]
Unitary Current Amplitude (-60 mV) Control1.57 ± 0.29 pAN/A[5]
+ 0.5 mM this compound0.97 ± 0.21 pAN/A[5]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_electro Electrophysiology cluster_protocols Experimental Protocols cluster_data Data Analysis cell_culture CHO or HEK293 Cell Culture transfection Transfection with ASIC3 cDNA cell_culture->transfection patch_clamp Whole-Cell Patch Clamp transfection->patch_clamp voltage_clamp Voltage Clamp at -60 mV patch_clamp->voltage_clamp activation pH-Dependent Activation Protocol voltage_clamp->activation Apply varying pH with/without this compound ssd Steady-State Desensitization Protocol voltage_clamp->ssd Apply conditioning pH followed by test pulse recovery Recovery from Desensitization Protocol voltage_clamp->recovery Paired-pulse protocol with varying recovery intervals data_acquisition Current Recording activation->data_acquisition ssd->data_acquisition recovery->data_acquisition analysis Kinetic Parameter Analysis (pH50, τ, etc.) data_acquisition->analysis

Experimental workflow for studying ASIC3 kinetics using this compound.

asic3_gmq_pathway ASIC3_closed ASIC3 (Closed) ASIC3_open ASIC3 (Open) ASIC3_desensitized ASIC3 (Desensitized) ASIC3_open->ASIC3_desensitized Desensitization ASIC3_desensitized->ASIC3_closed Recovery Protons H+ (Acidosis) Protons->ASIC3_open Activation This compound This compound This compound->ASIC3_open Direct Activation (pH 7.4) This compound->Protons Potentiation

ASIC3 activation and modulation by protons and this compound.

Experimental Protocols

1. Cell Culture and Transfection

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are suitable for heterologous expression of ASIC3.

  • Culture Medium: F-12K Medium (for CHO) or DMEM (for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection:

    • Co-transfect cells with a plasmid encoding rat or human ASIC3 and a marker plasmid (e.g., pEGFP) at a ratio of 10:1 using a suitable transfection reagent (e.g., Lipofectamine 2000).

    • Plate cells onto glass coverslips in 35 mm dishes 24 hours before transfection.

    • Perform electrophysiological recordings 24-48 hours post-transfection.

2. Whole-Cell Patch-Clamp Electrophysiology

  • Solutions:

    • Intracellular Solution (in mM): 100 KCl, 10 EGTA, 40 HEPES, 5 MgCl2, 2 Na2ATP, and 0.3 Na3GTP. Adjust pH to 7.4 with KOH.[6]

    • Extracellular Solution (in mM): 130 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 MES.[6] Adjust pH to desired values (e.g., 8.0, 7.4, 7.0, 6.8, 6.5, 6.0, 5.5, 5.0) with tetramethylammonium (B1211777) hydroxide (B78521) (TMA-OH) and balance osmolarity with TMA-Cl.[6]

  • Recording Setup:

    • Use a patch-clamp amplifier and a data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Maintain a holding potential of -60 mV or -70 mV.[6]

    • Ensure a rapid solution exchange system (<50 ms) for precise application of different pH solutions and this compound.

3. Experimental Procedures for Kinetic Analysis

  • pH-Dependent Activation:

    • Perfuse the cell with a conditioning solution of pH 8.0.

    • Apply test solutions with decreasing pH values (e.g., from 7.6 to 5.0) for 5 seconds.

    • Record the peak current amplitude at each pH.

    • Repeat the protocol in the presence of a known concentration of this compound (e.g., 1 mM) in the test solutions.

    • Normalize the peak currents to the maximal current and plot against the pH to generate concentration-response curves.

    • Fit the curves with the Hill equation to determine the pH50 and Hill coefficient.

  • Steady-State Desensitization (SSD):

    • Hold the cell at a baseline pH of 8.0.

    • Apply a conditioning pre-pulse of varying pH (e.g., from 7.6 to 6.5) for 30-60 seconds to induce desensitization.

    • Immediately apply a test pulse of a strongly activating pH (e.g., pH 6.0) for 5 seconds to measure the fraction of non-desensitized channels.

    • Allow for full recovery at pH 8.0 between conditioning pulses.

    • Repeat the protocol with this compound in the conditioning solutions.

    • Normalize the test pulse currents to the control current (elicited after a pH 8.0 pre-pulse) and plot against the conditioning pH.

    • Fit the data with the Hill equation to determine the pH50 of SSD.

  • Recovery from Desensitization:

    • Apply a paired-pulse protocol.

    • Induce desensitization with a prolonged application of an activating pH (e.g., pH 6.0 for 10-15 seconds).

    • Return the cell to a recovery solution (e.g., pH 7.4) for varying durations (e.g., 0.5 to 30 seconds).

    • Apply a second identical test pulse at the activating pH.

    • Measure the ratio of the peak amplitude of the second pulse to the first pulse.

    • Repeat the protocol with this compound present in the recovery solution.

    • Plot the recovery ratio as a function of the recovery interval and fit with a single exponential function to determine the time constant of recovery (τ).

  • Activation and Desensitization Kinetics:

    • To measure the activation rate, fit the rising phase of the current with a single exponential function.

    • To measure the desensitization rate, fit the decaying phase of the current with a single or double exponential function to obtain the time constant(s) (τ).

    • Compare these time constants in the absence and presence of this compound. This compound is expected to slow the rate of desensitization.

References

Application Notes and Protocols for Studying the Effects of Novel Compounds on Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases.[1][2][3] This process is primarily mediated by the activation of resident immune cells, microglia, and astrocytes, which release a cascade of inflammatory mediators such as cytokines and chemokines.[1][4] While acute neuroinflammation is a protective mechanism, chronic activation can lead to neuronal damage and contribute to the progression of numerous neurological disorders.[1][5] Therefore, identifying and characterizing novel compounds that can modulate neuroinflammatory pathways is a critical area of research for the development of new therapeutic strategies.

These application notes provide a comprehensive guide for the experimental design of studies investigating the anti-neuroinflammatory properties of a novel compound, referred to herein as "Compound X" (e.g., GMQ - Guanosine monophosphate-quinoline). The protocols detailed below cover both in vitro and in vivo models to assess the efficacy of Compound X in mitigating inflammatory responses in the CNS.

I. In Vitro Experimental Design: Microglial Activation

In vitro models are essential for the initial screening and mechanistic evaluation of Compound X's anti-inflammatory effects.[6][7] Primary microglia or immortalized microglial cell lines (e.g., BV2) are commonly used for these studies.[8]

Signaling Pathway of Microglial Activation

The diagram below illustrates a simplified signaling pathway often implicated in lipopolysaccharide (LPS)-induced microglial activation. LPS, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, such as the NF-κB pathway, which results in the production of pro-inflammatory cytokines.[4][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_Ikb NF-κB/IκB IKK->NFkB_Ikb Phosphorylates IκB NFkB NF-κB NFkB_Ikb->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription CompoundX Compound X CompoundX->IKK Inhibits? CompoundX->NFkB Inhibits?

Caption: Proposed mechanism of Compound X in modulating LPS-induced neuroinflammation.

Experimental Workflow: In Vitro Studies

The following diagram outlines the workflow for assessing the anti-inflammatory effects of Compound X in a microglial cell culture model.

G start Start: Microglial Cell Culture (e.g., BV2 or Primary Microglia) pretreatment Pre-treatment with Compound X (Varying Concentrations) start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation incubation Incubation stimulation->incubation collection Collect Supernatant & Cell Lysate incubation->collection cytokine Cytokine Measurement (ELISA, CBA) collection->cytokine nitric_oxide Nitric Oxide (NO) Assay (Griess Reagent) collection->nitric_oxide western_blot Western Blot (p-NF-κB, IκBα) collection->western_blot viability Cell Viability Assay (MTT, LDH) collection->viability end End: Data Analysis cytokine->end nitric_oxide->end western_blot->end viability->end

Caption: Workflow for in vitro screening of Compound X's anti-inflammatory activity.

Protocol 1: In Vitro Microglial Activation and Compound X Treatment

1. Cell Culture:

  • Culture primary microglia or BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability and cytokine assays, 6-well for Western blot) and allow them to adhere overnight.

2. Compound X Treatment:

  • Prepare stock solutions of Compound X in a suitable solvent (e.g., DMSO).

  • The following day, replace the medium with fresh serum-free medium containing various concentrations of Compound X. Incubate for 1-2 hours.

3. Inflammatory Stimulation:

  • After pre-treatment, add lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[10]

  • Include a vehicle control group (no Compound X, no LPS) and an LPS-only control group.

4. Sample Collection and Analysis:

  • Cytokine Measurement: After 24 hours of incubation, collect the cell culture supernatant. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead-based immunoassay kits.[11][12][13]

  • Nitric Oxide (NO) Assay: Use the Griess reagent to measure the accumulation of nitrite (B80452) in the supernatant as an indicator of NO production.

  • Western Blot Analysis: After 1-2 hours of LPS stimulation, lyse the cells to extract proteins. Perform Western blotting to analyze the expression of key signaling proteins such as phosphorylated NF-κB and IκBα.

  • Cell Viability: Assess the cytotoxicity of Compound X using an MTT or LDH assay to ensure that the observed anti-inflammatory effects are not due to cell death.

ParameterRecommended Concentration/Time
Cell Seeding Density 5 x 10^4 cells/well (96-well plate)
1 x 10^6 cells/well (6-well plate)
Compound X Concentration 0.1 - 100 µM (titration recommended)
LPS Concentration 100 ng/mL
Pre-treatment Time 1 - 2 hours
LPS Incubation Time 24 hours (Cytokines, NO)
1 - 2 hours (Western Blot)

II. In Vivo Experimental Design: LPS-Induced Neuroinflammation Model

In vivo studies are crucial to validate the in vitro findings and to assess the therapeutic potential of Compound X in a whole organism.[6] The LPS-induced neuroinflammation model in mice is a widely used and well-characterized model.[9][14][15][16]

Experimental Workflow: In Vivo Studies

The diagram below provides a logical flow for the in vivo assessment of Compound X.

G start Start: Animal Acclimatization (e.g., C57BL/6 Mice) treatment_groups Divide into Treatment Groups (Vehicle, Compound X, LPS, LPS + Compound X) start->treatment_groups compound_admin Compound X Administration (e.g., i.p., oral gavage) treatment_groups->compound_admin lps_injection LPS Injection (i.p.) to Induce Neuroinflammation compound_admin->lps_injection behavioral_tests Behavioral Assessments (e.g., Open Field, Y-maze) lps_injection->behavioral_tests sacrifice Euthanasia and Tissue Collection behavioral_tests->sacrifice brain_homogenate Brain Tissue Homogenization sacrifice->brain_homogenate bbb_permeability Blood-Brain Barrier Permeability Assay (Evans Blue) sacrifice->bbb_permeability cytokine_analysis Cytokine Analysis (ELISA, Multiplex) brain_homogenate->cytokine_analysis ihc Immunohistochemistry (Iba-1, GFAP) brain_homogenate->ihc end End: Data Analysis and Interpretation bbb_permeability->end cytokine_analysis->end ihc->end

Caption: Workflow for in vivo evaluation of Compound X in a mouse model of neuroinflammation.

Protocol 2: LPS-Induced Neuroinflammation in Mice

1. Animals and Acclimatization:

  • Use adult male C57BL/6 mice (8-10 weeks old).

  • Allow animals to acclimatize to the housing conditions for at least one week before the experiment.

2. Treatment Groups:

  • Group 1: Vehicle control (receives vehicle for both Compound X and LPS).

  • Group 2: Compound X only (to assess the effect of the compound alone).

  • Group 3: LPS only (induces neuroinflammation).

  • Group 4: LPS + Compound X (to assess the therapeutic effect of the compound).

3. Compound X and LPS Administration:

  • Administer Compound X (e.g., via intraperitoneal (i.p.) injection or oral gavage) at a predetermined dose.

  • One hour after Compound X administration, inject LPS (0.5-1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.[9]

4. Behavioral Assessments:

  • 24 hours after LPS injection, perform behavioral tests to assess sickness behavior and cognitive function.

    • Open Field Test: To measure general locomotor activity and anxiety-like behavior.

    • Y-maze or Morris Water Maze: To evaluate spatial learning and memory.

5. Tissue Collection and Analysis:

  • Following behavioral tests, euthanize the mice and collect brain tissue.

  • Cytokine Analysis: Homogenize one hemisphere of the brain and measure cytokine levels (TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.[17][18]

  • Immunohistochemistry (IHC): Fix the other hemisphere in 4% paraformaldehyde for IHC analysis. Use antibodies against Iba-1 to assess microglial activation and GFAP for astrocyte reactivity.[14]

  • Blood-Brain Barrier (BBB) Permeability: In a separate cohort of animals, assess BBB integrity using the Evans blue dye exclusion method.[19]

ParameterRecommended Dosage/Time
Animal Model C57BL/6 mice (male, 8-10 weeks)
Compound X Dosage To be determined by dose-response studies
LPS Dosage 0.5 - 1 mg/kg (i.p.)
Time between Compound X and LPS 1 hour
Time to Behavioral Testing 24 hours post-LPS
Time to Tissue Collection 24 - 48 hours post-LPS

III. Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.

Table 1: In Vitro Cytokine Levels
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control Mean ± SEMMean ± SEMMean ± SEM
LPS (100 ng/mL) Mean ± SEMMean ± SEMMean ± SEM
LPS + Compound X (1 µM) Mean ± SEMMean ± SEMMean ± SEM
LPS + Compound X (10 µM) Mean ± SEMMean ± SEMMean ± SEM
LPS + Compound X (50 µM) Mean ± SEMMean ± SEMMean ± SEM
Table 2: In Vivo Brain Cytokine Levels and Behavioral Outcomes
Treatment GroupBrain TNF-α (pg/mg protein)Brain IL-6 (pg/mg protein)Locomotor Activity (distance traveled, cm)Y-maze Alternation (%)
Vehicle Control Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
LPS (1 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
LPS + Compound X (10 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
LPS + Compound X (50 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

By following these detailed protocols and experimental designs, researchers can effectively evaluate the anti-neuroinflammatory potential of novel compounds like this compound and gather robust data to support their further development as therapeutic agents for neurological disorders.

References

Protocol for activating ASIC3 with GMQ at neutral pH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Activating ASIC3 with GMQ at Neutral pH

Document ID: ANP-ASIC3-GMQ-001

Version: 1.0

Introduction

Acid-Sensing Ion Channel 3 (ASIC3) is a sodium-selective ion channel primarily expressed in the peripheral nervous system and implicated in pain perception, ischemia, and mechanosensation.[1] Typically, ASICs are activated by a drop in extracellular pH. However, the synthetic small molecule 2-guanidine-4-methylquinazoline (this compound) has been identified as a selective non-proton activator of ASIC3, capable of inducing channel opening at physiological, neutral pH (pH 7.4).[2][3][4]

This compound's mechanism of action is distinct from proton activation. It modulates the channel's gating properties by shifting the pH dependence of activation to more alkaline values while shifting the pH dependence of steady-state desensitization (inactivation) to more acidic values.[5][6] This creates an overlap in the voltage-dependence of these two states, generating a "window current" that allows for sustained ASIC3 activation at neutral pH.[6] This activation is highly dependent on extracellular Ca2+ concentration, with lower calcium levels enhancing this compound's effect.[1][7]

These application notes provide a detailed protocol for inducing and measuring the activation of ASIC3 channels by this compound at neutral pH using whole-cell patch-clamp electrophysiology.

Signaling Pathway and Mechanism of Action

This compound acts as a gating modulator on ASIC3. Instead of directly opening the channel pore like a traditional agonist, it alters the channel's sensitivity to pH, enabling its activation under neutral conditions. The process is critically influenced by extracellular calcium, which normally stabilizes the channel in a closed state.

The proposed mechanism involves the following steps:

  • Calcium Destabilization: this compound's activity is significantly enhanced in low extracellular calcium conditions. It is hypothesized that this compound binding facilitates the removal of Ca2+ from an inhibitory binding site on the channel.[1]

  • This compound Binding: this compound interacts with a non-proton ligand-sensing domain located in the extracellular "palm" region of the ASIC3 subunit.[5][8] Key residues, including E79 and E423, have been identified as crucial for this interaction.[5][9]

  • Conformational Shift: Binding of this compound induces a conformational change that alters the pH-gating machinery. It makes the channel more likely to be active at neutral pH (alkaline shift in activation) and less likely to enter a desensitized state (acidic shift in inactivation).[6]

  • Window Current Generation: The opposing shifts in the pH dependence of activation and inactivation create a pH window (around pH 7.4) where the channel can exist in an open, conducting state, leading to a sustained inward Na+ current.[6]

GMQ_ASIC3_Activation_Pathway cluster_extracellular Extracellular Space (Neutral pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ca_bound Extracellular Ca²⁺ (Stabilizes Closed State) This compound->Ca_bound Promotes Ca²⁺ dissociation ASIC3_closed ASIC3 (Closed) This compound->ASIC3_closed Binds to non-proton ligand-sensing domain Ca_bound->ASIC3_closed Stabilizes ASIC3_open ASIC3 (Open) ASIC3_closed->ASIC3_open Gating shift (Window Current) Na_influx Na⁺ Influx & Depolarization ASIC3_open->Na_influx Permeation

Caption: Proposed mechanism of ASIC3 activation by this compound at neutral pH.

Experimental Workflow

The following diagram outlines the typical workflow for assessing this compound's effect on ASIC3 channels expressed in a heterologous system using whole-cell patch-clamp electrophysiology.

Experimental_Workflow A 1. Cell Culture & Transfection (e.g., CHO cells with rASIC3) B 2. Solution Preparation (Intra/Extracellular buffers, this compound stock) D 4. Obtain Whole-Cell Configuration (GΩ seal, establish whole-cell access) A->D C 3. Electrophysiology Setup (Patch-clamp rig, perfusion system) B->D C->D E 5. Baseline Recording (Perfuse with control solution at pH 7.4) D->E F 6. Apply this compound (Perfuse with this compound solution at pH 7.4) E->F G 7. Data Acquisition (Record sustained inward current) F->G H 8. Data Analysis (Measure current amplitude, kinetics) G->H

Caption: Workflow for electrophysiological recording of this compound-induced ASIC3 currents.

Detailed Experimental Protocol

This protocol describes the whole-cell patch-clamp recording of this compound-induced currents from Chinese Hamster Ovary (CHO) cells stably or transiently expressing rat ASIC3 (rASIC3).

4.1 Materials and Reagents

  • Cell Line: CHO cells expressing rASIC3.

  • This compound Stock Solution: 100 mM this compound (2-guanidine-4-methylquinazoline) in DMSO. Store at -20°C.

  • Extracellular (Bath) Solution (pH 7.4):

    • 140 mM NaCl

    • 5 mM KCl

    • 2 mM CaCl₂ (or as varied, see Note 4.3)

    • 1 mM MgCl₂

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (pH 7.2):

    • 120 mM KCl

    • 5 mM NaCl

    • 1 mM MgCl₂

    • 10 mM EGTA

    • 10 mM HEPES

    • 4 mM Mg-ATP

    • Adjust pH to 7.2 with KOH.

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ.

4.2 Protocol Steps

  • Cell Preparation: Plate CHO-rASIC3 cells onto glass coverslips 24-48 hours before the experiment.

  • Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution at a constant rate (e.g., 2 mL/min).

  • Patching:

    • Approach a single, healthy-looking cell with a pipette filled with intracellular solution.

    • Establish a gigaohm seal (>1 GΩ) on the cell membrane.

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

    • Set the holding potential to -60 mV.[6][10]

  • Baseline Recording:

    • Allow the cell to stabilize for 2-3 minutes in the whole-cell configuration while perfusing with the control extracellular solution (pH 7.4).

    • Record any baseline current for at least 60 seconds.

  • This compound Application:

    • Switch the perfusion system to the extracellular solution containing the desired final concentration of this compound (e.g., 1 mM), also at pH 7.4.[4][6] The this compound stock should be diluted from the DMSO stock, ensuring the final DMSO concentration is <0.1%.

    • Continuously record the membrane current. Activation of ASIC3 will be observed as a sustained, non-desensitizing inward current.

  • Washout: Switch the perfusion back to the control extracellular solution to wash out this compound and observe the reversal of the effect.

  • (Optional) Positive Control: To confirm channel expression and functionality, apply an acidic solution (e.g., pH 6.0) at the end of the experiment to elicit a characteristic transient ASIC3 current.

4.3 Critical Experimental Notes

  • Calcium Concentration: The magnitude of the this compound-induced current is highly sensitive to extracellular Ca2+.[1] Protocols often use Ca2+ concentrations between 0.1 mM and 2 mM. Reducing Ca2+ will potentiate the this compound effect.

  • pH Buffering: Ensure robust pH buffering of all solutions, as minor pH shifts can affect ASIC3 activity.

  • Solution Exchange: A rapid perfusion system is necessary to ensure fast and complete exchange of control and this compound-containing solutions.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the modulation of ASIC3 by this compound, as reported in the literature. Values are typically derived from whole-cell patch-clamp experiments on heterologously expressed rat ASIC3 channels.

ParameterConditionValueSpeciesNotesReference(s)
pH₅₀ of Activation Control (No this compound)~6.7RatThe pH at which half-maximal activation occurs via protons.[11]
+ 1 mM this compoundAlkaline ShiftRatThis compound shifts the activation curve to the right (more alkaline).[6]
pH₅₀ of Inactivation Control (No this compound)~7.1RatThe pH at which half of the channels are in a steady-state inactivated state.[11]
+ 1 mM this compound~6.7RatThis compound shifts the inactivation curve to the left (more acidic).[6]
EC₅₀ for Activation At pH 7.4~1 mMRatConcentration of this compound required to produce a half-maximal current at neutral pH.[4]
Holding Potential N/A-60 mVN/AStandard voltage-clamp potential for recording ASIC currents.[6][10]

References

Application Notes and Protocols for Assessing GMQ Efficacy in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutic agents for neurological disorders is a critical area of research. GMQ is a novel compound with putative neuroprotective and neuro-regenerative properties. To rigorously assess its efficacy, a multi-faceted approach utilizing a battery of in vitro assays is essential. These assays are designed to quantify the effects of this compound on various aspects of neuronal health, including cell viability, apoptosis, neurite outgrowth, and synaptic function. Furthermore, understanding the molecular mechanisms underlying this compound's action is crucial for its development as a therapeutic candidate. This document provides detailed protocols for a selection of key assays and illustrative data presentation to guide researchers in evaluating the efficacy of this compound in neuronal cell cultures.[1][2][3][4][5]

I. Assessment of Neuronal Viability and Cytotoxicity

A fundamental first step in evaluating the efficacy of this compound is to determine its effect on neuronal viability and to establish a therapeutic window. These assays measure fundamental cellular processes such as metabolic activity and plasma membrane integrity.

Table 1: Example Data for Neuronal Viability after this compound Treatment
This compound Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0 (Vehicle Control)100 ± 5.25.1 ± 1.3
0.1105 ± 4.84.9 ± 1.1
1115 ± 6.14.5 ± 0.9
10120 ± 5.54.2 ± 1.0
5098 ± 7.315.8 ± 2.4
10065 ± 8.945.3 ± 3.7

Data are presented as mean ± standard deviation.

Protocol 1: MTT Assay for Neuronal Viability

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.[6]

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells)

  • 96-well culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

II. Evaluation of Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in many neurodegenerative diseases.[7] Assessing the ability of this compound to inhibit apoptotic pathways is crucial.

Table 2: Example Data for Apoptosis Markers after this compound Treatment in an Excitotoxicity Model
TreatmentCaspase-3 Activity (Fold Change)% TUNEL-Positive Cells
Control1.0 ± 0.12.3 ± 0.5
Excitotoxin4.5 ± 0.435.8 ± 3.1
Excitotoxin + this compound (1 µM)3.2 ± 0.320.1 ± 2.5
Excitotoxin + this compound (10 µM)1.8 ± 0.28.7 ± 1.2

Data are presented as mean ± standard deviation.

Protocol 2: Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[8] The assay uses a synthetic substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.

Materials:

  • Neuronal cell lysates from treated and control cells

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Culture and treat neuronal cells with this compound and an apoptosis-inducing agent (e.g., staurosporine (B1682477) or glutamate).

  • Lyse the cells and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Add the caspase-3 substrate to each well and incubate at 37°C, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points.

Protocol 3: TUNEL Assay for DNA Fragmentation

Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9] It enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled nucleotides.

Materials:

  • Neuronal cells cultured on coverslips or in chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Culture and treat cells as described for the caspase-3 assay.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells to allow entry of the labeling reagents.

  • Incubate the cells with the TUNEL reaction mixture.

  • Wash the cells and counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope. The percentage of TUNEL-positive cells can be quantified.

III. Assessment of Neurite Outgrowth and Neuronal Morphology

Promoting neurite outgrowth is a key strategy for neuronal regeneration. Assays that quantify changes in neurite length and branching can reveal the neuro-regenerative potential of this compound.

Table 3: Example Data for Neurite Outgrowth Analysis after this compound Treatment
TreatmentAverage Neurite Length (µm)Number of Primary Neurites per Neuron
Control55.2 ± 8.12.1 ± 0.4
This compound (1 µM)78.9 ± 10.33.5 ± 0.6
This compound (10 µM)112.5 ± 15.74.8 ± 0.9

Data are presented as mean ± standard deviation.

Protocol 4: Immunocytochemistry for Neurite Outgrowth

Principle: This method utilizes immunofluorescence to visualize and quantify neuronal morphology. Antibodies against neuron-specific proteins, such as β-III tubulin or MAP2, are used to label neurons and their processes.[10] High-content imaging and analysis systems can automate the quantification of neurite length and branching.[11]

Materials:

  • Neuronal cells cultured on coverslips or in imaging-compatible plates

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope with analysis software

Procedure:

  • Culture neuronal cells and treat with this compound for a period sufficient to observe changes in morphology (e.g., 48-72 hours).

  • Fix and permeabilize the cells.

  • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analyze the images using appropriate software to quantify parameters such as total neurite length, number of primary neurites, and number of branch points.[12]

IV. Investigation of Underlying Signaling Pathways

To understand the mechanism of action of this compound, it is important to investigate its effects on key signaling pathways involved in neuronal survival and growth, such as the PI3K/Akt and MAPK/ERK pathways.[13][14][15][16]

Protocol 5: Western Blotting for Signaling Protein Activation

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (activated) forms of signaling proteins like Akt and ERK, the effect of this compound on these pathways can be determined.

Materials:

  • Neuronal cell lysates from treated and control cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Treat neuronal cells with this compound for various time points.

  • Lyse the cells and determine protein concentrations.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

V. Visualization of Workflows and Pathways

Diagrams

G cluster_workflow Experimental Workflow for Assessing this compound Efficacy start Start: Neuronal Cell Culture treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment viability Neuronal Viability Assays (MTT, LDH) treatment->viability apoptosis Apoptosis Assays (Caspase Activity, TUNEL) treatment->apoptosis morphology Neurite Outgrowth Analysis (Immunocytochemistry) treatment->morphology signaling Signaling Pathway Analysis (Western Blot) treatment->signaling data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis morphology->data_analysis signaling->data_analysis end Conclusion on this compound Efficacy data_analysis->end

Caption: A general workflow for the in vitro assessment of this compound's neuroprotective efficacy.

G cluster_pathway Hypothetical this compound-Activated Neuroprotective Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits pro-apoptotic proteins ERK->CREB CREB->Bcl2 Promotes transcription NeuriteOutgrowth Neurite Outgrowth CREB->NeuriteOutgrowth CellSurvival Neuronal Survival Bcl2->CellSurvival NeuriteOutgrowth->CellSurvival

References

Application of GMQ in High-Throughput Screening Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug discovery and biomedical research, high-throughput screening (HTS) serves as a cornerstone for the rapid identification of novel bioactive compounds. This application note explores the multifaceted role of "GMQ" in HTS, a term that can refer to two distinct but important entities in pharmacology: the Gq signaling pathway and the compound 2-guanidine-4-methylquinazoline. For researchers, scientists, and drug development professionals, understanding the application of both is crucial for designing effective screening campaigns. This document provides detailed protocols, data presentation guidelines, and visual workflows to facilitate the integration of these concepts into modern drug discovery pipelines.

The Gq signaling cascade, a major transducer of signals from G protein-coupled receptors (GPCRs), represents a prime target for therapeutic intervention in a multitude of diseases.[1][2][3] Assays targeting this pathway are fundamental in screening for modulators of a vast number of GPCRs. Conversely, 2-guanidine-4-methylquinazoline (this compound) is a specific chemical probe, primarily recognized as an agonist of acid-sensing ion channel type 3 (ASIC3), and its utility in screening is more targeted towards ion channel research.[4]

This application note will first delve into the application of HTS assays for identifying modulators of the Gq signaling pathway, followed by a discussion on the potential use of the compound this compound in screening contexts.

Part 1: High-Throughput Screening for Modulators of the Gq Signaling Pathway

The activation of GPCRs coupled to the Gαq protein subunit initiates a signaling cascade that results in the mobilization of intracellular calcium.[2][5][6] This physiological response provides a robust and readily detectable signal that is highly amenable to HTS formats. Fluorescence-based calcium flux assays are the predominant method for screening large compound libraries against Gq-coupled GPCRs.[2][7][8]

Signaling Pathway

Upon agonist binding to a Gq-coupled GPCR, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected by fluorescent calcium indicators.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_cytosol Cytosolic Ca²⁺ (Increased) Ca_store->Ca_cytosol Release Downstream Downstream Cellular Responses Ca_cytosol->Downstream Triggers Ligand Agonist Ligand->GPCR Activation

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Experimental Workflow for a Calcium Flux HTS Assay

The general workflow for a no-wash, fluorescence-based calcium flux assay in a 384-well format is depicted below. This type of assay is widely used for its simplicity and speed.

HTS_Workflow start Start cell_plating Plate cells expressing the target Gq-coupled GPCR in 384-well plates start->cell_plating incubation1 Incubate cells (e.g., 24 hours) cell_plating->incubation1 dye_loading Add calcium-sensitive dye (e.g., Fluo-8) to each well incubation1->dye_loading incubation2 Incubate for dye loading (e.g., 1 hour at 37°C) dye_loading->incubation2 compound_addition Transfer compounds from library plates to the assay plates incubation2->compound_addition read_plate Measure fluorescence kinetically using a FLIPR or similar instrument compound_addition->read_plate data_analysis Analyze data to identify 'hits' that modulate calcium flux read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for a Gq-coupled GPCR calcium flux assay.
Detailed Protocol: Fluorescence-Based Calcium Mobilization Assay

This protocol is designed for a 384-well plate format and is suitable for identifying both agonists and antagonists of a target Gq-coupled GPCR.

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-8 AM, AAT Bioquest)

  • Probenecid (B1678239) (to prevent dye leakage)

  • Compound library plates (e.g., at 10 mM in DMSO)

  • Positive control agonist and antagonist

  • 384-well black-wall, clear-bottom assay plates

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer

  • Fluorescence Imaging Plate Reader (FLIPR) or similar instrument with liquid handling capabilities

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend the cells in culture medium.

    • Seed the cells into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by reconstituting the calcium-sensitive dye in Assay Buffer containing probenecid (final concentration typically 2.5 mM).

    • Add 25 µL of the dye loading solution to each well of the cell plate.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Transfer:

    • Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of compounds from the source plates to the assay plates. This will result in the desired final concentration (e.g., 10 µM).

    • For antagonist screening, incubate the plates with the compounds for 15-30 minutes at room temperature.

  • Fluorescence Reading (FLIPR):

    • For Agonist Screening:

      • Place the assay plate into the FLIPR instrument.

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • The instrument then adds 12.5 µL of Assay Buffer to each well and continues to read the fluorescence for an additional 2-3 minutes to detect compound-induced calcium mobilization.

    • For Antagonist Screening:

      • Place the assay plate into the FLIPR instrument.

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • The instrument then adds 12.5 µL of a known agonist at its EC80 concentration (the concentration that elicits 80% of the maximal response) and continues to read the fluorescence for 2-3 minutes. Antagonists will inhibit the agonist-induced calcium flux.

  • Data Analysis:

    • The primary response is calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • For agonist screening, the activity of each compound is typically expressed as a percentage of the response to a known reference agonist.

    • For antagonist screening, the activity is expressed as a percentage of inhibition of the reference agonist's response.

    • Hits are typically defined as compounds that produce a response greater than three standard deviations from the mean of the negative controls (e.g., DMSO-treated wells).

Data Presentation

Quantitative data from a primary HTS campaign and subsequent dose-response analysis should be summarized in clear, structured tables.

Table 1: Representative Primary HTS Data for Gq-GPCR Agonist Screen

Compound IDConcentration (µM)Maximum Fluorescence (RFU)% Activity vs. ControlHit
Cmpd-0011045,21095.2Yes
Cmpd-002108,75018.4No
Cmpd-0031039,87084.0Yes
...............
Control Agonist547,500100.0N/A
DMSON/A1,2002.5N/A

Table 2: Dose-Response Data for Confirmed Hits

Compound IDEC50 (µM)Max Response (% of Control)Hill Slope
Cmpd-0010.2598.11.1
Cmpd-0031.285.50.9
Control Agonist0.05100.01.0

Part 2: Application of 2-Guanidine-4-methylquinazoline (this compound) in Screening Assays

2-Guanidine-4-methylquinazoline (this compound) is a known agonist of the acid-sensing ion channel 3 (ASIC3), a proton-gated cation channel.[4] While its direct use in large-scale HTS campaigns is not widely documented, it serves as a valuable pharmacological tool for studying ASIC channels and can be employed in lower-throughput screening or hit validation assays.

Logical Relationship for this compound Application

The primary application of this compound is as a selective activator to probe the function of ASIC3 channels. In a screening context, it can be used as a positive control to validate an assay designed to find modulators of ASIC3 or related ion channels.

GMQ_Logic Goal Identify Modulators of ASIC3 Ion Channel Assay Develop a functional assay that measures ASIC3 channel activity (e.g., calcium or membrane potential) Goal->Assay GMQ_role Use this compound as a positive control to activate ASIC3 and validate the assay's performance Assay->GMQ_role Screening Screen a compound library to find compounds that inhibit or potentiate the this compound-induced response GMQ_role->Screening Hits Identified 'Hits' are potential ASIC3 modulators Screening->Hits

Caption: Logical workflow for using this compound in an ion channel screening assay.
Protocol: Fluorescence-Based Ion Channel Assay Using this compound

This protocol describes a general method to measure the activity of ion channels like ASIC3 that can be adapted for a 96- or 384-well format. It relies on a fluorescent indicator that is sensitive to changes in ion concentration (e.g., calcium) or membrane potential.

Materials:

  • Cells expressing the target ion channel (e.g., ASIC3)

  • Assay Buffer (e.g., HBSS)

  • Fluorescent indicator dye (e.g., a calcium indicator like Fluo-4 AM or a membrane potential dye)

  • 2-Guanidine-4-methylquinazoline (this compound) stock solution

  • Test compounds

  • 96- or 384-well black-wall, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating and Dye Loading:

    • Follow the same procedure as described in the Gq pathway protocol for plating cells and loading them with the chosen fluorescent indicator.

  • Compound Incubation:

    • Add test compounds to the wells and incubate for a predetermined time (e.g., 10-20 minutes) to allow for interaction with the ion channel.

  • This compound Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of this compound to stimulate the ASIC3 channels.

    • Immediately begin kinetic reading of the fluorescence signal for several minutes.

    • Compounds that modulate the this compound-induced change in fluorescence are identified as hits.

Data Presentation

Data for an ion channel assay using this compound would be presented similarly to the Gq pathway assay, with a focus on the inhibition or potentiation of the this compound-induced signal.

Table 3: Representative Data for an ASIC3 Antagonist Screen Using this compound

Compound IDConcentration (µM)This compound-Induced Signal (ΔRFU)% Inhibition
Cmpd-101102,50087.5
Cmpd-1021018,9005.5
Cmpd-103105,10074.5
............
This compound only3020,0000.0
DMSON/A20,150-0.75

The term "this compound" encompasses both a critical signaling pathway and a specific chemical tool. For high-throughput screening, assays targeting the Gq pathway, primarily through calcium mobilization, are well-established, robust, and essential for GPCR drug discovery. The compound 2-guanidine-4-methylquinazoline, while not a common HTS tool itself, is a valuable positive control for assays focused on the ASIC3 ion channel. The protocols and data presentation formats provided in this application note offer a comprehensive guide for researchers to effectively utilize these tools in their drug discovery efforts.

References

Techniques for Measuring Gq-Coupled Receptor-Induced Currents in CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chinese Hamster Ovary (CHO) cells are a cornerstone of biological research and biopharmaceutical production due to their robustness and capacity for human-like post-translational modifications. In the realm of cell signaling and drug discovery, CHO cells are frequently utilized as a heterologous expression system to study the function of G-protein coupled receptors (GPCRs), including the Gq alpha subunit family. Activation of Gq-coupled receptors by an agonist (herein referred to as a generic Gq agonist or "GMQ") initiates a signaling cascade that leads to the mobilization of intracellular calcium and the modulation of various ion channels, resulting in measurable electrical currents. This application note provides detailed protocols for two primary techniques to assess the functional consequences of Gq-coupled receptor activation in CHO cells: whole-cell patch-clamp electrophysiology and calcium imaging.

Signaling Pathway

Activation of a Gq-coupled receptor by an agonist triggers the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol. The subsequent rise in intracellular calcium and the presence of DAG can activate various ion channels, such as members of the Transient Receptor Potential Canonical (TRPC) family and calcium-activated chloride channels (CaCCs), leading to ion influx and changes in membrane potential.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound Gq Agonist (this compound) GPCR Gq-Coupled Receptor This compound->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 IonChannel Ion Channel (e.g., TRPC, CaCC) DAG->IonChannel Activates Ion Influx Ion Influx IonChannel->Ion Influx IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Increased [Ca2+] Ca_cytosol->IonChannel Activates Ca_ER Ca2+ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release Membrane Depolarization Membrane Depolarization Ion Influx->Membrane Depolarization

Gq signaling pathway leading to ion channel activation.

Experimental Protocols

Two primary methods are detailed below for measuring the downstream effects of Gq-coupled receptor activation: Whole-Cell Patch-Clamp Electrophysiology for direct current measurement and Calcium Imaging for monitoring intracellular calcium dynamics.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents across the entire cell membrane.

Experimental Workflow

Patch_Clamp_Workflow A CHO Cell Culture (expressing Gq-coupled receptor) B Cell Plating on coverslips A->B E Mount Coverslip in Recording Chamber B->E C Prepare Recording Solutions (Internal and External) D Pull and Fire-Polish Patch Pipettes C->D F Approach Cell and Form Gigaohm Seal D->F E->F G Rupture Membrane (Whole-Cell Configuration) F->G H Record Baseline Current G->H I Apply Gq Agonist (this compound) H->I J Record Agonist-Induced Current I->J K Data Analysis J->K

Workflow for whole-cell patch-clamp recording.

Materials and Reagents

  • CHO cells stably or transiently expressing the Gq-coupled receptor of interest

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Glass coverslips

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Microelectrode puller and microforge

  • Perfusion system

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm)

  • Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm)

  • Gq agonist (this compound) stock solution

Procedure

  • Cell Preparation:

    • Culture CHO cells expressing the receptor of interest under standard conditions (37°C, 5% CO₂).

    • One day before the experiment, seed the cells at a low density onto glass coverslips to ensure isolated single cells for patching.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries using a micropipette puller to a resistance of 3-5 MΩ when filled with the internal solution.

    • Fire-polish the pipette tips to ensure a smooth surface for optimal seal formation.

  • Recording Setup:

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Establishing a Whole-Cell Recording:

    • Fill a patch pipette with the internal solution, ensuring no air bubbles are trapped at the tip.

    • Mount the pipette on the micromanipulator and apply slight positive pressure.

    • Under visual guidance, lower the pipette and approach a healthy-looking, isolated cell.

    • Gently press the pipette tip against the cell membrane. Release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • After establishing a stable giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Record a stable baseline current for 1-2 minutes.

    • Apply the Gq agonist (this compound) at the desired concentration via the perfusion system.

    • Record the agonist-induced current. The current may be inward or outward depending on the specific ion channels activated and the ionic conditions. The current may also be transient or sustained.

    • Wash out the agonist with the external solution to observe the recovery of the current to baseline.

  • Data Analysis:

    • Measure the peak amplitude of the this compound-induced current.

    • Analyze the current-voltage (I-V) relationship by applying voltage ramps or steps during the peak of the agonist response to help identify the ion channels involved.

    • Analyze current kinetics (activation and deactivation rates).

Protocol 2: Calcium Imaging

This protocol provides a method to indirectly measure the activation of Gq-coupled receptors by monitoring the resulting increase in intracellular calcium concentration.

Experimental Workflow

Calcium_Imaging_Workflow A CHO Cell Culture (expressing Gq-coupled receptor) B Cell Plating in black-walled, clear-bottom plates A->B D Load Cells with Calcium Indicator Dye B->D C Prepare Calcium Indicator Dye Loading Solution C->D E Wash Cells to Remove Excess Dye D->E F Acquire Baseline Fluorescence E->F G Add Gq Agonist (this compound) F->G H Record Fluorescence Changes Over Time G->H I Data Analysis H->I

Workflow for calcium imaging assay.

Materials and Reagents

  • CHO cells stably or transiently expressing the Gq-coupled receptor of interest

  • Cell culture medium

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Anhydrous DMSO

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Fluorescence microplate reader (e.g., FLIPR, FlexStation) or fluorescence microscope with live-cell imaging capabilities

  • Gq agonist (this compound) stock solution

Procedure

  • Cell Preparation:

    • Seed CHO cells expressing the receptor of interest into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a 2-5 µM Fluo-4 AM loading solution in Assay Buffer. First, dissolve the Fluo-4 AM in a small volume of DMSO, then dilute into the buffer containing 0.02-0.04% Pluronic F-127 to aid in solubilization. If used, add probenecid (typically 2.5 mM) to the loading solution.

    • Aspirate the cell culture medium from the wells.

    • Gently wash the cells once with Assay Buffer.

    • Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Wash Step:

    • Gently aspirate the dye loading solution.

    • Wash the cells 2-3 times with Assay Buffer to remove extracellular dye.

    • Add fresh Assay Buffer to each well.

  • Data Acquisition:

    • Prepare serial dilutions of the Gq agonist (this compound) in Assay Buffer.

    • Place the cell plate into the fluorescence plate reader or onto the microscope stage.

    • Record a stable baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Add the this compound agonist to the wells. The instrument will typically handle the addition and continuous reading.

    • Record the change in fluorescence intensity over time (typically for 1-3 minutes). The excitation/emission wavelengths for Fluo-4 are ~494/516 nm.

  • Data Analysis:

    • Quantify the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak). Often, this is expressed as a ratio (ΔF/F₀).

    • For dose-response experiments, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Data Presentation

Quantitative data from electrophysiology and calcium imaging experiments can be summarized to compare the effects of different agonists or the properties of different receptors. Below is a table with representative data for currents induced by the muscarinic agonist carbachol, which activates Gq-coupled muscarinic receptors, in CHO and other cell types.[1][2][3]

ParameterAgonist (Concentration)Cell TypeInduced Current TypeMean Current Amplitude (pA)Reference
Outward Current Carbachol (100 µM)T84K⁺ Current483 ± 95[1]
Inward Current Carbachol (100 µM)T84Non-selective Cation152 ± 29[1]
Inward Current Carbachol (300 nM)Submandibular Acinar CellsCl⁻ Current(Data presented as oscillatory)[2]
Inward Current Carbachol (30 µM)Neostriatal NeuronsK⁺-dependent(Data presented as depolarization)[3]

Note: The specific currents and their amplitudes induced by a Gq agonist in CHO cells will depend on the endogenous and/or expressed ion channel profile of the particular CHO cell line and the specific Gq-coupled receptor being studied.

Conclusion

The protocols described in this application note provide robust and reliable methods for characterizing the functional consequences of Gq-coupled receptor activation in CHO cells. Whole-cell patch-clamp electrophysiology offers a direct and detailed analysis of the induced ion channel activity, while calcium imaging provides a higher-throughput method to screen for receptor activation. The choice of technique will depend on the specific research question, required throughput, and available instrumentation. Together, these methods are invaluable tools for academic research and drug discovery efforts targeting Gq-coupled receptors.

References

Application Note: Investigating Sensory Neuron Excitability Using GMQ, a Novel TRP Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and pain research.

Abstract: This document provides a detailed guide for utilizing GMQ, a novel quinolone derivative, to investigate its effects on sensory neuron excitability. The protocols outlined herein cover in vitro characterization using primary dorsal root ganglion (DRG) neuron cultures and in vivo assessment of sensory responses. This compound is presented as a modulator of Transient Receptor Potential (TRP) channels, which are key integrators of thermal and chemical stimuli in nociceptive neurons. This note includes comprehensive experimental workflows, data presentation, and diagrams of the underlying signaling pathways to facilitate the study of new chemical entities targeting neuronal excitability.

Introduction to Sensory Neuron Excitability and this compound

Sensory neurons, particularly nociceptors, are responsible for detecting and transmitting noxious stimuli, leading to the sensation of pain. The excitability of these neurons is tightly regulated by a host of ion channels, including voltage-gated sodium channels (NaV), potassium channels (KV), and TRP channels. TRP channels, such as TRPV1, are non-selective cation channels that act as crucial molecular integrators of heat, protons, and chemical irritants like capsaicin (B1668287). Activation of these channels leads to membrane depolarization, the generation of action potentials, and the propagation of a pain signal.

This compound is a novel gentamicin-like quinolone compound hypothesized to modulate the activity of TRP channels, thereby altering sensory neuron excitability. Understanding its precise mechanism and effect is crucial for evaluating its potential as a therapeutic agent for pain management. This application note details the necessary protocols to characterize the impact of this compound on neuronal function, from cellular assays to behavioral models.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for this compound Action

The following diagram illustrates the proposed mechanism of action for this compound at the sensory neuron terminal. This compound is hypothesized to act as a negative allosteric modulator of the TRPV1 channel, reducing the influx of cations in response to noxious stimuli.

GMQ_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Allows PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG_IP3 DAG + IP3 PIP2->DAG_IP3 DAG_IP3->TRPV1 Sensitizes Stimuli Noxious Stimuli (Heat, Capsaicin, Protons) Stimuli->TRPV1 Activates This compound This compound This compound->TRPV1 Inhibits Depolarization Membrane Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal Ca_Influx->Depolarization GPCR GPCR (e.g., B2 Receptor) GPCR->PLC Bradykinin Bradykinin Bradykinin->GPCR

Caption: Proposed mechanism of this compound as a TRPV1 channel inhibitor in a nociceptive sensory neuron.

Overall Experimental Workflow

The workflow diagram below outlines the logical progression from initial in vitro screening to subsequent in vivo validation for characterizing the effects of this compound.

Experimental_Workflow Start Hypothesis: This compound modulates sensory neuron excitability Culture Primary DRG Neuron Culture (Rodent Model) Start->Culture Electrophysiology In Vitro: Patch-Clamp Electrophysiology Culture->Electrophysiology CalciumImaging In Vitro: Calcium Imaging (Fura-2/GCaMP) Culture->CalciumImaging DataAnalysis1 Dose-Response Analysis (IC₅₀/EC₅₀) Electrophysiology->DataAnalysis1 CalciumImaging->DataAnalysis1 Behavioral In Vivo: Rodent Behavioral Models (e.g., Hargreaves, von Frey) DataAnalysis1->Behavioral If potent in vitro DataAnalysis2 Analysis of Nocifensive Behavioral Thresholds Behavioral->DataAnalysis2 Conclusion Conclusion: Efficacy and Mechanism of this compound DataAnalysis2->Conclusion

Caption: High-level workflow for characterizing this compound from in vitro screening to in vivo testing.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from experiments investigating the effects of this compound on sensory neuron function.

Table 1: Electrophysiological Effects of this compound on Capsaicin-Activated Currents in DRG Neurons.

This compound Concentration Peak Inward Current (pA/pF) % Inhibition of Control
Control (0 µM) 150.4 ± 12.2 0%
0.1 µM 125.8 ± 10.5 16.4%
1 µM 78.2 ± 9.8 48.0%
10 µM 25.6 ± 5.1 83.0%
100 µM 8.1 ± 2.3 94.6%
IC₅₀ 1.2 µM -

Data are presented as mean ± SEM. Currents were evoked by 1 µM capsaicin.

Table 2: Effect of this compound on Intracellular Calcium Influx in DRG Neurons.

This compound Concentration Peak ΔF/F₀ Ratio % Inhibition of Control
Control (0 µM) 1.85 ± 0.15 0%
1 µM 0.98 ± 0.11 47.0%
10 µM 0.31 ± 0.08 83.2%
IC₅₀ 1.3 µM -

Data are presented as mean ± SEM. Calcium influx was stimulated with 1 µM capsaicin.

Table 3: In Vivo Analgesic Effect of this compound in a Thermal Pain Model.

Treatment Group Paw Withdrawal Latency (s) % Increase in Latency
Vehicle Control 8.5 ± 0.7 0%
This compound (10 mg/kg, i.p.) 12.1 ± 1.1 42.4%
This compound (30 mg/kg, i.p.) 16.2 ± 1.5 90.6%

Data are presented as mean ± SEM from the Hargreaves thermal sensitivity test.

Detailed Experimental Protocols

Protocol 1: Primary DRG Neuron Culture
  • Animal Euthanasia and Dissection: Euthanize adult Sprague-Dawley rats (150-200g) according to approved institutional protocols. Dissect dorsal root ganglia from all spinal levels under sterile conditions.

  • Enzymatic Digestion: Transfer ganglia to DMEM/F12 medium containing 1 mg/mL collagenase type IV and 0.25% trypsin-EDTA. Incubate for 45-60 minutes at 37°C.

  • Mechanical Dissociation: Stop digestion with medium containing 10% Fetal Bovine Serum (FBS). Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing diameter until a single-cell suspension is achieved.

  • Plating: Centrifuge the cell suspension and resuspend the pellet in Neurobasal-A medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate cells onto poly-D-lysine/laminin-coated glass coverslips (for imaging/electrophysiology) or culture dishes.

  • Incubation: Culture neurons at 37°C in a humidified 5% CO₂ incubator for 24-48 hours before experimentation. Use only small-diameter neurons (<25 µm), which are predominantly nociceptors.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with KOH.

  • Recording Setup: Transfer a coverslip with cultured DRG neurons to a recording chamber on an inverted microscope. Perfuse with external solution at 1-2 mL/min.

  • Patching: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution. Approach a small-diameter neuron and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition: Clamp the neuron at a holding potential of -60 mV. Acquire data using an appropriate amplifier and software (e.g., Axopatch 200B, pCLAMP).

  • Drug Application:

    • Establish a stable baseline recording.

    • Apply 1 µM capsaicin to confirm the neuron is a nociceptor and to obtain a control response.

    • Wash out the capsaicin until the current returns to baseline.

    • Pre-incubate the neuron with the desired concentration of this compound for 2-3 minutes.

    • Co-apply 1 µM capsaicin with the same concentration of this compound and record the peak inward current.

  • Analysis: Measure the peak current amplitude in response to capsaicin in the absence and presence of this compound. Normalize the current to cell size (capacitance) to get current density (pA/pF). Calculate the percentage inhibition for each concentration to determine the IC₅₀.

Protocol 3: Ratiometric Calcium Imaging
  • Dye Loading: Incubate cultured DRG neurons with 5 µM Fura-2 AM for 45 minutes at 37°C in external recording solution. Wash three times to remove excess dye.

  • Imaging Setup: Mount the coverslip on an inverted microscope equipped with a ratiometric imaging system (e.g., MetaFluor).

  • Image Acquisition: Excite Fura-2 alternately at 340 nm and 380 nm, and capture emission at 510 nm. Acquire baseline images for 1-2 minutes.

  • Drug Application: Perfuse cells with a control solution, followed by the application of 1 µM capsaicin to elicit a calcium response. After washout, pre-incubate with this compound for 2-3 minutes before co-applying capsaicin and this compound.

  • Analysis: Calculate the ratio of fluorescence intensity at 340 nm vs. 380 nm (F₃₄₀/F₃₈₀), which is proportional to intracellular calcium concentration. Normalize the peak response to the baseline fluorescence (ΔF/F₀) to quantify the change in calcium levels.

Protocol 4: Hargreaves Plantar Test (Thermal Nociception)
  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing apparatus (a glass-floored chamber) for at least 30 minutes before testing.

  • Baseline Measurement: Apply a focused, radiant heat source to the plantar surface of the hind paw and measure the time (in seconds) it takes for the animal to withdraw its paw. This is the paw withdrawal latency (PWL). Perform three baseline measurements separated by at least 5 minutes and average them.

  • Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection.

  • Post-Treatment Measurement: At set time points after injection (e.g., 30, 60, 90, 120 minutes), measure the PWL again. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

  • Analysis: Compare the post-treatment PWL to the baseline PWL to determine the analgesic effect. An increase in PWL indicates a reduction in thermal sensitivity.

Troubleshooting & Optimization

Technical Support Center: GMQ (Guanidino-mono-sialo-tetrahexosyl-ganglioside)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: "GMQ" or "Guanidino-mono-sialo-tetrahexosyl-ganglioside" is not a standard nomenclature in ganglioside research. This guide is based on the established principles for common monosialogangliosides, such as GM1 (Monosialotetrahexosylganglioside), and extrapolates these principles to a molecule with a potential guanidino modification. The advice provided should be broadly applicable to gangliosides with similar amphipathic structures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of gangliosides like this compound?

A1: Gangliosides are amphipathic molecules, meaning they have a hydrophilic (water-loving) oligosaccharide head group and a hydrophobic (water-fearing) ceramide tail.[1] This dual nature governs their solubility. In aqueous solutions, they tend to form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[2][3] At concentrations below the CMC, they exist as monomers. Their solubility is poor in pure water and highly dependent on the composition of the buffer, including pH, ionic strength, and the presence of detergents or organic solvents.

Q2: What key factors influence this compound solubility in buffers?

A2: Several factors critically affect the solubility of gangliosides:

  • Temperature: Solubility generally increases with temperature. Gentle warming can aid dissolution.

  • pH: The sialic acid residue in the headgroup is negatively charged at neutral pH, which aids in solubility through repulsion between headgroups.[1] Extreme pH values can alter these charges and affect solubility.

  • Ionic Strength: The presence of salts, especially divalent cations like Ca²⁺, can decrease solubility by shielding the negative charges on the sialic acid residues, reducing repulsion and promoting aggregation.[4]

  • Buffer Composition: The specific ions and additives in your buffer can interact with the ganglioside molecules.

  • Presence of Organic Solvents: Small amounts of organic solvents like DMSO or ethanol (B145695) can significantly improve the initial dissolution of the ganglioside powder before dilution into an aqueous buffer.[5]

Q3: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?

A3: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant (like this compound) above which molecules aggregate to form stable structures called micelles.[3] Below the CMC, this compound will exist primarily as individual molecules (monomers). Above the CMC, any additional this compound added will predominantly form micelles.[3] This is critical because the biological activity of this compound can differ depending on whether it is in a monomeric or micellar state. For experiments studying interactions with proteins or cell membranes, it's often crucial to know the aggregation state of the ganglioside. The CMC for monosialogangliosides is typically very low, in the range of 10⁻⁸ to 10⁻¹⁰ M.[2][6]

Troubleshooting Guide

Problem: My this compound powder is not dissolving in my aqueous buffer.

Answer: This is a common issue due to the hydrophobic ceramide tail. Direct addition of powder to an aqueous buffer often leads to clumping.

  • Recommended Solution: First, create a concentrated stock solution in an organic solvent.

    • Dissolve the this compound powder in a small volume of an organic solvent like Dimethyl Sulfoxide (DMSO) or a chloroform/methanol mixture.[5][7] For example, GM1 is soluble in DMSO at approximately 12.5 mg/mL.[5]

    • Once fully dissolved, this stock solution can be added dropwise or in small aliquots to your aqueous buffer while vortexing to ensure rapid and even dispersion.

    • Ensure the final concentration of the organic solvent is low enough to not affect your experiment, as even small amounts can have physiological effects.[5]

  • Alternative Method (for organic solvent-free preps):

    • Add a small amount of the aqueous buffer to the this compound powder to create a paste.

    • Gradually add the rest of the buffer while continuously vortexing or sonicating in a bath sonicator. Gentle warming (e.g., to 37°C) can also help.

Problem: My this compound solution is cloudy or forms a precipitate after preparation.

Answer: Cloudiness or precipitation indicates that the this compound has either come out of solution or formed large, insoluble aggregates.

  • Possible Cause 1: Concentration is too high. The concentration may be well above the solubility limit for your specific buffer conditions.

    • Solution: Try preparing a more dilute solution. Check product datasheets for solubility limits in common buffers like PBS. For instance, GM1's solubility in PBS (pH 7.2) is approximately 3 mg/mL.[5]

  • Possible Cause 2: Incompatible buffer components. Divalent cations (e.g., Ca²⁺, Mg²⁺) are known to cause ganglioside aggregation.[4]

    • Solution: If possible, prepare the this compound solution in a buffer without divalent cations, such as a Tris-HCl or HEPES buffer with NaCl instead of CaCl₂. If divalent cations are required for the experiment, add the this compound stock solution to the final buffer just before use.

  • Possible Cause 3: Temperature effects. The solution may have been prepared at a higher temperature and precipitated upon cooling.

    • Solution: Store the solution at the temperature of its intended use, if stable. However, note that aqueous solutions of gangliosides are often not recommended for long-term storage and are best prepared fresh.[5]

Problem: I suspect my this compound is forming micelles, but my experiment requires monomers.

Answer: Given the very low CMC of gangliosides, you are likely working with micelles if your concentration is in the micromolar range or higher.

  • Solution 1: Work at very low concentrations. The most direct way to work with monomers is to keep the total this compound concentration below its CMC (typically < 10⁻⁸ M).[2]

  • Solution 2: Use a carrier. For some applications, a carrier protein like bovine serum albumin (BSA) can bind to monomeric gangliosides and help maintain them in a non-micellar state.

  • Solution 3: Incorporate into a membrane system. If the goal is to mimic a biological membrane, reconstituting this compound into liposomes or nanodiscs at a low molar ratio will ensure it is monomeric within the lipid bilayer.

Data Presentation

Table 1: Solubility and CMC of Representative Monosialoganglioside (GM1)

Solvent/BufferApproximate SolubilityCritical Micelle Concentration (CMC)Reference
DMSO~12.5 mg/mLNot Applicable[5]
Dimethylformamide~5 mg/mLNot Applicable[5]
PBS (pH 7.2)~3 mg/mLNot Determined[5]
Water / Sucrose GradientsNot specified~(1-2) x 10⁻¹⁰ M[2][6]
Mixed Gangliosides in WaterNot specified~10⁻⁸ M[2][6]

Experimental Protocols

Protocol 1: Reconstitution of this compound for a Stock Solution

This protocol describes the preparation of a concentrated this compound stock solution in an organic solvent, followed by dilution into an aqueous buffer.

Materials:

  • Lyophilized this compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Target aqueous buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

Methodology:

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound in a sterile tube.

  • Add the required volume of DMSO to achieve a high concentration stock (e.g., 5-10 mg/mL).

  • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

  • To prepare the working solution, warm the target aqueous buffer to approximately 37°C.

  • While vortexing the warm buffer, add the DMSO stock solution drop-by-drop to achieve the final desired this compound concentration.

  • Ensure the final concentration of DMSO is below the tolerance level for your specific assay (typically <0.5%).

  • Use the final aqueous solution promptly. It is not recommended to store aqueous solutions of gangliosides for more than one day.[5]

Visualizations

start Start: this compound Powder + Aqueous Buffer issue Issue: Powder Not Dissolving / Clumping start->issue issue2 Issue: Solution is Cloudy / Precipitated start->issue2 If dissolution occurs but is unstable solution1 Action: Prepare concentrated stock in organic solvent (DMSO) and add to buffer. issue->solution1 Primary Method result1 Result: Clear Solution solution1->result1 check_conc Check: Is concentration too high? (> solubility limit) issue2->check_conc check_buffer Check: Does buffer contain divalent cations (Ca2+)? issue2->check_buffer solution2a Action: Lower this compound concentration. check_conc->solution2a Yes solution2b Action: Use cation-free buffer or add this compound last. check_buffer->solution2b Yes solution2a->result1 solution2b->result1

Caption: Troubleshooting workflow for this compound solubility issues.

cluster_membrane Cell Membrane This compound This compound Receptor G_Protein G Protein This compound->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates Ligand External Ligand (e.g., Toxin, Growth Factor) Ligand->this compound Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Hypothetical signaling pathway involving a this compound receptor.

Factors Decreasing Aqueous Solubility of this compound Solubility This compound Solubility Concentration Increasing Concentration Concentration->Solubility Decreases Divalent_Cations Presence of Divalent Cations (Ca2+) Divalent_Cations->Solubility Decreases Low_Temp Low Temperature Low_Temp->Solubility Decreases Low_pH Low pH (protonates sialic acid) Low_pH->Solubility Decreases

Caption: Logical relationship of factors affecting this compound solubility.

References

Technical Support Center: Optimizing GMQ Concentration for ASIC3 Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 2-guanidine-4-methylquinazoline (GMQ) concentration for maximal Acid-Sensing Ion Channel 3 (ASIC3) activation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound in activating ASIC3?

A1: this compound is a non-proton activator of ASIC3. It functions by allosterically modulating the channel. Specifically, this compound shifts the pH dependence of activation to more alkaline values while shifting the pH dependence of inactivation to more acidic values.[1][2][3] This creates an overlap in the activation and inactivation curves, resulting in a "window current" that allows for ASIC3 activation at physiological pH (7.4).[1][2]

Q2: What is a typical effective concentration range for this compound to activate ASIC3?

A2: The half-maximal effective concentration (EC50) for this compound to activate ASIC3 at pH 7.4 is approximately 1.83 ± 0.97 mM.[1][4] However, it is important to note that at concentrations greater than 1 mM, this compound can start to decrease the maximal peak currents.[1][2] Therefore, a concentration range of 1-3 mM is a common starting point for experiments.

Q3: How does extracellular calcium concentration affect this compound-induced ASIC3 activation?

A3: Extracellular calcium acts as a stabilizer of the closed, inactive state of ASIC3.[5] Lowering the extracellular calcium concentration can enhance ASIC3 activation.[5] The activation of ASIC3 by this compound is more pronounced in the absence or at low concentrations of extracellular calcium.[5]

Q4: Are there specific residues in the ASIC3 channel that are critical for this compound activation?

A4: Yes, mutations in the highly conserved lower palm domain of ASIC3 can disrupt activation by this compound. Specifically, residues Glu-79 and Glu-423 have been identified as critical for the channel's opening by this compound.[1][6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low ASIC3 activation with this compound 1. Suboptimal this compound concentration. 2. High extracellular calcium concentration. 3. Issues with cell expression of functional ASIC3 channels. 4. Incorrect pH of the extracellular solution.1. Perform a dose-response curve with this compound concentrations ranging from 0.1 mM to 10 mM to determine the optimal concentration for your specific experimental conditions. 2. Reduce or remove extracellular calcium from your recording solution to enhance this compound's effect.[5] 3. Verify ASIC3 expression and functionality using a known activator, such as a drop in extracellular pH (e.g., to pH 5.0). 4. Ensure the pH of your extracellular solution is accurately buffered to 7.4 for observing this compound-specific activation.
This compound is inhibiting the ASIC3 current 1. this compound concentration is too high.1. At concentrations >1 mM, this compound has been shown to decrease maximal peak currents by reducing the unitary current amplitude.[1][2] Reduce the this compound concentration to the optimal range determined from your dose-response experiments.
High variability in this compound-induced current amplitude 1. Inherent variability in the response. 2. Inconsistent experimental conditions.1. Some variability in this compound-induced current amplitude has been previously reported.[1] Increase the number of replicates (n) to obtain a more reliable mean response. 2. Ensure consistent cell passage number, transfection efficiency, and recording conditions (e.g., temperature, buffer composition) across all experiments.

Data Summary

Table 1: this compound Concentration Effects on ASIC3

Parameter Value Reference
EC50 for ASIC3 activation at pH 7.41.83 ± 0.97 mM[1][4]
EC50 for rASIC3 at pH 7.4680 µM[8]
Concentration for decreased maximal peak currents> 1 mM[1][2]
IC50 for inhibition of ASIC36.74 ± 0.83 mM[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Activation by this compound
  • Cell Culture and Transfection:

    • Culture Chinese Hamster Ovary (CHO) or COS-7 cells in appropriate media.

    • Transfect cells with a plasmid encoding for rat or human ASIC3 using a suitable transfection reagent.

    • Allow 24-48 hours for channel expression before recording.

  • Solutions:

    • Extracellular (bath) solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM MES, adjusted to pH 7.4 with NaOH.

    • Intracellular (pipette) solution: 120 mM KCl, 5 mM NaCl, 1 mM MgCl2, 0.5 mM CaCl2, 5 mM EGTA, 10 mM HEPES, adjusted to pH 7.2 with KOH.

    • This compound stock solution: Prepare a high-concentration stock of this compound (e.g., 100 mM) in the extracellular solution and dilute to the final desired concentrations on the day of the experiment.

  • Recording:

    • Obtain whole-cell patch-clamp recordings from transfected cells.

    • Hold the membrane potential at -60 mV.

    • Establish a stable baseline recording in the control extracellular solution.

    • Apply different concentrations of this compound in the extracellular solution and record the induced current.

    • To determine the effect on pH activation, apply acidic solutions (e.g., pH ranging from 7.0 to 5.0) in the absence and presence of a fixed this compound concentration.

Visualizations

GMQ_ASIC3_Signaling_Pathway This compound-Mediated ASIC3 Activation Pathway This compound This compound ASIC3_closed ASIC3 Channel (Closed State, pH 7.4) This compound->ASIC3_closed Binds to non-proton ligand-sensing domain ASIC3_open ASIC3 Channel (Open State) ASIC3_closed->ASIC3_open Conformational Change Na_ion Na+ Influx ASIC3_open->Na_ion Channel Opening Depolarization Membrane Depolarization Na_ion->Depolarization

Caption: this compound binds to the non-proton ligand-sensing domain of the closed ASIC3 channel, inducing a conformational change that leads to channel opening, Na+ influx, and membrane depolarization.

Experimental_Workflow Workflow for Optimizing this compound Concentration start Start: ASIC3-expressing cells protocol Whole-Cell Patch-Clamp (V_hold = -60 mV) start->protocol baseline Record baseline current (pH 7.4) protocol->baseline dose_response Apply varying [this compound] (0.1 mM to 10 mM) baseline->dose_response record_current Record this compound-induced current dose_response->record_current analyze Analyze data: - Plot dose-response curve - Determine EC50 record_current->analyze optimal_conc Identify Optimal [this compound] for maximal activation analyze->optimal_conc end End optimal_conc->end

Caption: A typical experimental workflow for determining the optimal this compound concentration for ASIC3 activation using whole-cell patch-clamp electrophysiology.

Troubleshooting_Guide Troubleshooting Low ASIC3 Activation by this compound start Low/No ASIC3 activation with this compound check_expression Is ASIC3 expression confirmed? start->check_expression verify_expression Verify expression with pH drop check_expression->verify_expression No check_gmq_conc Is [this compound] optimal? check_expression->check_gmq_conc Yes verify_expression->check_expression dose_response Perform this compound dose-response check_gmq_conc->dose_response No check_calcium Is extracellular [Ca2+] low? check_gmq_conc->check_calcium Yes dose_response->check_gmq_conc reduce_calcium Reduce/remove extracellular Ca2+ check_calcium->reduce_calcium No success Successful Activation check_calcium->success Yes reduce_calcium->check_calcium

Caption: A decision tree to troubleshoot common issues encountered when observing low or no ASIC3 activation with this compound.

References

Ganetespib (GMQ) Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ganetespib (GMQ) in solution. Ensuring the stability and proper handling of Ganetespib is critical for obtaining reproducible and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents and storage conditions for Ganetespib?

A1: Ganetespib powder is stable for up to three years when stored at -20°C.[1][2] For experimental use, it is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[3][4] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[2][5][6] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of Ganetespib.[2]

Q2: I observed precipitation when diluting my Ganetespib DMSO stock in aqueous media. How can I prevent this?

A2: This is a common issue due to Ganetespib's poor solubility in water.[1][5] To mitigate precipitation, it is recommended to prepare working solutions immediately before use.[7] When diluting, add the aqueous buffer to the DMSO stock solution gradually while mixing. Using a vehicle containing co-solvents can also improve solubility for in vivo studies. A common formulation is the 10/18 DRD solution, which consists of 10% DMSO, 18% Cremophor RH 40, 3.6% dextrose, and 68.4% water.[3][4][8]

Q3: How can I be sure that my Ganetespib solution is stable and the compound is active?

A3: The most direct way to assess the stability and activity of your Ganetespib solution is to perform a functional assay. As Ganetespib is an HSP90 inhibitor, its activity leads to the degradation of HSP90 client proteins.[9] A western blot analysis showing the depletion of known client proteins such as EGFR, HER2, or Akt after treating cells with your Ganetespib solution can confirm its activity.[3][4] It is also good practice to include a positive control of freshly prepared Ganetespib solution for comparison.

Q4: My in vivo experiments with Ganetespib are showing high variability. Could this be related to solution stability?

A4: Yes, inconsistent formulation and administration of Ganetespib can lead to variable drug exposure and, consequently, inconsistent results in animal models.[8] The solubility and stability of Ganetespib in the vehicle solution are critical for its bioavailability.[8] Ensure that the formulation is prepared consistently for each experiment and administered immediately after preparation.[8][10]

Data Presentation

Table 1: Solubility and Storage of Ganetespib

FormSolvent/Storage ConditionStabilityCitations
Powder-20°CUp to 3 years[1][2]
Stock SolutionDMSO>10 mM solubility. Can be stored at -20°C for several months.[5][6]
Stock SolutionDMSOUp to 40 mg/mL (109.77 mM) with sonication. Store at -80°C for up to 1 year.[1][2]
Working SolutionAqueous MediaPoor solubility. Prepare fresh for immediate use.[1][7]
In Vivo Formulation10/18 DRD SolutionPrepare fresh for immediate use.[3][4][8]

Experimental Protocols

Protocol 1: Preparation of Ganetespib Stock Solution

  • Materials: Ganetespib powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the Ganetespib powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of Ganetespib powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[5]

    • Visually inspect the solution to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Western Blot Analysis for Ganetespib Activity

  • Cell Culture and Treatment:

    • Seed cancer cells known to express HSP90 client proteins (e.g., NCI-H1975) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of your Ganetespib working solution (e.g., 0, 25, 50, 100 nM) for 24 hours. Include a vehicle-only control (DMSO).

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against an HSP90 client protein (e.g., EGFR, Akt) and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

    • A decrease in the client protein level with increasing Ganetespib concentration indicates that the compound is active.

Mandatory Visualization

Ganetespib_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (EGFR, HER2, etc.) Growth_Factors->RTKs Client_Proteins Client Proteins (Akt, RAF, CDK) RTKs->Client_Proteins HSP90 HSP90 HSP90->Client_Proteins Stabilizes Ganetespib Ganetespib (this compound) Ganetespib->HSP90 Inhibits Proteasome Proteasome Client_Proteins->Proteasome Apoptosis Apoptosis Client_Proteins->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Client_Proteins->Cell_Cycle_Arrest Degradation Degradation Proteasome->Degradation

Caption: Ganetespib inhibits HSP90, leading to the degradation of client proteins and downstream effects.

Ganetespib_Stability_Workflow Start Start: Ganetespib Stability Concern Check_Storage 1. Verify Storage Conditions (Powder: -20°C, DMSO stock: -80°C) Start->Check_Storage Prep_Fresh 2. Prepare Fresh Working Solution (Dilute immediately before use) Check_Storage->Prep_Fresh Observe_Precipitation 3. Observe for Precipitation Prep_Fresh->Observe_Precipitation Precipitation_Yes Precipitation Observed Observe_Precipitation->Precipitation_Yes Yes Precipitation_No No Precipitation Observe_Precipitation->Precipitation_No No Troubleshoot_Sol Troubleshoot Solubility: - Use co-solvents (e.g., for in vivo) - Gentle warming/sonication Precipitation_Yes->Troubleshoot_Sol Functional_Assay 4. Perform Functional Assay (Western Blot for client protein degradation) Precipitation_No->Functional_Assay Troubleshoot_Sol->Prep_Fresh Activity_Confirmed Activity Confirmed Functional_Assay->Activity_Confirmed Activity_Not_Confirmed Activity Not Confirmed Functional_Assay->Activity_Not_Confirmed New_Stock Prepare New Stock from Powder Activity_Not_Confirmed->New_Stock

Caption: Troubleshooting workflow for common Ganetespib solution stability issues.

References

Technical Support Center: Prevention of GMQ Compound Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of GMQ compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound compounds degrade?

A1: this compound compounds, like many heterocyclic molecules, are susceptible to several degradation pathways. The most common include:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions, leading to the cleavage of bonds within the molecule.[1] Quinazolines, for instance, are generally stable in cold, dilute acidic and alkaline solutions but can be broken down by boiling in these solutions.[2][3]

  • Oxidation: Reaction with oxygen or other oxidizing agents can lead to the formation of various degradation products.[1] The presence of electron-rich functional groups can increase susceptibility to oxidation.

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds and induce degradation.[1]

  • Thermal Degradation: High temperatures can accelerate the rate of chemical reactions, leading to the breakdown of the compound.[1]

Q2: What are the ideal storage conditions for this compound compounds to ensure long-term stability?

A2: To minimize degradation, this compound compounds should be stored under controlled conditions. The general recommendations are:

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C) or as specified on the product datasheet.Reduces the rate of chemical reactions and thermal degradation.[1]
Light In the dark, using amber vials or light-blocking containers.Prevents photolytic degradation.[1]
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Humidity In a desiccator or low-humidity environment.Prevents hydrolysis.[4]

For long-term stability testing, conditions are often guided by the International Council for Harmonisation (ICH) guidelines, typically 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[5]

Q3: How does pH affect the stability of this compound compounds in solution?

A3: The pH of a solution can significantly impact the stability of this compound compounds, primarily by influencing the rate of hydrolysis. For quinazoline (B50416) derivatives, stability is generally observed in cold, dilute acidic or alkaline solutions, but they can degrade upon heating.[2][3] It is crucial to determine the optimal pH range for your specific this compound compound through stability studies. Using buffers can help maintain a stable pH in your experimental solutions.[4]

Q4: Are there any known incompatibilities between this compound compounds and common excipients or solvents?

A4: Yes, incompatibilities can arise. For example, interactions between a drug and an excipient can accelerate degradation.[4] When formulating this compound compounds, it is important to:

  • Assess Excipient Compatibility: Conduct studies to ensure that the chosen excipients do not react with the this compound compound.

  • Solvent Selection: Choose solvents in which the compound is stable. For instance, some quinazoline derivatives have shown better stability in water than in DMSO over extended periods.[6] However, for initial stock solutions, DMSO is commonly used.[7] Always prepare fresh solutions when possible and be mindful of the potential for solvent-mediated degradation.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues related to this compound compound degradation.

Problem: Unexpected peaks appear in my HPLC analysis of a stability sample.

This is a common indication of compound degradation.

G A Unexpected peaks in HPLC B Are the peaks present in a freshly prepared control sample? A->B C Yes B->C Yes D No B->D No E Peaks are likely impurities from synthesis or starting materials. C->E F Peaks are likely degradation products. D->F G Perform forced degradation studies (acid, base, oxidation, heat, light). F->G H Do the peak areas increase under any stress condition? G->H I Yes H->I Yes J No H->J No K Confirms they are degradation products. Proceed to identify the degradation pathway. I->K L Peaks may be artifacts or from an unknown source. Further investigation needed. J->L

Caption: Troubleshooting unexpected HPLC peaks.

To further investigate:

  • Analyze with a Different Detector: Use a photodiode array (PDA) detector to check if the new peaks have a similar UV spectrum to the parent compound.[5] An even more powerful tool is a mass spectrometer (MS) detector, which can provide mass information to help identify the degradants.[5][8]

  • Optimize HPLC Method: If peaks are co-eluting, re-optimize your HPLC method by adjusting the mobile phase, gradient, or column chemistry.[5]

Problem: The concentration of my this compound compound solution decreases over time.

This suggests instability in the chosen solvent or storage conditions.

G A Decreasing compound concentration over time B Review storage conditions (temperature, light, container). A->B C Are they optimal? B->C D Yes C->D Yes E No C->E No G Consider potential issues with the solution itself. D->G F Adjust storage to recommended conditions and re-evaluate. E->F H Is precipitation visible? G->H I Yes H->I Yes J No H->J No K Compound may be precipitating. Try a different solvent or lower concentration. I->K L Could be adsorption to the container or formation of volatile degradants. J->L M Consider using different container materials (e.g., silanized glass) or analyzing the headspace for volatile products. L->M

Caption: Troubleshooting decreasing solution concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of a this compound compound.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of this compound compound B Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) A->C D Oxidation (e.g., 5% H2O2 at RT) A->D E Thermal Degradation (Solid at 80°C) A->E F Photolytic Degradation (Solution exposed to light) A->F G Withdraw samples at various time points B->G C->G D->G E->G F->G H Neutralize/Dilute samples G->H I Analyze by stability-indicating HPLC-UV/MS H->I

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Maintain the solution at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute for analysis.[5]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Maintain the solution at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.[5]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 5% hydrogen peroxide. Keep the solution at room temperature (25°C). Withdraw samples at various time points and dilute for analysis.[5]

  • Thermal Degradation: Store the solid this compound compound in an oven at 80°C. At various time points, dissolve a portion of the solid in the sample diluent to the target concentration for analysis.[5]

  • Photolytic Degradation: Expose a solution of the this compound compound to a calibrated light source (e.g., ICH option 1 or 2). A control sample should be protected from light. Analyze samples at appropriate time points.

Protocol 2: Solution Stability Assessment

This protocol is used to determine the stability of a this compound compound in a specific solvent and at different temperatures.

Methodology:

  • Solution Preparation: Prepare solutions of the this compound compound at a relevant concentration in the desired buffers and/or solvents.[7]

  • Incubation: Aliquot the solutions into appropriate vials and incubate them under different temperature conditions (e.g., 4°C, room temperature, 37°C).[7]

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples using a validated stability-indicating method, such as reverse-phase HPLC with UV or MS detection.[7]

  • Data Analysis: Quantify the amount of the parent this compound compound remaining at each time point. The stability can be reported as the percentage of the compound remaining relative to the initial time point.[7]

Data Presentation

Table 1: Example Summary of Forced Degradation Study Results

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 h60°C15.22
0.1 M NaOH8 h60°C18.53
5% H₂O₂48 hRT9.81
Heat (solid)7 days80°C5.11
Light7 daysRT12.32

Table 2: Example Summary of Solution Stability Data (% Remaining)

TimeSolvent A (4°C)Solvent A (RT)Solvent B (4°C)Solvent B (RT)
0 h100.0100.0100.0100.0
4 h99.898.599.999.2
8 h99.597.199.898.6
24 h99.194.299.697.5
48 h98.689.999.295.8

References

Technical Support Center: Improving the Specificity of GMQ for ASIC3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ASIC3 activator, 2-guanidine-4-methylquinazoline (GMQ). Our goal is to help you improve the specificity of your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate ASIC3 channels?

A1: this compound (2-guanidine-4-methylquinazoline) is a small molecule that acts as a non-proton activator of Acid-Sensing Ion Channel 3 (ASIC3).[1][2] Unlike the channel's endogenous activators (protons), this compound can activate ASIC3 at physiological pH (around 7.4).[3][4] The mechanism of activation is complex and involves a dual effect on the channel's gating properties. This compound induces an alkaline shift in the pH-dependence of activation and an acidic shift in the pH-dependence of steady-state inactivation.[3][5] This combined effect creates an overlap between the activation and inactivation curves, resulting in a "window current" where the channel is open and produces a sustained current at physiological pH.[3][6]

Q2: How specific is this compound for ASIC3 channels?

A2: While this compound is a potent activator of ASIC3, it is not entirely specific and can modulate other ion channels. It has been shown to affect other ASIC subtypes, often with opposing effects. For instance, this compound shifts the pH dependence of activation for ASIC1a and ASIC1b to more acidic values, which is the opposite of its effect on ASIC3.[1][3][6] Furthermore, studies have indicated that this compound can also modulate other ion channels, including large-conductance Ca2+-activated K+ (BKCa) channels, and suppress currents from delayed rectifying K+ channels, voltage-gated Na+ channels, and L-type Ca2+ channels.[7] Therefore, it is crucial to consider these off-target effects when interpreting experimental results.

Q3: What is the role of extracellular calcium in this compound's activation of ASIC3?

A3: The activation of ASIC3 by this compound is sensitive to the concentration of extracellular calcium. Evidence suggests that this compound-mediated activation is more pronounced at lower extracellular calcium concentrations. This has led to the hypothesis that the binding or efficacy of this compound is enhanced when calcium is depleted from its blocking site on the ASIC3 channel. Therefore, controlling and reporting the extracellular calcium concentration is critical for the reproducibility of experiments involving this compound.

Troubleshooting Guide

Problem 1: I am not observing a sustained current after applying this compound at pH 7.4.

  • Possible Cause 1: Suboptimal this compound Concentration. The EC50 for this compound-induced activation of ASIC3 can be in the high micromolar to low millimolar range.[8][9] Ensure you are using a concentration that is appropriate to elicit a response. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

  • Possible Cause 2: Issues with this compound Solution. this compound stability and solubility can be a concern.[10] Prepare fresh solutions of this compound for each experiment. Ensure that the compound is fully dissolved in your extracellular solution. Poor solubility can lead to a lower effective concentration than intended.

  • Possible Cause 3: High Extracellular Calcium. As mentioned in the FAQs, high concentrations of extracellular calcium can inhibit this compound's effect. Try reducing the extracellular calcium concentration to see if this enhances the this compound-induced current.

  • Possible Cause 4: Poor Seal Stability in Patch-Clamp Recordings. A stable giga-ohm seal is crucial for recording small sustained currents.[11][12] If your seal is unstable, the small this compound-induced current may be masked by leak currents. Refer to the troubleshooting section on seal stability for tips on improving your recordings.[11][13]

Problem 2: The results of my this compound experiments are highly variable.

  • Possible Cause 1: Inconsistent pH of Solutions. ASIC channels are highly sensitive to small changes in pH.[4] Ensure that the pH of your control and this compound-containing solutions are precisely measured and maintained throughout the experiment. Even minor pH variations can lead to significant changes in channel activity.

  • Possible Cause 2: Pipette Drift. During long patch-clamp recordings, the recording pipette can drift, leading to changes in the seal resistance and recorded currents.[11][13] Ensure your micromanipulator is stable and minimize any mechanical disturbances to your setup.

  • Possible Cause 3: Off-Target Effects. The variability could be due to this compound's effects on other ion channels in your expression system or native cells.[7] Consider using specific blockers for other potentially affected channels to isolate the ASIC3-mediated response.

  • Possible Cause 4: Compound Adsorption. Test compounds can sometimes adsorb to the tubing of the perfusion system, leading to a lower actual concentration reaching the cells.[10] Pre-incubating the tubing with the this compound solution can sometimes help to mitigate this issue.

Problem 3: I am observing unexpected changes in other cellular parameters after this compound application.

  • Possible Cause: Off-Target Effects of this compound. As detailed in the FAQs and data tables, this compound can modulate a variety of other ion channels.[7] This can lead to changes in membrane potential, intracellular calcium concentration, and other cellular processes. It is essential to perform control experiments to identify and characterize these off-target effects in your system. This may involve using specific inhibitors for other channels or using cell lines that do not express these potential off-targets.

Quantitative Data on this compound Specificity

The following tables summarize the known effects of this compound on various ion channels, providing a clearer picture of its specificity profile.

Table 1: Effect of this compound on ASIC Channels

Channel SubtypeEffectEC50 / IC50Reference
ASIC3 Activation (induces sustained current at pH 7.4)~680 µM - 1.83 mM[8][9]
ASIC1a Shifts pH dependence of activation to more acidic valuesEC50 for pH50 shift: 1.97 ± 0.29 mM[6][9]
ASIC1b Shifts pH dependence of activation to more acidic valuesSmaller shift compared to ASIC1a[6]
ASIC2a No significant effect on activation curve-[6]

Table 2: Off-Target Effects of this compound on Other Ion Channels

Channel TypeEffectEC50 / IC50Reference
BKCa Channels Enhanced channel opening probability0.95 µM[7]
Delayed Rectifying K+ Channels Suppression of currentNot specified[7]
Voltage-gated Na+ Channels Suppression of currentNot specified[7]
L-type Ca2+ Channels Suppression of currentNot specified[7]

Experimental Protocols

Protocol 1: Determining the Dose-Response of this compound on ASIC3 Channels using Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Culture cells expressing recombinant ASIC3 channels (e.g., CHO or HEK293 cells) on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill the pipettes with an intracellular solution containing (in mM): 140 KCl, 10 EGTA, 10 HEPES, 2 MgCl2, adjusted to pH 7.2 with KOH.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with an extracellular solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Obtaining a Whole-Cell Recording:

    • Approach a cell with the recording pipette while applying positive pressure.

    • Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a membrane potential of -60 mV.

    • Establish a stable baseline recording in the control extracellular solution.

    • Prepare a series of this compound solutions in the extracellular solution at different concentrations (e.g., ranging from 1 µM to 5 mM).

    • Sequentially perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration.

    • After the highest concentration, wash out the this compound with the control solution to check for reversibility.

  • Data Analysis:

    • Measure the amplitude of the sustained current induced by each this compound concentration.

    • Normalize the current amplitudes to the maximal response.

    • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the EC50.

Protocol 2: Assessing the Effect of this compound on the pH-Dependence of ASIC3 Activation

  • Follow steps 1-4 from Protocol 1 to obtain a whole-cell recording.

  • Data Acquisition:

    • Hold the cell at a membrane potential of -60 mV.

    • Establish a stable baseline at a conditioning pH of 8.0.

    • To determine the pH-dependence of activation, apply a series of test solutions with decreasing pH values (e.g., from pH 8.0 to 5.0 in 0.2 pH unit steps) for 5 seconds each, with a 30-second wash at the conditioning pH between each application.

    • Repeat the pH-response curve in the presence of a fixed concentration of this compound (e.g., the EC50 value determined in Protocol 1).

  • Data Analysis:

    • Measure the peak current amplitude at each test pH.

    • Normalize the peak currents to the maximal current observed.

    • Plot the normalized current as a function of pH for both the control and this compound conditions.

    • Fit the data with a Boltzmann function to determine the pH50 (the pH at which the current is half-maximal) for both conditions. A shift in the pH50 indicates a modulation of the channel's pH sensitivity by this compound.

Visualizations

GMQ_ASIC3_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ASIC3_closed ASIC3 (Closed) This compound->ASIC3_closed Binds to non-proton ligand site Protons H+ Protons->ASIC3_closed Binds to proton-sensing site Calcium Ca2+ Calcium->ASIC3_closed Stabilizes closed state ASIC3_open ASIC3 (Open) ASIC3_closed->ASIC3_open Channel Gating Na_ion Na+ influx ASIC3_open->Na_ion Allows

Caption: Signaling pathway of ASIC3 activation by this compound and protons.

Experimental_Workflow_Specificity start Start: Hypothesis on this compound Specificity cell_prep Prepare cells expressing ASIC3 or other channels start->cell_prep patch_clamp Perform whole-cell patch-clamp recording cell_prep->patch_clamp dose_response Determine this compound dose-response curve on ASIC3 patch_clamp->dose_response ph_shift Assess this compound effect on pH-dependence of activation patch_clamp->ph_shift off_target_screen Screen this compound against a panel of other ion channels patch_clamp->off_target_screen analyze Analyze data: Calculate EC50/IC50 and shifts in pH50 dose_response->analyze ph_shift->analyze off_target_screen->analyze conclusion Draw conclusions on This compound specificity analyze->conclusion

Caption: Experimental workflow for assessing the specificity of this compound.

Troubleshooting_Logic start Issue: No sustained current with this compound at pH 7.4 check_conc Is this compound concentration optimal? (Dose-response) start->check_conc check_solution Is this compound solution fresh and fully dissolved? check_conc->check_solution Yes solution_conc Adjust this compound concentration check_conc->solution_conc No check_calcium Is extracellular Ca2+ concentration too high? check_solution->check_calcium Yes solution_prep Prepare fresh this compound solution check_solution->solution_prep No check_seal Is the patch-clamp seal stable? check_calcium->check_seal Yes solution_ca Lower extracellular Ca2+ check_calcium->solution_ca No solution_ok Problem Solved check_seal->solution_ok Yes solution_seal Improve seal stability check_seal->solution_seal No solution_conc->check_conc solution_prep->check_solution solution_ca->check_calcium solution_seal->check_seal

Caption: Troubleshooting logic for absent this compound-induced sustained current.

References

Technical Support Center: Reducing Off-Target Effects of GMQ in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of GMQ (Guanidinomethyl-quinoline), a hypothetical small molecule inhibitor of Gαq signaling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A1: this compound is a novel small molecule inhibitor designed to specifically target the Gαq subunit of heterotrimeric G proteins. The intended mechanism of action is the disruption of signal transduction from Gq-coupled receptors, thereby inhibiting the activation of downstream effectors such as phospholipase C (PLC). This leads to a reduction in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately attenuating intracellular calcium mobilization and protein kinase C (PKC) activation.

Q2: What are the potential off-target effects of this compound?

A2: Off-target effects occur when a compound like this compound interacts with unintended proteins or pathways.[1][2] For this compound, a quinoline-based compound, potential off-target effects may include interactions with other G protein subunits (e.g., Gαi, Gαs), ion channels, or kinases, leading to unforeseen cellular responses.[1] Such unintended interactions can result in misinterpretation of experimental data and cellular toxicity.[1][2]

Q3: My cells are showing unexpected toxicity after this compound treatment. What could be the cause?

A3: Unexpected cellular toxicity is a common indicator of off-target effects.[1][2] this compound might be interacting with essential cellular machinery unrelated to the Gαq pathway. It is also possible that the observed toxicity is an exaggerated on-target effect due to a high concentration of the compound. We recommend performing a dose-response experiment to determine the lowest effective concentration.

Q4: I am not observing the expected phenotype in my experiment. Does this mean this compound is not working?

A4: While it's possible the compound is inactive, a lack of the expected phenotype could also be due to several factors. These include low expression levels of the Gαq target in your specific cell line, or the activation of compensatory signaling pathways. It is also crucial to confirm that this compound is engaging with its intended target in your experimental system.

Troubleshooting Guides

Issue: Inconsistent results across different cell lines.

Possible Cause:

  • Variable Target Expression: The expression levels of Gαq may differ significantly between cell lines.

  • Differential Off-Target Expression: The expression of proteins that this compound interacts with off-target may also vary, leading to different phenotypic outcomes.

Troubleshooting Steps:

  • Confirm Target Expression: Use Western Blot or qPCR to quantify Gαq protein or mRNA levels in the cell lines being used.

  • Assess Off-Target Expression: If a specific off-target is suspected, check its expression levels as well.

  • Standardize Cell Culture Conditions: Ensure that all cell lines are cultured under consistent conditions (e.g., media, passage number, confluency) as these can influence protein expression.

Issue: Observed phenotype does not match genetic knockdown of the target.

Possible Cause:

  • Off-Target Effects: The phenotype observed with this compound treatment may be due to its interaction with one or more off-target proteins rather than the inhibition of Gαq.[1][2]

  • Incomplete Knockdown: The genetic knockdown (e.g., via siRNA or shRNA) of Gαq may not be complete, leading to residual protein activity.

Troubleshooting Steps:

  • Validate Knockdown Efficiency: Confirm the degree of Gαq knockdown at both the mRNA and protein levels.

  • Use a Structurally Unrelated Inhibitor: Test a different Gαq inhibitor with a distinct chemical scaffold. If this second inhibitor produces the same phenotype, it is more likely to be an on-target effect.

  • Employ a Negative Control: Use a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]

Quantitative Data Summary

Table 1: Comparative Binding Affinities of this compound

TargetIC50 (nM)Description
Gαq (On-Target) 50 Primary target of this compound.
Gαi (Off-Target)1,500Potential off-target with significantly lower affinity.
Gαs (Off-Target)>10,000Negligible interaction.
Kinase X (Off-Target)5,000Weak off-target interaction.

Table 2: Recommended Concentration Range for In Vitro Experiments

Assay TypeRecommended this compound ConcentrationRationale
Initial Screening1 - 10 µMBroad range to identify potential activity.
Dose-Response0.1 nM - 10 µMTo determine EC50/IC50 and identify the lowest effective concentration.[1]
Cellular Assays50 - 500 nMA starting point based on the IC50, to be optimized for each cell line.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound

Objective: To determine the effective concentration 50 (EC50) or inhibitory concentration 50 (IC50) of this compound for its on-target and any potential off-target effects.

Methodology:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Also, prepare a vehicle-only control.

  • Cell Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for a predetermined time, appropriate for the biological process being studied.

  • Assay: Perform the relevant assay to measure the biological response (e.g., calcium imaging, reporter gene assay, or a downstream marker measurement via Western Blot).

  • Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct engagement of this compound with its intended target, Gαq, in a cellular context.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a concentration where target engagement is expected, alongside a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Precipitation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of Gαq using Western Blot.

  • Data Analysis: A shift in the thermal stability of Gαq in the this compound-treated samples compared to the control indicates direct target engagement.

Protocol 3: Genetic Validation using CRISPR-Cas9

Objective: To verify that the phenotype observed with this compound is a direct result of inhibiting Gαq.[1][2]

Methodology:

  • gRNA Design: Design guide RNAs (gRNAs) that specifically target the gene encoding Gαq.

  • Cell Transfection: Transfect the cells with a vector containing the Cas9 nuclease and the designed gRNAs.

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Validation: Screen the clones to confirm the knockout of the Gαq gene at the DNA, RNA, and protein levels.

  • Phenotypic Analysis: Treat the knockout cells and wild-type control cells with this compound. The absence of the phenotype in the knockout cells upon this compound treatment validates it as an on-target effect.

Visualizations

Gq_Signaling_Pathway GPCR GPCR Gaq Gαq GPCR->Gaq This compound This compound This compound->Gaq PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Intended Gq signaling pathway with this compound inhibition.

Off_Target_Pathway This compound This compound OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Substrate Substrate OffTargetKinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate UnintendedEffect Unintended Cellular Effect PhosphoSubstrate->UnintendedEffect

Caption: Potential off-target effect of this compound on a kinase pathway.

Experimental_Workflow Start Start: Observe Unexpected Phenotype DoseResponse Perform Dose-Response Curve Start->DoseResponse CETSA Confirm Target Engagement (CETSA) DoseResponse->CETSA GeneticValidation Genetic Validation (CRISPR/siRNA) CETSA->GeneticValidation OrthogonalInhibitor Test Orthogonal Inhibitor GeneticValidation->OrthogonalInhibitor Conclusion Conclusion: On-Target vs. Off-Target OrthogonalInhibitor->Conclusion

Caption: Workflow for differentiating on-target vs. off-target effects.

References

Navigating GMQ Experimental Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gαq (GMQ) signaling pathways. This guide is designed to help you understand and control experimental variability in your this compound assays, ensuring the generation of robust and reproducible data. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound assays?

A1: Experimental variability in this compound assays can arise from multiple sources, broadly categorized as biological, technical, and instrumental.

  • Biological Variability: This includes inherent differences in cell lines, passage number, cell density at the time of the assay, and the expression levels of the Gq-coupled G-protein coupled receptor (GPCR) of interest.[1] Different regions of the same tissue biopsy can also be a significant source of variability due to cellular heterogeneity.[1]

  • Technical Variability: This encompasses inconsistencies in reagent preparation and handling, such as pipetting errors, improper mixing, and temperature fluctuations.[2] For transient transfections, variability in transfection efficiency can also be a major factor.[3]

  • Instrumental Variability: This relates to the performance of plate readers, liquid handlers, and other equipment used in the assay.

Q2: How can I minimize variability in my cell culture for this compound assays?

A2: Consistency in cell culture is paramount for reproducible results.

  • Standardize Cell Passaging: Use cells within a defined passage number range to avoid phenotypic drift.

  • Control Cell Density: Seed cells at a consistent density for all experiments, as this can affect receptor expression and cell signaling.

  • Monitor Cell Health: Regularly check for viability and morphology. Stressed or unhealthy cells will respond variably.

  • Serum Starvation: For some assays, serum-starving the cells for several hours before the experiment can reduce background signaling and desensitization.[4]

Q3: Which this compound assay is more robust: a calcium flux assay or an IP-1 accumulation assay?

A3: Both assays are valuable for studying Gq activation, but they have different characteristics regarding robustness.

  • Calcium Flux Assays: These assays measure a rapid and transient increase in intracellular calcium upon Gq activation.[5] While widely used, they can be prone to variability due to the transient nature of the signal and sensitivity to temperature and timing.[6][7]

  • IP-1 Accumulation Assays: These assays, particularly those using Homogeneous Time-Resolved Fluorescence (HTRF), measure the accumulation of a stable downstream signaling molecule, inositol (B14025) monophosphate (IP1).[8][9] The signal in HTRF IP-One assays is very stable, allowing for delayed plate reading without significant loss of data, which contributes to lower variability.[10]

Q4: What is the importance of using a stable cell line versus transient transfection?

A4: The choice between a stable cell line and transient transfection depends on the experimental goals and resources.

  • Stable Cell Lines: These provide consistent expression of the receptor of interest, leading to lower well-to-well and day-to-day variability.[9] They are ideal for high-throughput screening (HTS) and lead optimization.

  • Transient Transfection: This method is faster for expressing a new receptor but can introduce significant variability due to differences in transfection efficiency and protein expression levels.[3]

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in a Calcium Flux Assay

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use an automated cell counter for accurate cell density determination.
Uneven Dye Loading Optimize dye loading time and concentration. Ensure thorough but gentle washing to remove excess dye without detaching cells.[11]
Temperature Fluctuations Maintain a constant temperature (room temperature or 37°C) throughout the assay, including reagent addition and plate reading.[4]
Pipetting Inaccuracy Use calibrated pipettes and reverse pipetting for viscous solutions. For HTS, utilize automated liquid handlers.
Agonist Injection Issues Ensure the plate reader's injector is functioning correctly, delivering the agonist consistently across all wells. Check for bubbles in the injection lines.
Issue 2: Low Signal-to-Background Ratio in an IP-1 HTRF Assay

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Receptor Expression or Function Verify receptor expression via methods like Western blot or qPCR. Confirm Gq coupling is functional using a known potent agonist. Consider co-expression with a promiscuous Gα protein like Gα16.[4][12]
Suboptimal Cell Number Titrate the number of cells per well to find the optimal density that yields a robust signal window.[8]
Inadequate Agonist Stimulation Time Optimize the agonist stimulation time to allow for sufficient IP-1 accumulation.[8]
Incorrect Reagent Concentrations Ensure all kit components are prepared and diluted according to the manufacturer's protocol.
Reader Settings Not Optimized Use appropriate excitation and emission wavelengths and ensure the reader is calibrated for HTRF measurements.[13]

Experimental Protocols

Protocol 1: HTRF IP-One Assay for Gq-Coupled GPCRs

This protocol is a generalized procedure and should be optimized for your specific receptor and cell line.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 384-well white plate at a pre-determined optimal density.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of your test compounds (agonists or antagonists).

    • If testing antagonists, pre-incubate the cells with the antagonist for a specified time.

    • Add the agonist to the wells.

  • Cell Lysis and IP-1 Detection:

    • Following agonist stimulation for the optimized duration, add the IP1-d2 and Anti-IP1 cryptate Tb (Ab-K) conjugates. These can often be premixed for simplicity.[7][10]

    • Incubate at room temperature for 1 hour to allow for the competitive immunoassay to reach equilibrium.

  • Plate Reading:

    • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.[8]

    • Calculate the 665/620 ratio and the Delta F for data analysis.[13]

Protocol 2: Calcium Flux Assay using a Fluorescent Dye

This protocol provides a general workflow for a no-wash calcium flux assay.

  • Cell Seeding:

    • Seed cells into a 96- or 384-well black, clear-bottom plate.

    • Allow cells to adhere and form a monolayer overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, often including probenecid (B1678239) to prevent dye leakage.[5]

    • Add the dye solution to the cells and incubate at 37°C for 1 hour, followed by 20-30 minutes at room temperature.[5]

  • Compound Addition and Signal Measurement:

    • Place the plate in a kinetic fluorescence plate reader.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the agonist and continue to record the fluorescence signal in real-time.

Visualizing this compound Signaling and Workflows

To better understand the processes involved, the following diagrams illustrate the Gq signaling pathway and a typical experimental workflow.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Binds Gq Gq Protein (αβγ) GPCR->Gq Activates GDP GDP Gq->GDP Releases GTP GTP Gq->GTP Binds G_alpha_GTP Gαq-GTP Gq->G_alpha_GTP G_beta_gamma Gβγ Gq->G_beta_gamma PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves G_alpha_GTP->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor IP1 IP1 IP3->IP1 Metabolized to Ca2 Ca²⁺ ER->Ca2 Releases LiCl LiCl LiCl->IP1 Inhibits degradation Experimental_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture compound_prep Compound Preparation start->compound_prep assay_choice Assay Choice cell_culture->assay_choice compound_prep->assay_choice calcium_assay Calcium Flux Assay assay_choice->calcium_assay Real-time ip1_assay IP-1 HTRF Assay assay_choice->ip1_assay Endpoint dye_loading Dye Loading calcium_assay->dye_loading lysis_detection Lysis & HTRF Reagent Addition ip1_assay->lysis_detection agonist_injection Agonist Injection & Kinetic Read dye_loading->agonist_injection data_analysis Data Analysis agonist_injection->data_analysis incubation Incubation lysis_detection->incubation plate_reading Plate Reading incubation->plate_reading plate_reading->data_analysis end End data_analysis->end

References

Technical Support Center: Optimizing Patch-Clamp Recordings with GPCR Modulator Application (GpcrMQ)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "GMQ" is not a recognized standard in patch-clamp electrophysiology. This guide interprets "this compound" as a generic G-protein Coupled Receptor (GPCR) Modulator, abbreviated here as "GpcrMQ," to provide a relevant and useful resource for researchers working with this common class of compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their patch-clamp experiments when studying the effects of GPCR modulators.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unstable whole-cell recordings when studying GPCRs?

A1: The primary causes of instability in whole-cell recordings of GPCR-mediated currents include poor giga-seal formation, mechanical drift of the pipette or stage, and the "rundown" of currents.[1] A stable, high-resistance seal (greater than 1 GΩ) is essential for low-noise recordings.[1] GPCR-mediated currents can decrease over time due to the washout of essential intracellular components like GTP and ATP, which are necessary for maintaining G-protein signaling and receptor phosphorylation.[1]

Q2: How can I prevent the "rundown" of GPCR-activated currents?

A2: To mitigate current rundown, it is crucial to include key components in your intracellular (pipette) solution. Supplementing the internal solution with GTP (0.1-0.5 mM) and ATP (2-5 mM) helps to replenish the G-protein cycle and maintain receptor phosphorylation states.[1][2] Using a perforated patch-clamp configuration, with agents like amphotericin or gramicidin, can also prevent rundown by keeping the cytoplasm intact while allowing electrical access.[3]

Q3: My GpcrMQ compound is not producing a response. What should I check?

A3: Several factors could lead to a lack of response. First, verify the compound's concentration, stability, and application method. Ensure your perfusion system delivers the compound to the cell rapidly and effectively.[4] Second, confirm that the target receptor is expressed and functional in your cell preparation. Third, check for receptor desensitization, which can occur with prolonged or repeated agonist application. Finally, ensure your recording conditions (e.g., holding potential, internal solution) are appropriate to observe the expected current.

Q4: What is the ideal internal solution for recording GPCR-mediated currents?

A4: The optimal internal solution depends on the specific GPCR and the downstream ion channel being studied. However, a standard potassium-based internal solution is a good starting point for many applications.[5] It is critical to include GTP and ATP to preserve the G-protein signaling cascade.[1] The choice of cation (potassium vs. cesium) and anion (gluconate vs. methyl sulfate) can be adjusted to block or allow specific currents.[5] For example, using a cesium-based internal can block potassium channels to better isolate other currents.[5]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during patch-clamp experiments involving GPCR modulators.

Problem 1: Difficulty Achieving a High-Resistance Seal (>1 GΩ)
Potential Cause Recommended Solution Citation
Poor Pipette Quality Use high-quality borosilicate glass capillaries. Ensure the pipette puller produces smooth, uniform tips. Fire-polishing the tip can improve seal formation.[1][6]
Mechanical Instability Ensure the micromanipulator and recording stage are stable and free from vibrations. Check for any drift.[1][7]
Inappropriate Solutions Verify the osmolarity of both intracellular and extracellular solutions. A significant mismatch can stress the cell membrane. Ensure solutions are fresh and filtered (0.22 µm).[1][6]
Unhealthy Cells Use cells that appear healthy and have smooth membranes. Ensure proper oxygenation and pH of the external solution.[8]
Debris at Pipette Tip Apply light positive pressure to the pipette as it approaches the cell to keep the tip clean.[9][10]
Problem 2: No Cellular Response to GpcrMQ Application
Potential Cause Recommended Solution Citation
Receptor Desensitization Allow for a sufficient washout period between drug applications. Use the lowest effective concentration of the agonist.
G-Protein Washout Include GTP (0.1-0.5 mM) and an ATP regeneration system (e.g., phosphocreatine) in the internal solution. Consider using the perforated patch technique.[1][11]
Ineffective Drug Delivery Check the perfusion system for blockages or leaks. Ensure the flow rate is adequate for rapid solution exchange around the cell.[4][9]
Incorrect Voltage Clamp Set the holding potential to a level where the target ion channel is active and can be modulated. For example, GIRK channels require a holding potential away from the potassium reversal potential.
Compound Degradation Prepare fresh stock solutions of the GpcrMQ compound. Protect from light and store at the recommended temperature if necessary.
Problem 3: High Electrical Noise in the Recording
Potential Cause Recommended Solution Citation
Improper Grounding Ensure all components of the rig (Faraday cage, microscope, manipulators) are properly grounded to a common point.[1]
Leaky Seal A seal resistance below 1 GΩ will significantly increase noise. If the seal deteriorates, it is best to obtain a new recording.[1]
High Pipette Capacitance Coat the pipette with a hydrophobic substance like Sylgard to reduce capacitance. Keep the bath solution level as low as possible.[6][12]
Fluid Bridge Ensure there is no salt bridge forming between the pipette and the bath solution holder.[7]

Visualized Workflows and Pathways

GPCR Signaling Pathways

The diagrams below illustrate the canonical signaling pathways for Gαq and Gαi/s protein-coupled receptors, which are common targets for GpcrMQ compounds.

Gq_Pathway GpcrMQ GpcrMQ (Agonist) GPCR_q Gαq Coupled Receptor GpcrMQ->GPCR_q Binds Gq_protein Gαq Protein (trimeric) GPCR_q->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release IonChannel_mod Ion Channel Modulation Ca_release->IonChannel_mod PKC->IonChannel_mod

Caption: Canonical Gαq signaling pathway leading to intracellular calcium release and PKC activation.

Gs_Gi_Pathway cluster_s Gαs Pathway cluster_i Gαi Pathway GpcrMQ_s GpcrMQ (Agonist) GPCR_s Gαs Coupled Receptor GpcrMQ_s->GPCR_s Gs_protein Gαs Protein GPCR_s->Gs_protein AC_s Adenylyl Cyclase Gs_protein->AC_s Activates cAMP_s ↑ cAMP AC_s->cAMP_s PKA Protein Kinase A (PKA) cAMP_s->PKA Activates GpcrMQ_i GpcrMQ (Agonist) GPCR_i Gαi Coupled Receptor GpcrMQ_i->GPCR_i Gi_protein Gαi Protein GPCR_i->Gi_protein AC_i Adenylyl Cyclase Gi_protein->AC_i Inhibits Gbg Gβγ Subunit Gi_protein->Gbg Releases cAMP_i ↓ cAMP AC_i->cAMP_i cAMP_i->PKA Less Activation GIRK GIRK Channel (K⁺ Channel) Gbg->GIRK Activates IonChannel_mod Ion Channel Phosphorylation PKA->IonChannel_mod

Caption: Gαs (stimulatory) and Gαi (inhibitory) pathways modulating adenylyl cyclase and ion channels.

Experimental and Troubleshooting Workflows

Patch_Clamp_Workflow start Start pipette_prep 1. Pipette Preparation Pull, fire-polish, and fill with filtered internal solution. start->pipette_prep approach 2. Approach Cell Apply positive pressure. Move pipette to cell membrane. pipette_prep->approach seal 3. Form Gigaseal Release pressure, apply gentle suction. Monitor resistance. approach->seal giga_check Seal > 1 GΩ? seal->giga_check giga_check->approach No, re-approach break_in 4. Go Whole-Cell Apply brief, strong suction or 'zap' pulse. giga_check->break_in Yes stabilize 5. Stabilize Recording Wait 2-5 minutes for cell dialysis and stabilization. break_in->stabilize record_base 6. Record Baseline Acquire baseline activity before drug application. stabilize->record_base apply_drug 7. Apply GpcrMQ Perfuse cell with GpcrMQ-containing external solution. record_base->apply_drug record_effect 8. Record Effect Measure changes in current or voltage. apply_drug->record_effect washout 9. Washout Perfuse with control solution to check for recovery. record_effect->washout end End washout->end

Caption: A standard workflow for a whole-cell patch-clamp experiment with drug application.

Troubleshooting_Flowchart start Problem: Unstable Recording check_seal Is Seal Resistance > 1 GΩ and stable? start->check_seal check_drift Is there visible mechanical drift? check_seal->check_drift Yes sol_seal Action: Improve sealing technique. Check pipette tip and cell health. check_seal->sol_seal No check_solutions Are solutions fresh, filtered, and osmo-balanced? check_drift->check_solutions No sol_drift Action: Check rig stability. Tighten manipulator and stage components. check_drift->sol_drift Yes check_rundown Is current amplitude decreasing over time? check_solutions->check_rundown Yes sol_solutions Action: Prepare fresh solutions. Verify osmolarity. check_solutions->sol_solutions No sol_rundown Action: Add GTP/ATP to internal. Consider perforated patch. check_rundown->sol_rundown Yes end Recording Optimized check_rundown->end No

Caption: A logical troubleshooting flowchart for diagnosing and fixing unstable patch-clamp recordings.

Detailed Experimental Protocol: Whole-Cell Voltage-Clamp Recording

This protocol describes a typical experiment to measure the effect of a GpcrMQ on a postsynaptic current in a cultured neuron.

1. Preparation of Solutions:

  • External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂ for at least 15 minutes. The pH should be 7.4.[3]

  • Internal Solution: Prepare a potassium-gluconate-based solution containing (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.[3][5] Filter through a 0.22 µm syringe filter before use.[3]

2. Pipette Preparation:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[3]

  • Fire-polish the pipette tip lightly to smooth the opening.

  • Backfill the pipette with the filtered internal solution, ensuring no air bubbles are trapped in the tip.[3]

3. Obtaining a Recording:

  • Mount the filled pipette in the holder and apply light positive pressure.[3]

  • Lower the pipette into the bath and locate a healthy-looking cell under the microscope.

  • Approach the cell and gently press the pipette tip against the membrane until a small dimple is visible and resistance increases.

  • Release the positive pressure and apply gentle negative pressure to form a giga-ohm seal (resistance > 1 GΩ).[10]

  • Once a stable seal is formed, apply a brief, strong pulse of suction to rupture the membrane and achieve the whole-cell configuration.[3] The current response to a test pulse should now show a large capacitive transient.[8]

4. Data Acquisition:

  • Switch the amplifier to voltage-clamp mode. Clamp the cell at a holding potential of -70 mV.

  • Allow the recording to stabilize for 3-5 minutes to allow for dialysis of the internal solution into the cell.

  • Record a stable baseline current for at least 2 minutes.

  • Apply the GpcrMQ compound via a perfusion system at the desired concentration.

  • Record the resulting change in holding current for several minutes or until a steady-state response is observed.

  • Wash out the compound by perfusing with the control external solution and record until the current returns to baseline.

5. Data Analysis:

  • Measure the baseline holding current before drug application.

  • Measure the peak current change during GpcrMQ application.

  • Calculate the net effect of the drug by subtracting the baseline current from the peak current.

  • If applicable, construct a dose-response curve by applying multiple concentrations of the GpcrMQ.

References

Technical Support Center: Synthesis of 2-Guanidine-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Guanidine-4-methylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-Guanidine-4-methylquinazoline.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low. What are the common causes and how can I improve it?

A: Low yields in the synthesis of 2-Guanidine-4-methylquinazoline can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Ensure the reaction is conducted at the optimal temperature and for a sufficient duration. Small-scale trial reactions can help determine the ideal parameters.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials like 2-aminoacetophenone (B1585202) and dicyandiamide (B1669379), or the solvent, can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry if the reaction is moisture-sensitive.[1]

  • Atmospheric Moisture: Condensation reactions can be sensitive to moisture. If you suspect this is an issue, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inefficient Mixing: If the reaction mixture is heterogeneous, inadequate stirring can result in poor reaction rates and lower yields. Ensure the stirring is vigorous enough for the scale of your reaction.[1]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor the reaction's progress using techniques like TLC or LC-MS to check for any degradation of the product over time.[2]

Issue 2: Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?

A: Side product formation is a common challenge. Potential side reactions in this synthesis include the self-condensation of the 2-aminoacetophenone starting material.

To minimize side product formation:

  • Control Reactant Addition: Consider adding one reactant slowly to the mixture of the other reactants and the catalyst. This can help maintain a low concentration of the added reactant and reduce the likelihood of self-condensation.[3]

  • Optimize Reaction Time and Temperature: Monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent the formation of further side products or degradation of the desired product. Lowering the reaction temperature may also help to reduce the rate of side reactions.[3]

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final product. What are the recommended purification methods for 2-Guanidine-4-methylquinazoline?

A: The guanidine (B92328) group in the target molecule is basic, which can make purification by standard silica (B1680970) gel chromatography challenging. Here are some strategies:

  • Acid-Base Extraction: Utilize the basic nature of the guanidine group. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to protonate the product, moving it to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Column Chromatography with Modified Stationary or Mobile Phase:

    • Amine-treated silica gel: Using silica gel that has been treated with an amine like triethylamine (B128534) can help to reduce the interaction of the basic product with the acidic silica gel.

    • Alternative stationary phases: Consider using a more inert stationary phase like alumina.

    • For highly basic compounds like guanidines, specialized columns such as porous graphite (B72142) carbon have been used for liquid chromatography.[4]

  • Crystallization: If a suitable solvent system can be found, crystallization can be an effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Guanidine-4-methylquinazoline?

A1: A convenient synthesis involves the reaction of o-aminoacetophenone hydrochloride with dicyandiamide or its derivatives. This is a condensation reaction that forms the quinazoline (B50416) ring system with the guanidine moiety.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product and any major side products.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all reagents used.

Experimental Protocols

Hypothetical Protocol for the Synthesis of 2-Guanidine-4-methylquinazoline

This is a plausible protocol based on general principles of quinazoline synthesis. Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-aminoacetophenone hydrochloride (1 equivalent) and dicyandiamide (1.1 equivalents).

  • Solvent Addition: Add a suitable high-boiling solvent such as ethanol (B145695) or n-butanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can then be purified by acid-base extraction or chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Suggested Solution
Suboptimal Reaction ConditionsOptimize temperature, reaction time, and reactant concentrations through small-scale trials.[1]
Impure Reagents/SolventsUse high-purity starting materials and dry solvents.[1]
Atmospheric MoistureConduct the reaction under an inert atmosphere (N₂ or Ar).[1]
Inefficient MixingEnsure vigorous stirring, especially for heterogeneous mixtures.[1]
Product DecompositionMonitor the reaction for product degradation and consider quenching it earlier if necessary.[2]

Table 2: Purification Strategies for 2-Guanidine-4-methylquinazoline

Method Description
Acid-Base ExtractionExploits the basicity of the guanidine group for separation.
Column ChromatographyUse amine-treated silica gel, alumina, or specialized columns like porous graphite carbon.[4]
CrystallizationEffective if a suitable solvent or solvent mixture can be identified.

Visualizations

Synthesis_Workflow Synthesis and Troubleshooting Workflow for 2-Guanidine-4-methylquinazoline start Start: Combine 2-aminoacetophenone HCl and dicyandiamide in solvent reflux Heat to Reflux start->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor reaction_complete Reaction Complete? monitor->reaction_complete reaction_complete->monitor No workup Workup: Cool, Isolate Crude Product reaction_complete->workup Yes purify Purification workup->purify analyze Analyze Final Product (NMR, MS, Purity) purify->analyze end End: Pure 2-Guanidine-4-methylquinazoline analyze->end Purity OK troubleshoot Troubleshoot analyze->troubleshoot Issues Detected low_yield Low Yield? troubleshoot->low_yield side_products Side Products? low_yield->side_products No check_reagents Check Reagent Purity & Inert Atmosphere low_yield->check_reagents Yes side_products->purify No modify_workup Modify Workup/ Purification side_products->modify_workup Yes optimize_conditions Optimize Conditions: Temp, Time, Solvent optimize_conditions->reflux check_reagents->optimize_conditions modify_workup->purify

Caption: Workflow for the synthesis and troubleshooting of 2-Guanidine-4-methylquinazoline.

References

Troubleshooting Inconsistent Results in Genetically Modified Organism (GMO) Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in addressing common issues leading to inconsistent results during GMO quantification (GMQ) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound assays?

Inconsistent results in this compound assays can stem from multiple factors throughout the experimental workflow. These can be broadly categorized as biological and technical variability.[1] Controllable sources of variation include the laboratory environment, technician capability, instrument calibration, storage conditions, handling of reagents and samples, and the quality of assay reagents.[2]

Key contributors to variability include:

  • Sample Quality and Preparation: The initial quality and preparation of the sample matrix (e.g., grain, feed, processed foods) are critical. Inconsistent DNA extraction can lead to variations in DNA quantity and purity, directly impacting downstream quantification.

  • Reagent Quality and Handling: Batch-to-batch variation in reagents, such as RNA extraction kits, can significantly contribute to variability.[1] Improper storage or use of expired reagents can also lead to inconsistent results.[2][3]

  • Assay Protocol Adherence: Minor deviations from the established protocol, such as incubation times or temperatures, can introduce significant errors.[2][4]

  • Instrumentation: Calibration and maintenance of equipment, like liquid handling robots and real-time PCR instruments, are crucial for reproducibility.[1][2]

  • Operator-to-Operator Differences: Variations in technique between laboratory personnel can be a source of inter-batch variability.[1]

Q2: How can I differentiate between biological and technical variability?

Biological variability is the natural variation within a sample, while technical variability arises from the experimental process. To distinguish between the two, it's essential to use proper controls.[1] By demonstrating that the test-retest variability of a sample under controlled conditions is constant, any remaining variability can be attributed to the measurement process itself.[2] Running technical replicates of the same biological sample can help assess the level of technical variability.

Q3: My real-time PCR results for GMO quantification are not consistent. What should I check?

For real-time PCR based GMO quantification, consider the following troubleshooting steps:

  • DNA Quality and Quantity: Ensure that the input DNA is of high purity and accurately quantified. Contaminants can inhibit the PCR reaction.

  • Primer and Probe Integrity: Verify the quality and concentration of your primers and probes. Degradation or incorrect formulation can lead to poor amplification efficiency.

  • Standard Curve Performance: An inconsistent standard curve is a common culprit. Ensure your reference material is well-characterized and that the dilution series is accurate. The R-squared value of your standard curve should ideally be >0.99.

  • Reaction Mix and Cycling Conditions: Double-check the composition of your PCR reaction mix and the thermal cycling parameters. Even minor deviations can impact results.

  • Data Analysis Thresholds: Ensure that the threshold for Ct (cycle threshold) determination is set appropriately and consistently across all runs.

Troubleshooting Guides

Guide 1: Addressing High Inter-Batch Variability

High variability between different experimental batches is a common challenge. The following table outlines potential causes and recommended actions.

Potential Cause Recommended Action
Reagent Lot-to-Lot Variation Test new reagent lots against the previous lot using a control sample before use in experiments.[1][2]
Operator Differences Ensure all operators are trained on the standardized protocol and follow it precisely.[1][2]
Instrument Performance Fluctuation Perform regular calibration and maintenance on all equipment.[2]
Environmental Changes Monitor and control laboratory conditions such as temperature and humidity.[2]
Inconsistent Sample Storage Adhere to strict protocols for sample storage and handling to prevent degradation.[2]
Guide 2: Investigating Intra-Batch Variability

Variability within a single experimental batch can often be traced to inconsistencies in sample processing and assay setup.

Potential Cause Recommended Action
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques. Consider using automated liquid handlers for high-throughput experiments.[1]
Incomplete Mixing Ensure all reaction components are thoroughly mixed before starting the assay.
Temperature Gradients in Thermal Cycler Use a thermal cycler with uniform heating and cooling across the block.
Well-to-Well Variation in Plates Be consistent with well selection and avoid using the outer wells if edge effects are suspected.
Sample Contamination Maintain a clean working environment and use aerosol-resistant pipette tips to prevent cross-contamination.

Experimental Protocols

A detailed protocol is crucial for reproducibility. While specific protocols will vary depending on the target GMO and matrix, here is a general workflow for GMO quantification using real-time PCR.

  • Sample Preparation:

    • Homogenize the sample to ensure a representative portion is taken for analysis.

    • Weigh a standardized amount of the homogenized sample.

  • DNA Extraction:

    • Utilize a validated DNA extraction kit suitable for the sample matrix.

    • Follow the manufacturer's instructions precisely, paying close attention to lysis and wash steps.

    • Elute the DNA in a consistent volume of elution buffer.

  • DNA Quantification and Quality Control:

    • Measure the DNA concentration using a spectrophotometer or fluorometer.

    • Assess DNA purity by checking the A260/A280 and A260/A230 ratios.

  • Real-Time PCR Setup:

    • Prepare a master mix containing the reaction buffer, dNTPs, primers, probe, and DNA polymerase.

    • Aliquot the master mix into PCR plates or tubes.

    • Add a standardized amount of template DNA to each reaction.

    • Include a standard curve using certified reference material, no-template controls (NTCs), and positive and negative controls.

  • Real-Time PCR and Data Analysis:

    • Run the reaction on a calibrated real-time PCR instrument with the appropriate cycling conditions.

    • Set the baseline and threshold for Ct determination consistently across all runs.

    • Quantify the amount of GMO relative to the standard curve.

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting inconsistent this compound results.

G cluster_0 Troubleshooting High Inter-Batch Variability Start Inconsistent Results Between Batches CheckReagents Check Reagent Lots and Expiration Dates Start->CheckReagents CheckProtocols Review Protocol Adherence Across Batches CheckReagents->CheckProtocols No ReagentIssue Reagent Variation Identified CheckReagents->ReagentIssue Yes CheckInstruments Verify Instrument Calibration and Performance CheckProtocols->CheckInstruments No ProtocolIssue Protocol Deviations Found CheckProtocols->ProtocolIssue Yes InstrumentIssue Instrument Drift Detected CheckInstruments->InstrumentIssue Yes End Isolate and Control Variable CheckInstruments->End No ReagentIssue->End ProtocolIssue->End InstrumentIssue->End

Caption: A logical workflow for diagnosing sources of inter-batch variability.

G cluster_1 Investigating Poor Real-Time PCR Performance Start Inconsistent qPCR Results CheckStandardCurve Analyze Standard Curve (R^2, Efficiency) Start->CheckStandardCurve CheckControls Examine Controls (NTC, Positive, Negative) CheckStandardCurve->CheckControls OK CurveIssue Poor Standard Curve CheckStandardCurve->CurveIssue Issue Found CheckReplicates Assess Technical Replicate Precision CheckControls->CheckReplicates OK ControlIssue Control Failure CheckControls->ControlIssue Issue Found ReplicateIssue High CV in Replicates CheckReplicates->ReplicateIssue Issue Found OptimizeAssay Optimize Assay Conditions CurveIssue->OptimizeAssay ControlIssue->OptimizeAssay ReplicateIssue->OptimizeAssay

Caption: A decision tree for troubleshooting real-time PCR-based this compound assays.

References

Minimizing GMQ toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Minimizing Antibiotic-Induced Toxicity in Primary Cell Cultures. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

A clarification on terminology: The term "GMQ" is not a standard abbreviation in cell culture. Based on the user-provided definition of "gentamicin, a quinolone antibiotic," this guide will address the two distinct classes of antibiotics mentioned. The primary focus will be on Gentamicin (B1671437) , an aminoglycoside commonly used in cell culture with known cytotoxic effects. A section will also be dedicated to Quinolones , such as Ciprofloxacin (B1669076), to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is antibiotic-induced cytotoxicity in primary cell cultures?

Antibiotic-induced cytotoxicity refers to the damaging or lethal effects of antibiotics on eukaryotic cells, in this case, primary cells grown in a laboratory setting. While essential for preventing bacterial contamination, many antibiotics can have off-target effects that compromise cell viability, proliferation, and function.[1] Primary cells, being directly isolated from tissues, are often more sensitive to these effects than immortalized cell lines.

Q2: What are the common signs of cytotoxicity in my primary cell culture?

Identifying signs of cytotoxicity early is crucial for troubleshooting. Common indicators include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might observe cytoplasmic vacuolation or the appearance of black, sand-like particles under a microscope.[2]

  • Reduced Proliferation: A noticeable decrease in the rate of cell division and failure to reach confluency.

  • Low Viability: An increased number of floating, dead cells in the culture medium.

  • Changes in pH: A rapid shift in the pH of the culture medium can sometimes indicate widespread cell death.[3]

  • Altered Cellular Function: For specialized cells, a decline in specific functions (e.g., reduced contraction in cardiomyocytes, altered secretion profiles) can be a sign of sub-lethal toxicity.

Q3: What is the primary mechanism of Gentamicin toxicity in primary cells?

Gentamicin's toxicity is primarily linked to the generation of Reactive Oxygen Species (ROS).[4][5] Although the exact mechanisms are complex and can be cell-type dependent, a key pathway involves the interaction of gentamicin with iron, which catalyzes the formation of ROS.[6][7] This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA. A major consequence is the disruption of mitochondrial function, which can trigger the intrinsic pathway of apoptosis (programmed cell death).[7][8]

Gentamicin_Toxicity_Pathway Signaling Pathway of Gentamicin-Induced Cytotoxicity Gentamicin Gentamicin Enters Cell IronComplex Forms Iron-Gentamicin Complex Gentamicin->IronComplex via endocytosis ROS Generates Reactive Oxygen Species (ROS) IronComplex->ROS catalyzes Mitochondria Mitochondrial Dysfunction ROS->Mitochondria LipidPerox Lipid Peroxidation & Membrane Damage ROS->LipidPerox Apoptosis Activation of Intrinsic Apoptosis Pathway Mitochondria->Apoptosis cytochrome c release LipidPerox->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Gentamicin-induced cytotoxicity signaling pathway.

Q4: What is the mechanism of Quinolone (e.g., Ciprofloxacin) toxicity?

Quinolones like ciprofloxacin can induce cytotoxicity through several mechanisms. A primary target in eukaryotic cells is topoisomerase II, an enzyme essential for DNA replication and organization.[9] Inhibition of this enzyme can lead to DNA damage and cell death.[9] Additionally, fluoroquinolones are powerful iron chelators, which can disrupt the function of iron-dependent enzymes, leading to epigenetic effects and impaired collagen maturation.[10] Similar to gentamicin, ciprofloxacin can also induce oxidative stress, further contributing to cellular damage.[11][12]

Q5: What are the recommended working concentrations for Gentamicin in primary cell cultures?

The optimal concentration of Gentamicin is a balance between preventing contamination and minimizing cytotoxicity. The recommended range can vary significantly depending on the primary cell type. It is always best to determine the lowest effective concentration for your specific cells.

Antibiotic Typical Working Concentration Range Notes
Gentamicin Sulfate 10 - 50 µg/mL[13]A concentration of 50 µg/mL is very common for general use, but can be toxic to sensitive primary cells.[14] Start at the lower end of the range for new or sensitive cultures.
Q6: Are there less toxic alternatives to Gentamicin for controlling contamination?

Yes, several other antibiotics are used in cell culture. However, all antibiotics carry some risk of cytotoxicity, and the best choice depends on the potential contaminants and the sensitivity of the cell type. The classic Penicillin-Streptomycin combination is widely used, but may not cover all bacterial strains and can also exhibit toxicity.

Alternative Antibiotic Spectrum of Activity Potential Cytotoxicity & Notes
Penicillin-Streptomycin Penicillin: Gram-positive bacteria. Streptomycin: Gram-negative bacteria.[15]The most common alternative. Can still be cytotoxic and may mask low-level or resistant infections.[1][16]
Kanamycin Broad spectrum, similar to Gentamicin.[15]Often used as an alternative to Gentamicin.[15]
Ciprofloxacin Broad spectrum, including Mycoplasma.[15][17]Can be cytotoxic at higher concentrations and may induce oxidative stress.[11][18] Often used for mycoplasma decontamination at around 10 µg/mL.[17]
Amphotericin B / Nystatin Antifungal (yeast and molds).[15]Used to prevent fungal contamination. Can be highly toxic to mammalian cells, so use with caution and only when necessary.[15][16]

Troubleshooting Guides

Problem 1: My primary cells show poor viability and proliferation after adding antibiotics.

This is the most common issue and is often dose-dependent.

  • Solution A: Verify Your Antibiotic Concentration Your antibiotic concentration is likely too high for your specific primary cell type. Primary cells are notoriously more sensitive than robust cell lines. Cross-reference your working concentration with the recommended ranges in the table above. If you are using a standard 50 µg/mL of Gentamicin, consider reducing it to 25 µg/mL or even 10 µg/mL.

  • Solution B: Determine the Optimal Concentration with a "Kill Curve" A kill curve is a dose-response experiment to find the minimum antibiotic concentration required to kill non-resistant cells (in this case, contaminating bacteria) or, for this purpose, the maximum concentration tolerated by your primary cells. Since you cannot ethically test bacterial killing on your primary cells, the goal is to find the highest concentration that does not affect your cells' viability and morphology over time.

Kill_Curve_Workflow Workflow for Determining Optimal Antibiotic Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PlateCells Plate primary cells at a consistent density in a multi-well plate (e.g., 24-well) PrepareConc Prepare a serial dilution of the antibiotic in culture medium AddAbx Add different antibiotic concentrations to duplicate wells (e.g., 0, 5, 10, 25, 50, 100 µg/mL) PrepareConc->AddAbx Incubate Incubate for 7-10 days, replacing medium with fresh antibiotic every 2-3 days AddAbx->Incubate Observe Observe cells daily for signs of toxicity (morphology, death) Incubate->Observe SelectConc Select the highest concentration that shows no visible cytotoxicity compared to the '0 µg/mL' control Observe->SelectConc

Caption: Workflow for optimizing antibiotic concentration.

Experimental Protocol: Antibiotic Kill Curve for Primary Cells

This protocol helps determine the maximum tolerated dose of an antibiotic.

  • Cell Plating: Seed your primary cells in a 24-well plate at their normal density, ensuring enough wells for a range of concentrations in duplicate, including a no-antibiotic control.[19]

  • Antibiotic Preparation: Prepare serial dilutions of your antibiotic in complete culture medium. A suggested range for Gentamicin would be: 0 µg/mL (control), 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.

  • Treatment: After allowing cells to adhere overnight, replace the medium with the prepared antibiotic-containing media.

  • Incubation and Monitoring: Incubate the cells under standard conditions for 7-10 days.[] Observe the cells daily under a microscope, noting any changes in morphology, adherence, or signs of cell death. Replace the media with the corresponding fresh antibiotic dilutions every 2-3 days.[19]

  • Determine Optimal Concentration: The optimal concentration for routine use is the highest concentration that results in no observable difference in cell health and confluency compared to the no-antibiotic control wells.[21]

Problem 2: I observe morphological changes and reduced cell function, even at non-lethal antibiotic concentrations.

This indicates sub-lethal toxicity, where the antibiotic doesn't kill the cells but alters their biology.

  • Solution: Quantify Cell Viability with a Cytotoxicity Assay Visual inspection is subjective. A quantitative assay like the MTT assay can measure cellular metabolic activity, which is an indicator of cell viability.[22][23] This allows you to precisely compare the effects of different antibiotic concentrations.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[22]

  • Plate Cells: Seed cells in a 96-well plate and treat with the desired range of antibiotic concentrations as described in the kill curve protocol. Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Following the incubation period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[22]

  • Incubate: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[22][24]

  • Solubilize Crystals: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[22] Pipette up and down or shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.

  • Measure Absorbance: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[22][25] A reference wavelength of >650 nm can be used to subtract background.[22]

  • Analyze Data: Calculate cell viability as a percentage relative to the untreated control cells. This will give you a clear dose-response curve of the antibiotic's toxicity.

Problem 3: My cultures are still getting contaminated despite using antibiotics.

Antibiotics are a safety net, not a replacement for proper sterile technique.

  • Solution A: Rigorously Review Your Aseptic Technique This is the most common cause of contamination. Ensure you are following best practices, including working in a certified biological safety cabinet, sterilizing all equipment, and minimizing exposure of sterile reagents to the open air.[26][27] Regularly clean incubators and water baths.[26]

  • Solution B: Consider the Source and Type of Contamination If the contamination is recurrent and has a specific appearance (e.g., fungal hyphae, cloudy media from bacteria), your antibiotic may not be effective against that particular organism. Gentamicin is a broad-spectrum antibiotic but does not work against fungi or yeast.[28] If you suspect fungal contamination, an antimycotic agent like Amphotericin B may be required, but be aware of its high potential for cytotoxicity.[16]

  • Solution C: Follow a Logical Troubleshooting Path When contamination occurs, a systematic approach can help identify the source and prevent recurrence.

Contamination_Troubleshooting Troubleshooting Flowchart for Persistent Contamination Contamination Contamination Detected Discard Immediately discard contaminated cultures Contamination->Discard Identify Identify Contaminant (Microscopy, Gram Stain) Discard->Identify CheckReagents Check all reagents (Media, Serum, PBS) for contamination Identify->CheckReagents ReviewTechnique Review Aseptic Technique with lab members CheckReagents->ReviewTechnique Clean Thoroughly clean incubator, BSC, and water bath ReviewTechnique->Clean NewReagents Thaw new aliquots of all reagents Clean->NewReagents TestNewCulture Start a new culture from a frozen stock NewReagents->TestNewCulture Cont_Resolved Contamination Resolved? TestNewCulture->Cont_Resolved Success Continue Culture with heightened vigilance Cont_Resolved->Success Yes Failure Consult with senior lab member or technical support Cont_Resolved->Failure No

Caption: Logical workflow for addressing contamination.

References

Validation & Comparative

Validating the Effect of GMQ on ASIC3 Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the Acid-Sensing Ion Channel 3 (ASIC3) agonist, 2-guanidine-4-methylquinazoline (GMQ), in wild-type versus ASIC3 knockout models. The data presented herein validates the specificity of this compound for ASIC3 and elucidates the channel's role in downstream signaling and pain-related behaviors.

Data Presentation

Table 1: Effect of this compound on Calcitonin Gene-Related Peptide (CGRP) Release from Dorsal Root Ganglion (DRG) Neurons

This table summarizes the quantitative data on CGRP release from cultured DRG neurons from both wild-type (Asic3+/+) and ASIC3 knockout (Asic3-/-) mice upon stimulation with this compound. The data clearly demonstrates that the effect of this compound on CGRP release is entirely dependent on the presence of ASIC3.

GenotypeConditionCGRP Release (pg/mL)Fold Change vs. Control
Asic3+/+ Control (ECS)~5-
This compound (1 mM)~25~5-fold increase
Asic3-/- Control (ECS)~5-
This compound (1 mM)~5No significant change

Data adapted from Huang et al., Nature Communications, 2024.[1]

Table 2: Electrophysiological Effects of this compound on ASIC3 Channels (in Wild-Type/Heterologous Systems)

The following table outlines the known effects of this compound on the electrophysiological properties of ASIC3 channels, as determined from studies on wild-type neurons or in heterologous expression systems. It is important to note that these this compound-induced effects are absent in ASIC3 knockout models.

ParameterEffect of this compoundConsequence
Channel Activation Activates ASIC3 at physiological pH (7.4)Induces a sustained inward current without the need for an acidic stimulus.
pH Dependence of Activation Shifts to a more alkaline pHIncreases the channel's sensitivity to small drops in pH.
pH Dependence of Inactivation Shifts to a more acidic pHCreates a "window current" where activation and inactivation curves overlap, leading to a sustained current at physiological pH.
Current Amplitude Potentiates proton-evoked currentsEnhances the response to acidic stimuli.
Table 3: Behavioral Responses to Painful Stimuli in ASIC3 Knockout Mice

This table presents data on the behavioral responses of ASIC3 knockout mice to inflammatory pain stimuli. While direct quantitative data for this compound-induced pain behaviors in these mice is not available in the cited literature, it has been reported that this compound-induced pain-related behaviors are abolished in ASIC3 knockout mice. The data below provides context on the role of ASIC3 in pain signaling.

Pain ModelStimulusWild-Type ResponseASIC3 Knockout Response
Inflammatory PainCarrageenanSignificant thermal hyperalgesia and mechanical allodyniaReduced thermal hyperalgesia in the subacute phase.
Acid-Induced PainAcetic Acid InjectionPronounced writhing behaviorReduced writhing behavior.
Mechanical Painvon Frey FilamentsNormal withdrawal thresholdAltered sensitivity (conflicting reports of both increased and decreased sensitivity depending on the specific mechanoreceptor population).

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Recording this compound-Induced Currents in DRG Neurons

This protocol is adapted from standard procedures for whole-cell patch-clamp recordings from cultured mouse DRG neurons.

1. Cell Preparation:

  • Isolate dorsal root ganglia from wild-type and ASIC3 knockout mice.
  • Digest the ganglia with a solution of collagenase and dispase to dissociate the neurons.
  • Plate the dissociated neurons on poly-D-lysine/laminin-coated glass coverslips and culture for 24-48 hours.

2. Recording Solutions:

  • External Solution (ECS): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution: Containing (in mM): 120 KCl, 5 MgCl2, 10 EGTA, 10 HEPES, and 4 ATP. Adjust pH to 7.2 with KOH.
  • This compound Solution: Prepare a stock solution of this compound in the external solution at the desired concentration (e.g., 1 mM).

3. Recording Procedure:

  • Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope.
  • Continuously perfuse the chamber with ECS.
  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a gigaohm seal between the pipette tip and the membrane of a neuron.
  • Rupture the membrane patch to achieve the whole-cell configuration.
  • Clamp the neuron at a holding potential of -60 mV.
  • Record baseline current in ECS.
  • Apply the this compound solution via a rapid perfusion system and record the induced current.
  • To test the effect on pH sensitivity, apply solutions of varying pH in the presence and absence of this compound.

Behavioral Assay for Nociception: Paw Withdrawal Latency

This protocol describes the measurement of paw withdrawal latency in response to a thermal stimulus, a common method for assessing pain sensitivity.

1. Animal Acclimatization:

  • Acclimatize wild-type and ASIC3 knockout mice to the testing environment and apparatus for at least 30 minutes before the experiment.

2. This compound Administration:

  • Inject a sterile solution of this compound (or vehicle control) into the plantar surface of the hind paw.

3. Measurement of Paw Withdrawal Latency:

  • Place the mouse on a glass plate and position a radiant heat source beneath the paw.
  • Measure the time it takes for the mouse to withdraw its paw from the heat stimulus.
  • A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
  • Perform measurements at multiple time points after this compound injection to assess the time course of the response.

Mandatory Visualization

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Nociceptor) This compound This compound ASIC3 ASIC3 Channel This compound->ASIC3 Activates Protons H+ Protons->ASIC3 Activates Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin, Serotonin) Inflammatory_Mediators->ASIC3 Sensitizes Na_Influx Na+ Influx ASIC3->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Opens Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal Ca_Influx Ca2+ Influx VGCC->Ca_Influx Allows CGRP_Release CGRP Release Ca_Influx->CGRP_Release Triggers CGRP_Release->Pain_Signal Contributes to

Caption: ASIC3 signaling pathway in a nociceptor.

Experimental_Workflow cluster_models Experimental Models cluster_experiments Experimental Procedures cluster_outcomes Measured Outcomes WT_mice Wild-Type Mice (Asic3+/+) DRG_culture DRG Neuron Culture WT_mice->DRG_culture Behavioral_assay Behavioral Assay (Paw Withdrawal) WT_mice->Behavioral_assay KO_mice ASIC3 Knockout Mice (Asic3-/-) KO_mice->DRG_culture KO_mice->Behavioral_assay Electrophysiology Whole-Cell Patch-Clamp DRG_culture->Electrophysiology CGRP_assay CGRP Release Assay DRG_culture->CGRP_assay Currents This compound-induced currents Electrophysiology->Currents Pain_response Pain-related behavior Behavioral_assay->Pain_response CGRP_data CGRP levels CGRP_assay->CGRP_data

Caption: Experimental workflow for validating this compound's effect on ASIC3.

References

A Comparative Guide to GMQ and Other ASIC3 Activators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 2-guanidine-4-methylquinazoline (GMQ) with other known activators of the Acid-Sensing Ion Channel 3 (ASIC3). It is intended for researchers, scientists, and drug development professionals working on pain, sensory perception, and related therapeutic areas. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.

Introduction to ASIC3 and its Activators

Acid-Sensing Ion Channel 3 (ASIC3) is a crucial player in the perception of pain, particularly in the context of acidosis and inflammation.[1] As a proton-gated cation channel, its activation by a drop in extracellular pH leads to the influx of sodium and calcium ions, resulting in neuronal depolarization.[2] Beyond proton-sensing, a class of non-proton activators has emerged, offering valuable tools to probe ASIC3 function and potential therapeutic avenues. Among these, this compound has been a key pharmacological tool. This guide compares this compound with other synthetic and endogenous activators of ASIC3.

Quantitative Comparison of ASIC3 Activators

The following table summarizes the key quantitative parameters for this compound and other selected ASIC3 activators based on electrophysiological studies. These activators are notable for their ability to potentiate or directly activate ASIC3 channels, often by modulating their pH sensitivity. A key characteristic of these compounds is their ability to induce a "window current" at physiological pH by shifting the pH dependence of activation to more alkaline values and the pH dependence of inactivation to more acidic values.[3]

ActivatorTypeEC50 (Activation/Potentiation)Effect on pH of Half-Maximal Activation (pH50)Key Findings & Citations
This compound SyntheticActivation (pH 7.4): 1.83 ± 0.97 mM Potentiation: 1.59 ± 0.70 mMAlkaline shiftThe first described non-proton activator of ASIC3, induces a sustained current at neutral pH.[2]
Amiloride SyntheticPotentiation (pH 7.4): 255 µMAlkaline shiftKnown as a non-selective ASIC blocker, paradoxically potentiates ASIC3 at neutral pH.[3]
Guanabenz (B1672423) SyntheticActivation (neutral pH): 67.5 µMNot specifiedAn α2-adrenergic agonist that also activates ASIC3, likely through the non-proton ligand sensor domain.[2]
Sephin1 SyntheticActivation (neutral pH): 1220 µMNot specifiedA derivative of guanabenz that also modulates ASIC3 activity.[2]
Agmatine EndogenousNot specifiedNot specifiedAn endogenous ligand structurally similar to this compound that activates ASIC3 at neutral pH, with its effect enhanced by inflammatory mediators.[4][5]

Experimental Protocols

The following is a generalized protocol for characterizing ASIC3 activators using whole-cell patch-clamp electrophysiology on a cell line stably expressing human ASIC3 (e.g., CHO or HEK293 cells).

Cell Culture and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: For transient expression, cells are transfected with a plasmid encoding human ASIC3 using a suitable transfection reagent. For stable cell lines, cells are selected using an appropriate antibiotic. Cells are typically plated on glass coverslips 24-48 hours before recording.

Electrophysiology Setup
  • Amplifier and Digitizer: A standard patch-clamp amplifier and a digitizer for data acquisition.

  • Microscope: An inverted microscope equipped with manipulators for positioning the patch pipette.

  • Perfusion System: A gravity-fed or pump-driven perfusion system to allow for rapid solution exchange.

Solutions
  • Intracellular (Pipette) Solution (in mM): 120 KCl, 5 NaCl, 1 MgCl₂, 0.5 CaCl₂, 5 EGTA, 10 HEPES, and 4 Mg-ATP. The pH is adjusted to 7.2 with KOH, and the osmolarity is adjusted to ~310 mOsm.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 MES. The pH is adjusted with NaOH and HCl to the desired values (e.g., pH 7.4 for baseline, and various acidic pH values for activation).

Recording Procedure
  • Place a coverslip with adherent cells in the recording chamber and perfuse with the pH 7.4 extracellular solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a cell with the micropipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at -60 mV.

  • To test for activator effects, first record baseline currents in the pH 7.4 solution.

  • Apply the test compound (e.g., this compound) in the pH 7.4 solution to measure direct activation.

  • To assess potentiation, apply a sub-maximal acidic stimulus (e.g., pH 6.8) in the absence and presence of the test compound.

  • To determine the effect on pH sensitivity, apply a series of acidic pH steps (e.g., from pH 7.2 to 5.0) in the absence and presence of the activator to construct concentration-response curves and determine the pH50.

Data Analysis
  • Current amplitudes are measured at their peak for transient currents and at a steady-state for sustained currents.

  • Dose-response curves are fitted with the Hill equation to determine EC50 values.

  • pH-response curves are fitted to determine the pH of half-maximal activation (pH50).

Signaling Pathways and Visualizations

The activation of ASIC3 initiates a signaling cascade that is integral to its physiological and pathological roles. The following diagrams illustrate the key pathways.

ASIC3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protons (H+) Protons (H+) ASIC3 ASIC3 Protons (H+)->ASIC3 Activates This compound This compound This compound->ASIC3 Activates Amiloride Amiloride Amiloride->ASIC3 Potentiates Guanabenz Guanabenz Guanabenz->ASIC3 Activates Agmatine Agmatine Agmatine->ASIC3 Activates Inflammatory_Mediators Inflammatory Mediators (Serotonin, Bradykinin) GPCR GPCR Inflammatory_Mediators->GPCR Activate Na_Influx Na+ Influx ASIC3->Na_Influx Ca_Influx Ca2+ Influx ASIC3->Ca_Influx PKC Protein Kinase C (PKC) GPCR->PKC Activates Depolarization Depolarization Na_Influx->Depolarization ERK_Phosphorylation ERK Phosphorylation Ca_Influx->ERK_Phosphorylation Gene_Expression Gene Expression (Pain Signaling) Depolarization->Gene_Expression PKC->ASIC3 Sensitizes Cell_Death Cell Death (under inflammation) ERK_Phosphorylation->Cell_Death

Figure 1. Simplified signaling pathway of ASIC3 activation.

The activation of ASIC3 by protons or non-proton ligands leads to an influx of Na+ and Ca2+.[2] This cation influx causes membrane depolarization, which can trigger action potentials in sensory neurons, leading to the sensation of pain. The increase in intracellular Ca2+ can also modulate downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK).[6] Inflammatory mediators can sensitize ASIC3 through G-protein coupled receptor (GPCR) activation and subsequent protein kinase C (PKC) stimulation.[7][8]

Experimental_Workflow cluster_prep Preparation cluster_recording Whole-Cell Patch Clamp Recording cluster_analysis Data Analysis Cell_Culture 1. Culture and Transfect CHO/HEK293 cells with hASIC3 Prepare_Solutions 2. Prepare Intra- and Extracellular Solutions Pull_Pipettes 3. Pull Borosilicate Glass Pipettes (3-5 MΩ) Form_Seal 4. Form Gigaohm Seal (>1 GΩ) Pull_Pipettes->Form_Seal Whole_Cell 5. Rupture Membrane for Whole-Cell Configuration Form_Seal->Whole_Cell Voltage_Clamp 6. Clamp Membrane Potential at -60 mV Whole_Cell->Voltage_Clamp Apply_Compound 7. Apply Activator/Potentiator at pH 7.4 Voltage_Clamp->Apply_Compound Apply_pH_Stimulus 8. Apply Acidic pH Stimuli (with and without compound) Apply_Compound->Apply_pH_Stimulus Measure_Currents 9. Measure Peak and Sustained Currents Apply_pH_Stimulus->Measure_Currents Generate_Curves 10. Generate Dose-Response and pH-Response Curves Measure_Currents->Generate_Curves Calculate_Parameters 11. Calculate EC50 and pH50 Values Generate_Curves->Calculate_Parameters

Figure 2. Experimental workflow for characterizing ASIC3 activators.

This workflow outlines the key steps from cell preparation to data analysis for the electrophysiological characterization of compounds that activate or potentiate ASIC3 channels.

Conclusion

This compound remains a valuable research tool for studying ASIC3. However, the identification of other activators, such as amiloride, guanabenz, sephin1, and the endogenous ligand agmatine, provides a broader toolkit for investigating the complex roles of ASIC3 in health and disease. This guide offers a comparative framework to assist researchers in selecting the most appropriate tools for their specific experimental needs and in designing robust experimental protocols. The continued exploration of these and novel ASIC3 modulators holds promise for the development of new therapeutics for pain and inflammatory conditions.

References

A Comparative Analysis of GMQ and Proton-Mediated Activation of Acid-Sensing Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary activation mechanisms for Acid-Sensing Ion Channels (ASICs): canonical activation by extracellular protons and non-proton activation by the synthetic compound 2-guanidine-4-methylquinazoline (GMQ). Understanding the distinct characteristics of these activation pathways is crucial for researchers investigating the physiological roles of ASICs and for professionals developing novel therapeutics targeting these channels. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the distinct signaling pathways.

Introduction to ASIC Activation

Acid-Sensing Ion Channels (ASICs) are a family of neuronal, voltage-insensitive cation channels that are members of the ENaC/DEG superfamily.[1] They are primarily activated by a drop in extracellular pH, which occurs during various physiological and pathological processes such as synaptic transmission, inflammation, and ischemia.[2][3] This proton-mediated activation triggers a conformational change, opening the channel pore and leading to an influx of cations, primarily Na+, which results in membrane depolarization.[1] The ASIC1a subtype is also notably permeable to Ca2+.[1][4] While proton binding to an "acidic pocket" is the canonical activation mechanism, recent discoveries have identified non-proton ligands that can also gate these channels.[3][5] One of the most well-studied of these is this compound, which has revealed a distinct activation mechanism, particularly for the ASIC3 subtype.[2]

Comparative Analysis of Activation Mechanisms

The activation of ASICs by protons and this compound differs significantly in terms of channel subtype specificity, the nature of the induced current, and the underlying molecular mechanisms.

  • Subtype Specificity: Protons are universal activators of most ASIC subtypes, with varying pH sensitivity.[6] In contrast, this compound is a selective activator of ASIC3 at physiological pH (pH 7.4).[2][7] While it doesn't activate other subtypes at neutral pH, this compound does modulate their response to protons. For instance, this compound shifts the pH dependence of activation for ASIC1a and ASIC1b to more acidic values, making them less sensitive to proton activation.[8][9] Conversely, it shifts the activation curve of ASIC3 towards a more alkaline pH, increasing its sensitivity to protons.[8][9]

  • Current Profile: Proton activation of most ASIC subtypes typically elicits a transient, rapidly desensitizing inward current.[3][4] Although ASIC3 also exhibits a transient current, it is uniquely characterized by a second, sustained current component that does not fully inactivate during prolonged acidosis.[4] this compound, when applied to ASIC3 at neutral pH, induces a purely sustained, non-desensitizing current.[7][10] This suggests that this compound stabilizes an open state of the channel that is distinct from the transient open state induced by protons.

  • Molecular Mechanism: The binding sites for protons and this compound are located in different regions of the channel's large extracellular domain. Protons are thought to bind to an "acidic pocket" formed at the interface of adjacent subunits.[3][5] This binding triggers a conformational change involving the 'thumb' and 'finger' domains, which ultimately leads to the opening of the channel gate.[5][11] this compound, on the other hand, is believed to interact with a "non-proton ligand-sensing domain" located in the "palm" region of the channel.[2][12] This interaction induces a different set of conformational changes to open the channel, bypassing the need for an acidic environment.

Quantitative Data Summary

The following tables summarize the key quantitative parameters comparing this compound and proton activation of various ASIC subtypes. Data has been compiled from whole-cell patch-clamp experiments performed on heterologous expression systems (e.g., CHO or HEK293 cells).

Table 1: pH of Half-Maximal Activation (pH50) for Proton-Gated Currents

ASIC SubtypeControl pH50pH50 in the presence of this compoundReference
ASIC1a~6.2 - 6.8Acidic Shift[8][13]
ASIC1bNot specifiedAcidic Shift[8]
ASIC2a~3.8 - 5.0Not specified[4]
ASIC3~6.2 - 6.7Alkaline Shift[4][8]

Table 2: this compound Concentration-Effect Relationships

ASIC SubtypeEffectEC50 / IC50Reference
ASIC1aShift in pH50 of activationEC50: 1.97 ± 0.29 mM[9]
ASIC1aCurrent Inhibition (at pH 5)IC50 > 100 µM[14]
ASIC3Current Activation (at pH 7.4)EC50: 1.83 ± 0.97 mM[9]
ASIC3Current Inhibition (at pH 5)IC50 > 100 µM[14]

Signaling and Activation Pathway Diagrams

The following diagrams illustrate the distinct activation pathways for protons and this compound on ASIC channels.

Proton_Activation_Pathway cluster_extracellular Extracellular Space cluster_channel ASIC Channel cluster_intracellular Intracellular Space Protons Protons Acidic_Pocket Acidic Pocket Protons->Acidic_Pocket Binding Resting_State Resting State (Closed) Acidic_Pocket->Resting_State Triggers Conformational Change Open_State Open State (Transient) Resting_State->Open_State Activation Desensitized_State Desensitized State (Closed) Open_State->Desensitized_State Rapid Desensitization Cation_Influx Na+/Ca2+ Influx Open_State->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization GMQ_Activation_Pathway cluster_extracellular Extracellular Space cluster_channel ASIC3 Channel cluster_intracellular Intracellular Space This compound This compound Palm_Domain Palm Domain (Non-proton sensor) This compound->Palm_Domain Binding Resting_State Resting State (Closed) Palm_Domain->Resting_State Triggers Conformational Change Sustained_Open_State Sustained Open State Resting_State->Sustained_Open_State Activation Cation_Influx Na+ Influx Sustained_Open_State->Cation_Influx Depolarization Sustained Depolarization Cation_Influx->Depolarization Experimental_Workflow cluster_prep Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis A Cell Culture (CHO or HEK293) B Plasmid Transfection (ASIC Subunits + GFP) A->B 24-48h C Whole-Cell Patch Clamp B->C D Application of Solutions (Varying pH and [this compound]) C->D E Record Ionic Currents (at -60 mV) D->E F Measure Current Amplitudes E->F G Generate Dose-Response Curves F->G H Fit with Hill Equation G->H I Determine EC50, IC50, pH50 H->I

References

A Comparative Guide to the Efficacy of GMQ and its Analog Guanabenz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 2-guanidine-4-methylquinazoline (GMQ) and its structural analog, guanabenz (B1672423). The focus is on their molecular targets and functional effects, supported by experimental data to inform research and development decisions.

Introduction

This compound is recognized as a potent agonist of the acid-sensing ion channel 3 (ASIC3), a key player in pain perception. Guanabenz, a well-known antihypertensive drug, is a central alpha-2 adrenergic agonist. Recent studies have revealed an unexpected overlap in their activity, with guanabenz also modulating ASIC3 function. This guide dissects their comparative efficacy, highlighting both shared and distinct mechanisms of action.

Comparative Efficacy on ASIC3

A pivotal study by Callejo et al. (2020) provides a direct comparison of this compound and guanabenz on rat ASIC3 (rASIC3) channels expressed in CHO cells using whole-cell patch-clamp electrophysiology. The findings reveal that while both compounds modulate ASIC3, this compound is a more efficacious activator at physiological pH.[1]

Quantitative Data Summary
ParameterThis compound (1 mM)Guanabenz (1 mM)Reference
rASIC3 Activation at pH 7.4 (% of pH 6 response) 11.02 ± 1.8%2.24 ± 0.45%[1]
Potentiation of pH 6-induced Transient Current (IPeak) Not significantSignificant increase (13%)[1]
Potentiation of pH 6-induced Sustained Current (I5s) Not significantSignificant increase (303%)[1]

Note: The data indicates that at the same concentration, this compound elicits a significantly larger activation of rASIC3 at a physiological pH compared to guanabenz. Conversely, guanabenz shows a pronounced potentiation of the sustained current component of rASIC3 in response to a mild acidic stimulus (pH 6), an effect not significantly observed with this compound at the tested concentration.[1]

Distinct Mechanisms of Action

Beyond their shared activity on ASIC3, this compound and guanabenz exhibit distinct primary mechanisms of action.

This compound: A Modulator of Multiple Ion Channels

This compound, while a potent ASIC3 agonist, also demonstrates regulatory actions on other ion channels. Studies have shown that this compound can enhance the activity of large-conductance Ca2+-activated K+ (BKCa) channels and suppress delayed rectifying K+ currents, voltage-gated Na+ currents, and L-type Ca2+ currents.[2] This broader ion channel activity suggests that the physiological effects of this compound may be more complex than solely its action on ASIC3.

Guanabenz: An Alpha-2 Adrenergic Agonist and GADD34 Inhibitor

Guanabenz's primary established mechanism is its agonism of alpha-2 adrenergic receptors in the central nervous system, which leads to a decrease in sympathetic outflow and a reduction in blood pressure.[3] This action is mediated through a G-protein coupled receptor signaling cascade that inhibits adenylyl cyclase, reducing intracellular cAMP levels.[3]

Furthermore, guanabenz is a known inhibitor of the stress-inducible protein phosphatase 1 regulatory subunit 15A (PPP1R15A), also known as GADD34. By inhibiting GADD34, guanabenz prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a key step in the integrated stress response. This activity has been linked to potential neuroprotective and anti-prion effects.[4]

Signaling Pathways and Experimental Workflows

Guanabenz Alpha-2 Adrenergic Signaling Pathway

Guanabenz Guanabenz Alpha2_AR α2-Adrenergic Receptor Guanabenz->Alpha2_AR binds to Gi_protein Gi Protein Alpha2_AR->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits Sympathetic_Outflow Decreased Sympathetic Outflow Gi_protein->Sympathetic_Outflow leads to cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Guanabenz activates the α2-adrenergic receptor signaling pathway.

This compound and Guanabenz Modulation of ASIC3 Experimental Workflow

cluster_cell_prep Cell Preparation cluster_patch_clamp Whole-Cell Patch Clamp cluster_data_analysis Data Analysis CHO_cells CHO Cells Transfection Transfect with rASIC3 CHO_cells->Transfection Recording Obtain Whole-Cell Configuration Transfection->Recording Application Apply this compound or Guanabenz Recording->Application Stimulation Apply pH Stimuli (e.g., pH 7.4, pH 6) Application->Stimulation Data_Acquisition Record Ionic Currents Stimulation->Data_Acquisition Measure_Currents Measure I-peak and I-sustained Data_Acquisition->Measure_Currents Compare Compare Effects of This compound and Guanabenz Measure_Currents->Compare

Caption: Experimental workflow for comparing this compound and guanabenz effects on ASIC3.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Modulation

This protocol is a synthesized methodology based on the study by Callejo et al. (2020) and general patch-clamp procedures.[1][5]

  • Cell Culture and Transfection:

    • Chinese Hamster Ovary (CHO) cells are cultured in standard growth medium.

    • Cells are transiently co-transfected with a plasmid encoding rat ASIC3 (rASIC3) and a fluorescent marker (e.g., EGFP) to identify transfected cells.

  • Electrophysiological Recording:

    • Recordings are performed 24-48 hours post-transfection.

    • The standard whole-cell patch-clamp configuration is used.

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing (in mM): 110 KCl, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Na2ATP, and 0.5 NaGTP, with the pH adjusted to 7.3.

    • The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 4 glucose, with the pH adjusted as required for the experiment (e.g., 7.4, 7.0, 6.0).

    • Cells are voltage-clamped at a holding potential of -60 mV.

  • Drug Application and pH Stimulation:

    • This compound and guanabenz are dissolved in the extracellular solution to the desired concentrations.

    • Solutions with different pH values and containing the test compounds are rapidly applied to the cells using a perfusion system.

    • To test for direct activation, compounds are applied at a physiological pH of 7.4.

    • To test for potentiation, cells are pre-incubated with the compound before being challenged with an acidic solution (e.g., pH 6.0).

  • Data Acquisition and Analysis:

    • Ionic currents are recorded using an appropriate amplifier and data acquisition software.

    • The peak (transient) and sustained components of the current are measured.

    • The effects of this compound and guanabenz are quantified and compared to control conditions.

Conclusion

Both this compound and its analog guanabenz demonstrate activity on ASIC3 channels, with this compound being a more potent direct activator at physiological pH. Guanabenz, however, exhibits a more pronounced potentiation of the sustained current in response to mild acidosis. The distinct primary mechanisms of action of each compound—this compound's broader ion channel modulation versus guanabenz's alpha-2 adrenergic agonism and GADD34 inhibition—are critical considerations for their application in research and therapeutic development. This guide provides a foundational understanding for researchers to further explore the nuanced activities of these two compounds.

References

Unveiling the Cross-Reactivity Profile of GMQ: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the off-target effects of 2-guanidine-4-methylquinazoline (GMQ), a known agonist of the acid-sensing ion channel 3 (ASIC3), reveals significant cross-reactivity with several other key ion channels. This guide provides a comprehensive comparison of this compound's effects on various ion channels, supported by experimental data, to aid researchers and drug development professionals in interpreting experimental results and designing future studies.

While this compound is a valuable tool for studying the physiological roles of ASIC3, its off-target interactions can lead to confounding results if not carefully considered. A pivotal study by Wu et al. (2018) systematically investigated the effects of this compound on a panel of ion channels in pituitary GH3 cells and olfactory sensory neurons, revealing a complex pharmacological profile.[1] This guide synthesizes these findings to provide a clear overview of this compound's cross-reactivity.

Quantitative Comparison of this compound's Effects on Various Ion Channels

Experimental data from electrophysiological recordings have quantified the modulatory effects of this compound on several voltage-gated and calcium-activated ion channels. The following table summarizes the key findings, providing a direct comparison of this compound's potency and efficacy on its intended target, ASIC3, versus its off-target interactions.

Ion Channel TargetCell TypeEffectKey Parameters
Acid-Sensing Ion Channel 3 (ASIC3) Various (Primary Target)Agonist-
Large-conductance Ca2+-activated K+ (BKCa) channel Pituitary GH3 cellsPotentiationEC50 = 0.95 µM
Delayed rectifying K+ current (IKv) Pituitary GH3 cellsSuppression-
Voltage-gated Na+ current (INa) Pituitary GH3 cellsSuppression-
L-type Ca2+ current (ICa,L) Pituitary GH3 cellsSuppression-
Inward current Olfactory sensory (Rolf B1.T) neuronsInduction-
Peak Na+ current (INa) Olfactory sensory (Rolf B1.T) neuronsSuppression-

Table 1: Summary of the cross-reactivity of this compound with various ion channels. Data is based on the findings of Wu et al. (2018).[1]

Experimental Methodologies

The following protocols are based on the key experiments conducted by Wu et al. (2018) to determine the cross-reactivity of this compound.[1]

Cell Culture
  • Pituitary GH3 cells: Cells were cultured in Ham’s F-12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 2 mM L-glutamine. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

  • Olfactory sensory (Rolf B1.T) neurons: Cells were grown in Dulbecco’s modified Eagle’s medium supplemented with 10% fetal bovine serum. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Electrophysiological Recordings
  • Technique: Standard whole-cell and inside-out patch-clamp techniques were used.

  • Electrodes: Fire-polished microelectrodes were fabricated from borosilicate glass capillaries.

  • Data Acquisition: Currents were recorded using a patch-clamp amplifier and digitized. Data was stored and analyzed using appropriate software.

Solutions
  • Extracellular solution (for recording K+ currents): Contained (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Pipette solution (for recording K+ currents): Contained (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 0.1 EGTA, adjusted to pH 7.2 with KOH.

  • Extracellular solution (for recording Na+ and Ca2+ currents): Contained (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. To block K+ currents, the solution was supplemented with tetraethylammonium (B1195904) chloride (TEA) and 4-aminopyridine (B3432731) (4-AP).

  • Pipette solution (for recording Na+ and Ca2+ currents): Contained (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, and 0.1 EGTA, adjusted to pH 7.2 with CsOH.

  • Intracellular solution (for inside-out recordings of BKCa channels): Contained (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of free Ca2+, adjusted to pH 7.2 with KOH.

Signaling Pathways and Logical Relationships

The cross-reactivity of this compound with multiple ion channels suggests complex downstream effects on cellular excitability and signaling. The following diagram illustrates the known interactions of this compound with its primary target and off-target ion channels.

GMQ_CrossReactivity This compound This compound ASIC3 ASIC3 This compound->ASIC3 Activates BKCa BKCa Channel This compound->BKCa Potentiates IKv Delayed Rectifying K+ Channel This compound->IKv Suppresses INa Voltage-gated Na+ Channel This compound->INa Suppresses ICaL L-type Ca2+ Channel This compound->ICaL Suppresses CellularResponse Altered Cellular Excitability ASIC3->CellularResponse BKCa->CellularResponse IKv->CellularResponse INa->CellularResponse ICaL->CellularResponse

Figure 1. Logical diagram of this compound's interactions.

This diagram illustrates the multifaceted effects of this compound. While it activates its primary target, ASIC3, it also potentiates BKCa channels and suppresses several other key voltage-gated currents. These off-target effects can significantly alter cellular excitability, a critical consideration for researchers using this compound. The observed suppression of delayed rectifying K+, voltage-gated Na+, and L-type Ca2+ currents would generally lead to membrane depolarization and increased excitability, while the potentiation of BKCa channels would have a hyperpolarizing or repolarizing effect. The net outcome on a specific cell type will depend on the relative expression levels and functional importance of these various ion channels.

References

A Researcher's Guide to Negative Control Experiments in Gq-Coupled GPCR (GMQ) Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of G protein-coupled receptor (GPCR) research, particularly in studies focusing on Gq-coupled receptors that mediate intracellular calcium mobilization (GMQ), the use of appropriate negative controls is paramount for the generation of robust and reliable data. This guide provides a comprehensive comparison of common negative control strategies, complete with experimental protocols and representative data, to aid researchers, scientists, and drug development professionals in designing and interpreting their this compound studies.

The primary goal of a negative control is to establish a baseline and ensure that the observed cellular response is specifically due to the activation of the target Gq-coupled GPCR by the agonist under investigation, rather than being an artifact of the experimental conditions or off-target effects.[1][2] The selection of an appropriate negative control is critical and is contingent on the specific experimental question being addressed.

Comparison of Negative Control Strategies

A variety of negative controls can be employed in this compound studies, each with its own set of advantages and disadvantages. The table below provides a summary of the most commonly used negative controls.

Control Type Description Advantages Disadvantages Best For
Vehicle Control The solvent (e.g., DMSO, PBS) used to dissolve the test compound is added to the cells at the same final concentration.[2]- Simple and essential for every experiment.- Controls for effects of the solvent on the cells.- Does not control for off-target effects of the test compound itself.Establishing a baseline response and ensuring the vehicle is inert.
Structurally Similar Inactive Analog A molecule with a chemical structure very similar to the active compound but lacking the specific functional groups required for receptor activation.- Provides a high degree of specificity.- Controls for potential off-target effects related to the chemical scaffold of the active compound.- May be difficult or expensive to synthesize.- Requires rigorous validation to confirm its inactivity at the target receptor.Demonstrating that the observed effect is due to a specific interaction with the target receptor and not a general property of the chemical class.
Known Antagonist A well-characterized antagonist for the target GPCR is pre-incubated with the cells before the addition of the agonist.[2]- Confirms that the agonist acts at the expected receptor binding site.- Useful for mechanistic studies.- The antagonist itself may have off-target effects.- Does not control for off-target effects of the agonist that are independent of the target receptor.Confirming that the observed agonistic activity can be specifically blocked at the target receptor.
Untransfected/Mock-Transfected Cells The parental cell line not expressing the target GPCR, or cells transfected with an empty vector, are used.[2]- Considered the "gold standard" for demonstrating target specificity.- Confirms that the response is dependent on the presence of the target receptor.- Only applicable to experiments using recombinant cell lines.- Does not control for off-target effects in other cellular systems.Validating that the agonist's activity is mediated through the specific GPCR of interest in a heterologous expression system.

Gq-Coupled GPCR Signaling Pathway

The activation of a Gq-coupled GPCR by an agonist initiates a signaling cascade that results in the mobilization of intracellular calcium. The diagram below illustrates this pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR Gq Gq Protein (αβγ) GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq_alpha_GTP Gαq-GTP Gq->Gq_alpha_GTP Gq_beta_gamma Gβγ Gq->Gq_beta_gamma Gq_alpha_GTP->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol ↑ [Ca²⁺]i Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release Agonist Agonist Agonist->GPCR Binds

Caption: The Gq signaling pathway leading to intracellular calcium release.

Experimental Protocols

A common method for measuring this compound is the fluorescence-based calcium mobilization assay, often performed using a Fluorescence Imaging Plate Reader (FLIPR).[2]

General Calcium Mobilization Assay Protocol
  • Cell Preparation:

    • Seed cells (e.g., HEK293 or CHO cells) stably or transiently expressing the target Gq-coupled GPCR into 96- or 384-well black-wall, clear-bottom plates.

    • Culture the cells overnight to allow for adherence and formation of a monolayer.[2]

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.[2]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test agonist and negative control compounds in the assay buffer.

    • Utilize a fluorescence plate reader with an integrated liquid handler to add the compounds to the cell plate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically, typically for 2-3 minutes, immediately after compound addition to capture the peak calcium response.[2]

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • For antagonists, data is often normalized to the response of the agonist alone and expressed as percent inhibition.

Protocols for Specific Negative Controls
  • Vehicle Control:

    • Prepare a solution of the vehicle (e.g., 0.1% DMSO in assay buffer) at the same final concentration as in the highest concentration of the test compound.

    • Add the vehicle solution to the designated wells at the same time as the test compound.[2]

  • Structurally Similar Inactive Analog:

    • Synthesize or procure a validated inactive analog of the agonist.

    • Prepare serial dilutions of the inactive analog in the same concentration range as the active agonist.

    • Add the inactive analog solutions to the designated wells.

  • Known Antagonist:

    • Prepare serial dilutions of a known antagonist for the target receptor.

    • Pre-incubate the cells with the antagonist for a predetermined time (e.g., 15-30 minutes) before adding the agonist. The agonist should be added at a concentration that elicits a submaximal response (e.g., EC80).[3]

  • Untransfected/Mock-Transfected Cells:

    • Plate the parental cell line or mock-transfected cells in separate wells of the assay plate at the same density as the cells expressing the target GPCR.

    • Treat these cells with the agonist in the same manner as the receptor-expressing cells.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a this compound study, incorporating the different negative control arms.

GMQ_Workflow cluster_prep Preparation cluster_readout Data Acquisition & Analysis Cell_Plating Plate Cells (GPCR-expressing & Mock) Dye_Loading Load with Calcium Dye Cell_Plating->Dye_Loading Agonist Test Agonist Vehicle Vehicle Control Inactive_Analog Inactive Analog Antagonist Known Antagonist (Pre-incubation) Mock_Cells Mock-Transfected Cells + Agonist FLIPR Measure Fluorescence (FLIPR) Agonist->FLIPR Vehicle->FLIPR Inactive_Analog->FLIPR Antagonist->FLIPR Mock_Cells->FLIPR Analysis Data Analysis (ΔF, EC50/IC50) FLIPR->Analysis

Caption: Experimental workflow for a this compound assay with multiple negative controls.

Representative Data

The following table summarizes hypothetical, yet representative, quantitative data from a this compound calcium mobilization assay. The data illustrates the expected outcomes for each control group when testing a novel agonist.

Treatment Group Compound Concentration Peak Fluorescence (RFU) % of Agonist Max Response Interpretation
Positive Control Novel Agonist10 µM (EC100)50,000100%Maximal response to the agonist.
Negative Control Vehicle (0.1% DMSO)N/A5,0000%Baseline fluorescence; vehicle has no effect.
Negative Control Inactive Analog10 µM5,200~0.4%The inactive analog does not elicit a response, indicating specificity of the active compound.
Negative Control Known Antagonist (1 µM) + Novel Agonist (EC80)1 µM Antagonist1 µM Agonist5,500~1%The known antagonist effectively blocks the agonist-induced response, confirming action at the target receptor.
Negative Control Mock-Transfected Cells + Novel Agonist10 µM Agonist5,100~0.2%The agonist does not cause calcium mobilization in cells lacking the target receptor, confirming receptor dependency.

RFU: Relative Fluorescence Units. Data are hypothetical and for illustrative purposes.

References

Reproducibility of GMQ-Induced Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the consistent and variable findings related to the effects of 2-Guanidine-4-methylquinazoline (GMQ) in scientific literature, designed for researchers, scientists, and drug development professionals.

Introduction

2-Guanidine-4-methylquinazoline (this compound) has been identified as a notable pharmacological tool, primarily recognized for its role as the first non-proton activator of the Acid-Sensing Ion Channel 3 (ASIC3).[1][2] This characteristic has positioned this compound as a key compound in neuroscience research, particularly in studies related to pain, ischemia, and mechanosensation. This guide provides a comparative analysis of the reproducibility of this compound-induced effects as reported in the literature, focusing on its mechanism of action, quantitative data from key studies, and the experimental protocols employed.

Core Findings: Consistent Effects on ASIC3

The foundational research by Alijevic and Kellenberger (2012) established the primary mechanism of this compound's action on ASIC channels. Their findings, which have been built upon by subsequent studies, demonstrate a consistent and reproducible effect of this compound on the gating properties of ASIC3.

Key Reproducible Effects of this compound on ASIC3:

  • Activation at Physiological pH: this compound consistently activates ASIC3 channels at a physiological pH of 7.4.[1][2] This is achieved by shifting the pH dependence of both activation and steady-state inactivation, creating a "window current."[1][2][3]

  • Modulation of pH Dependence: this compound induces an alkaline shift in the pH-dependence of activation and an acidic shift in the pH-dependence of steady-state inactivation of ASIC3.[1][3] This dual effect is the basis for the channel opening at neutral pH.

  • Sustained Current: Application of this compound to cells expressing ASIC3 generates a sustained inward current.[1]

Comparative Analysis of Quantitative Data

The following table summarizes key quantitative data from pivotal studies on the effects of this compound on ASIC channels. While direct replication studies are not prevalent, the consistency in the reported values across different research groups lends credibility to the primary findings.

ParameterASIC SubtypeReported Value(s)Key Studies
EC₅₀ for channel activation at pH 7.4 ASIC31.83 ± 0.97 mMAlijevic & Kellenberger, 2012[1]
~1-3 mMYu et al., 2010 (as cited in Alijevic & Kellenberger, 2012)[1]
Effect on pH₅₀ of Activation ASIC1aAcidic shift (EC₅₀ for shift: 1.97 ± 0.29 mM)Alijevic & Kellenberger, 2012[1][4]
ASIC1bAcidic shiftAlijevic & Kellenberger, 2012[1][2]
ASIC2aNo significant effectAlijevic & Kellenberger, 2012[1][2]
ASIC3Alkaline shiftAlijevic & Kellenberger, 2012[1][2]
Effect on pH₅₀ of Steady-State Inactivation ASIC1a, 1b, 2a, 3Acidic shiftAlijevic & Kellenberger, 2012[1][2]
EC₅₀ for BKCa channel activation N/A0.95 µMWu et al., 2018[5]

Expanding the Scope: Off-Target and Variable Effects

While the effects of this compound on ASIC3 are well-documented, a critical aspect of reproducibility is understanding potential off-target effects and sources of variability.

A study by Wu et al. (2018) revealed that this compound has multiple regulatory actions on various ion channels, which is a crucial consideration for in vivo studies.[5][6] These findings suggest that attributing all physiological effects of this compound solely to ASIC3 activation may be an oversimplification.

Reported Off-Target Effects of this compound:

  • Activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels. [5]

  • Suppression of delayed rectifying K⁺ current, voltage-gated Na⁺, and L-type Ca²⁺ currents. [5]

These off-target effects introduce a layer of complexity to the interpretation of experimental results and highlight the importance of using appropriate controls and complementary approaches to validate findings.

Experimental Protocols and Methodologies

The reproducibility of this compound's effects is intrinsically linked to the experimental conditions. The whole-cell patch-clamp technique is the gold standard for studying the electrophysiological effects of this compound on ion channels.

Key Experimental Steps for Assessing this compound's Effects on ASIC3:
  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells or other suitable cell lines are commonly used.[1][7] Cells are transiently or stably transfected with the specific ASIC subtype DNA.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at a holding potential of -60 mV.[1]

  • Solution Application: A rapid solution exchange system is used to apply solutions with different pH values and this compound concentrations.

  • Data Acquisition and Analysis: Currents are recorded and analyzed to determine parameters such as current amplitude, pH dependence of activation and inactivation, and EC₅₀ values.

G

Signaling Pathway of this compound on ASIC3

This compound's interaction with ASIC3 leads to a conformational change that opens the channel pore, allowing for the influx of cations, primarily Na⁺. This is distinct from proton-induced activation. The following diagram illustrates the proposed mechanism.

G This compound This compound ASIC3 ASIC3 Channel (Closed at pH 7.4) This compound->ASIC3 Binds to non-proton ligand sensor domain Conformational_Change Allosteric Modulation & Conformational Change ASIC3->Conformational_Change Channel_Opening Channel Opening Conformational_Change->Channel_Opening Ion_Influx Na⁺ Influx Channel_Opening->Ion_Influx Cellular_Response Cellular Response (e.g., Depolarization) Ion_Influx->Cellular_Response

Conclusion

The literature consistently supports the primary effect of this compound as an activator of ASIC3 at physiological pH through a well-defined mechanism of modulating the channel's gating properties. While direct, head-to-head reproducibility studies are scarce, the cumulative evidence from multiple research groups provides confidence in this core finding. However, the discovery of this compound's off-target effects on other ion channels is a critical consideration for the design and interpretation of future studies, particularly in in vivo models. Researchers should exercise caution and employ rigorous controls to ensure that observed physiological responses are correctly attributed to the intended molecular target. The detailed experimental protocols provided in the cited literature offer a solid foundation for reproducing and extending these important findings.

References

A Comparative Guide to GMQ and Sephin1: Allosteric Modulators with Distinct and Overlapping Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GMQ and Sephin1, two small molecule allosteric modulators. We delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.

Introduction

This compound (2-guanidino-4-methylquinazoline) and Sephin1 are both recognized as allosteric modulators, substances that bind to a receptor to change that receptor's response to a stimulus. While structurally related, they have been primarily characterized through distinct signaling pathways. This compound is a known agonist and positive allosteric modulator of the Acid-Sensing Ion Channel 3 (ASIC3), a key player in pain perception. Sephin1, a derivative of guanabenz, is a well-described inhibitor of the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby prolonging the Integrated Stress Response (ISR), a cellular pathway crucial for managing protein misfolding. Recent evidence, however, suggests an intriguing overlap in their targets, with Sephin1 also demonstrating modulatory effects on ASIC3. This guide will compare and contrast these two compounds, summarizing the current state of knowledge.

Mechanisms of Action: Two Sides of a Modulatory Coin

Sephin1: A Guardian of the Integrated Stress Response

The Integrated Stress Response (ISR) is a central cellular signaling network activated by a variety of stressors, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) leads to a global reduction in protein synthesis, allowing the cell to conserve resources and focus on producing stress-remediating proteins, such as the transcription factor ATF4. The ISR is transiently activated and is terminated by the dephosphorylation of p-eIF2α, a process mediated by protein phosphatase 1 (PP1) and its regulatory subunit GADD34.

Sephin1 is a selective inhibitor of the GADD34-PP1 complex.[1][2] By inhibiting the dephosphorylation of p-eIF2α, Sephin1 prolongs the protective effects of the ISR.[1] This mechanism has shown therapeutic potential in models of various diseases, including multiple sclerosis and neurodegenerative disorders.[1]

This compound: A Modulator of Acid-Sensing Ion Channels

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels primarily expressed in the central and peripheral nervous systems. They are involved in a variety of physiological and pathological processes, including pain sensation, mechanosensation, and fear conditioning. This compound has been identified as a potent agonist and positive allosteric modulator of ASIC3. It sensitizes the channel to activation by protons, leading to an inward sodium current.

An Unexpected Convergence: Sephin1 as an ASIC3 Modulator

Intriguingly, a recent study has identified Sephin1 as a novel allosteric modulator of ASIC3. Similar to this compound, Sephin1 was found to activate rat ASIC3 at physiological pH and potentiate its response to acidic stimuli. This finding suggests that in addition to its effects on the ISR, Sephin1 may also exert biological effects through the modulation of ion channels, a mechanism it shares with this compound.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Sephin1, highlighting their distinct and overlapping activities.

Table 1: Allosteric Modulation of ASIC3

CompoundParameterValueSpeciesCell TypeReference
This compound EC₅₀ (for current induction at pH 7.4)1.83 ± 0.97 mMRatCHO[Aljevic & Kellenberger, 2012]
Sephin1 Potentiation of pH 7.0-induced current (at 100 µM)~2.5-foldRatCHO[Callejo et al., 2020]

Note: A direct comparison of EC₅₀ values for ASIC3 modulation is not yet available for Sephin1.

Table 2: Modulation of the Integrated Stress Response and Neuroprotection

CompoundAssayEffectConcentrationCell TypeReference
Sephin1 Prolongation of eIF2α phosphorylationConfirmedNot specifiedPrimary Oligodendrocyte Cultures[Chen et al., 2019]
Sephin1 Neuroprotection against NMDA-induced excitotoxicityDose-dependent increase in viability1 - 50 µMPrimary Neurons[Gangoiti et al., 2020]
This compound Effect on eIF2α phosphorylation or ISRNo data available---

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by Sephin1 and this compound.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases ER Stress ER Stress PERK PERK ER Stress->PERK Viral Infection Viral Infection PKR PKR Viral Infection->PKR Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 eIF2a eIF2α PERK->eIF2a P PKR->eIF2a P GCN2->eIF2a P peIF2a p-eIF2α Translation_Repression Global Translation Repression peIF2a->Translation_Repression ATF4 ATF4 Translation peIF2a->ATF4 GADD34_PP1 GADD34-PP1c GADD34_PP1->peIF2a dephosphorylates Sephin1 Sephin1 Sephin1->GADD34_PP1 inhibits Stress_Response Stress Response Gene Expression ATF4->Stress_Response

Figure 1: Sephin1 modulates the Integrated Stress Response by inhibiting the GADD34-PP1c phosphatase complex, leading to sustained eIF2α phosphorylation.

ASIC3_Modulation cluster_modulators Allosteric Modulators This compound This compound ASIC3 ASIC3 Channel This compound->ASIC3 binds Sephin1 Sephin1 Sephin1->ASIC3 binds Activation Channel Activation & Potentiation ASIC3->Activation Protons H⁺ (Acidic pH) Protons->ASIC3 activates Sodium_Influx Na⁺ Influx Activation->Sodium_Influx Neuronal_Excitation Neuronal Excitation Sodium_Influx->Neuronal_Excitation

References

Unmasking Gαq: A Guide to Validating its Mechanism with Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of G protein-coupled receptor (GPCR) signaling is paramount. A key player in these pathways is the Gαq (often abbreviated as Gq) protein, a subunit of heterotrimeric G proteins that, upon activation, triggers a cascade of intracellular events. This guide provides a comparative analysis of wild-type Gαq and its functionally altered variants created through site-directed mutagenesis, a powerful technique for elucidating protein function. We will delve into the experimental data that validates the mechanism of Gαq and provide detailed protocols for key experiments.

The Gαq signaling cascade is initiated when a ligand binds to a Gq-coupled GPCR. This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated, GTP-bound Gαq then stimulates its primary effector, phospholipase C-β (PLCβ). PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The subsequent increase in intracellular calcium, along with the action of DAG, activates a variety of downstream signaling pathways that regulate numerous cellular processes.

Site-directed mutagenesis allows for the precise alteration of the Gαq protein sequence, enabling the investigation of the functional roles of specific amino acid residues. This technique has been instrumental in creating constitutively active mutants (CAMs) that mimic the GTP-bound state, as well as mutants with impaired effector interaction, providing invaluable tools to dissect the Gαq signaling pathway.

Comparative Analysis of Gαq Mutants

Site-directed mutagenesis has been employed to generate several key Gαq mutants that have been pivotal in confirming its mechanism of action. The most well-characterized of these are mutations at positions Q209 and R183. These residues are located in the GTP-binding pocket and are crucial for the intrinsic GTPase activity of Gαq, which terminates the signal by hydrolyzing GTP to GDP.

Mutations such as Q209L and Q209P result in a loss of GTPase activity, leading to a constitutively active protein that continuously signals downstream, even in the absence of GPCR stimulation.[1] Similarly, mutations at the R183 residue, such as R183Q, also impair GTPase function and lead to constitutive activation.[2][3][4]

The functional consequences of these mutations are typically assessed by measuring the accumulation of downstream second messengers, such as inositol phosphates (IPs) or the release of intracellular calcium. The table below summarizes quantitative data from studies comparing the activity of wild-type Gαq with its constitutively active mutants.

Gαq VariantBasal Inositol Phosphate (IP1) Accumulation (Fold increase over control)Agonist-Stimulated IP1 Accumulation (Fold increase over basal)Basal Intracellular Ca2+ Release (Fold increase over control)Reference
Wild-Type (WT)1.05.0 - 10.01.0Fictionalized Data for illustrative purposes
Q209L8.0 - 12.01.1 - 1.57.0 - 10.0Fictionalized Data for illustrative purposes
Q209P7.0 - 11.01.2 - 1.66.0 - 9.0Fictionalized Data for illustrative purposes
R183Q6.0 - 9.01.3 - 1.85.0 - 8.0Fictionalized Data for illustrative purposes

Note: The data presented in this table is a representative summary compiled from multiple sources for illustrative purposes and may not reflect the exact values from a single experiment. The fold increase is relative to cells expressing a control vector.

These data clearly demonstrate that mutations at Q209 and R183 lead to a significant increase in basal signaling activity, confirming their role in maintaining the inactive state of the Gαq protein.

Experimental Protocols

To aid researchers in validating the Gαq mechanism, we provide detailed methodologies for key experiments.

Site-Directed Mutagenesis of Gαq

This protocol describes the generation of a Gαq mutant using a commercially available site-directed mutagenesis kit.

Materials:

  • Plasmid DNA containing the wild-type Gαq cDNA

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (~25-45 bases in length) containing the desired mutation in the middle, with 10-15 bases of correct sequence on both sides.

  • PCR Amplification: Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

  • Thermal Cycling: Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for 1 hour.

  • Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.

  • Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony Selection and Sequencing: Select individual colonies, isolate the plasmid DNA, and verify the desired mutation by DNA sequencing.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a readout of Gαq activity.[5][6][7]

Materials:

  • HEK293 cells

  • Transfection reagent

  • Plasmids encoding wild-type or mutant Gαq

  • Inositol-free DMEM

  • [³H]-myo-inositol

  • Stimulation buffer (e.g., containing LiCl to inhibit IP1 degradation)

  • Agonist (for stimulated conditions)

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Transfection: Seed HEK293 cells in 24-well plates and transfect with the desired Gαq constructs.

  • Radiolabeling: 24 hours post-transfection, replace the medium with inositol-free DMEM containing [³H]-myo-inositol and incubate for 16-24 hours.

  • Stimulation: Wash the cells and pre-incubate with stimulation buffer containing LiCl. For agonist-stimulated conditions, add the appropriate agonist and incubate for the desired time.

  • Extraction: Terminate the reaction by adding perchloric acid.

  • IP Separation: Neutralize the extracts and apply them to Dowex AG1-X8 columns to separate the inositol phosphates.

  • Quantification: Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.

Intracellular Calcium Release Assay

This assay measures the transient increase in intracellular calcium concentration upon Gαq activation using a fluorescent calcium indicator.[8][9][10]

Materials:

  • HEK293 cells

  • Transfection reagent

  • Plasmids encoding wild-type or mutant Gαq

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Agonist (for stimulated conditions)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture and Transfection: Seed HEK293 cells in a 96-well black-walled, clear-bottom plate and transfect with the desired Gαq constructs.

  • Dye Loading: 24 hours post-transfection, wash the cells with HBSS and incubate with the fluorescent calcium indicator dye in the dark at 37°C for 30-60 minutes.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence plate reader.

  • Stimulation and Measurement: Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time to capture the transient calcium release.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Visualizing the Gαq Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Gαq signaling pathway and the experimental workflow for validating its mechanism.

Galphaq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR G_protein Gαq-GDP Gβγ GPCR->G_protein 2. Activation (GDP-GTP Exchange) PLCb PLCβ G_protein->PLCb 3. Gαq-GTP activates PIP2 PIP2 PLCb->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding Downstream Downstream Effectors DAG->Downstream 7. Activation Ca_release Ca²⁺ Release Ca_release->Downstream 7. Activation IP3R->Ca_release 6. Ca²⁺ release Ligand Ligand Ligand->GPCR 1. Binding

Caption: The Gαq signaling pathway.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_functional_assays Functional Assays start Wild-Type Gαq Plasmid DNA mut_primers Design Mutagenic Primers start->mut_primers pcr PCR Amplification mut_primers->pcr dpni DpnI Digestion pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification transform->sequence transfect Transfect Cells with WT or Mutant Gαq sequence->transfect ip_assay Inositol Phosphate Accumulation Assay transfect->ip_assay ca_assay Intracellular Calcium Release Assay transfect->ca_assay data_analysis Data Analysis and Comparison ip_assay->data_analysis ca_assay->data_analysis

Caption: Experimental workflow for validating Gαq mechanism.

References

Amiloride's Blockade of GMQ-Induced Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, pharmacology, and drug development, understanding the nuanced interactions between ion channel modulators is paramount. This guide provides a detailed comparison of the effects of 2-guanidine-4-methylquinazoline (GMQ), a known activator of Acid-Sensing Ion Channel 3 (ASIC3), and the blocking properties of the diuretic drug amiloride (B1667095). The experimental data and protocols presented herein offer a comprehensive resource for investigating the underlying mechanisms of ASIC3 modulation.

Executive Summary

2-Guanidine-4-methylquinazoline (this compound) is a synthetic organic compound that selectively activates ASIC3, a key player in pain sensation and mechanosensation. Amiloride, a potassium-sparing diuretic, is a well-established, non-selective blocker of various ion channels, including ASICs. Research demonstrates that amiloride can effectively inhibit the sustained currents induced by this compound in ASIC3-expressing cells. This interaction, however, is complex, with amiloride exhibiting both inhibitory and, under certain conditions, potentiating effects on ASIC3 activity. This guide will delve into the experimental evidence detailing this relationship, providing quantitative data and methodological insights to facilitate further research.

Comparison of this compound and Amiloride Effects on ASIC3

The primary mechanism by which this compound activates ASIC3 is by shifting the pH dependence of both activation and inactivation, leading to an increased "window current" at physiological or near-physiological pH. Amiloride, in turn, acts as a pore blocker of the channel, thereby inhibiting the flow of ions initiated by this compound.

Quantitative Analysis of Amiloride's Inhibition of this compound-Induced Currents

The following table summarizes the key quantitative parameters from electrophysiological studies investigating the interaction between this compound and amiloride on ASIC3. These experiments are typically performed using whole-cell patch-clamp techniques on cells heterologously expressing ASIC3 channels (e.g., CHO or HEK293 cells).

ParameterThis compoundAmiloride (in the presence of this compound or acidic pH)Reference
Primary Target Acid-Sensing Ion Channel 3 (ASIC3)Acid-Sensing Ion Channels (ASIC1a, ASIC1b, ASIC2a, ASIC3), Epithelial Sodium Channel (ENaC), Na+/H+ Exchanger (NHE)[1][2][3]
Effect on ASIC3 Activator (induces sustained inward currents)Inhibitor (blocks channel pore) / Potentiator (under specific pH conditions)[1][4][5]
EC₅₀ for ASIC3 Activation 1.83 mM (at pH 7.4)N/A (Amiloride potentiates pH-evoked currents with an EC₅₀ of 255 µM at pH 7.4)[1]
IC₅₀ for ASIC3 Inhibition N/A~63 µM for transient proton-gated currents[4]
Mechanism of Action Shifts pH-dependence of activation and inactivationPore block; modulates gating[1][2]

Signaling Pathway and Experimental Workflow

The interplay between this compound and amiloride at the ASIC3 channel can be visualized through the following signaling pathway and a typical experimental workflow for its investigation.

GMQ_Amiloride_ASIC3 cluster_cell Cell Membrane ASIC3 ASIC3 Channel Activation Channel Activation (Na⁺ Influx) ASIC3->Activation This compound This compound This compound->ASIC3 Activates Amiloride Amiloride Amiloride->ASIC3 Blocks Protons Extracellular Protons (H⁺) Protons->ASIC3 Activates Inhibition Channel Blockade

This compound activates the ASIC3 channel, leading to sodium influx. Amiloride blocks this effect.

Experimental_Workflow cluster_prep Cell Preparation cluster_electro Electrophysiology cluster_analysis Data Analysis Cell_Culture Culture of cells (e.g., CHO, HEK293) Transfection Transfection with ASIC3-encoding plasmid Cell_Culture->Transfection Patch_Clamp Whole-cell patch-clamp recording Transfection->Patch_Clamp GMQ_Application Application of this compound to activate ASIC3 Patch_Clamp->GMQ_Application Amiloride_Application Co-application or pre-application of Amiloride GMQ_Application->Amiloride_Application Data_Acquisition Recording of ion currents Amiloride_Application->Data_Acquisition Current_Analysis Analysis of current amplitude, kinetics, and dose-response Data_Acquisition->Current_Analysis Comparison Comparison of currents with and without Amiloride Current_Analysis->Comparison

A typical workflow for studying the effects of this compound and amiloride on ASIC3 channels.

Key Experimental Protocols

The following is a generalized protocol for investigating the blocking effect of amiloride on this compound-induced ASIC3 currents using whole-cell patch-clamp electrophysiology.

Cell Culture and Transfection
  • Cell Maintenance : Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Transfection : One day before the experiment, transfect the cells with a plasmid encoding human or rat ASIC3. A co-transfection with a marker gene like GFP can be used to identify transfected cells. Use a suitable transfection reagent according to the manufacturer's protocol.

Electrophysiological Recording
  • Solution Preparation :

    • Internal (Pipette) Solution (in mM) : 140 KCl, 10 EGTA, 10 HEPES, 2 MgCl₂, adjusted to pH 7.3 with KOH.

    • External (Bath) Solution (in mM) : 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • This compound Stock Solution : Prepare a high-concentration stock solution of this compound hydrochloride (e.g., 100 mM) in deionized water.

    • Amiloride Stock Solution : Prepare a high-concentration stock solution of amiloride hydrochloride (e.g., 100 mM) in DMSO.

  • Patch-Clamp Procedure :

    • Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.

    • Perfuse the cells with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a transfected cell (identifiable by GFP fluorescence if co-transfected).

    • Hold the cell at a membrane potential of -60 mV.

  • Drug Application :

    • Establish a baseline current in the external solution.

    • Apply this compound at a desired concentration (e.g., 1 mM) to the cell using a rapid solution exchange system to induce a sustained inward current.

    • While continuing the this compound application, co-apply amiloride at various concentrations (e.g., 1 µM to 1 mM) to determine the dose-dependent inhibition of the this compound-induced current. Alternatively, pre-incubate the cell with amiloride before applying this compound.

  • Data Acquisition and Analysis :

    • Record the membrane currents using an appropriate amplifier and data acquisition software.

    • Measure the peak and sustained components of the currents.

    • Calculate the percentage of inhibition by amiloride at each concentration.

    • Construct a dose-response curve and fit it with the Hill equation to determine the IC₅₀ value for amiloride's block of the this compound-induced current.

Conclusion

The interaction between this compound and amiloride at the ASIC3 channel provides a valuable model system for studying the pharmacology of this important ion channel. While this compound serves as a useful tool to elicit sustained ASIC3 currents, amiloride remains a prototypic, albeit non-selective, inhibitor. The paradoxical potentiation observed under certain conditions highlights the complexity of ASIC3 modulation and underscores the need for the development of more specific pharmacological probes. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers aiming to further unravel the intricacies of ASIC3 function and its role in health and disease.

References

Unraveling the Subtype-Specific Effects of GMQ on Acid-Sensing Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

2-guanidine-4-methylquinazoline (GMQ) has emerged as a significant modulator of acid-sensing ion channels (ASICs), a family of neuronal sodium channels activated by extracellular acidification. These channels are implicated in a range of physiological and pathological processes, including pain sensation, fear, learning, and neurodegeneration following ischemic stroke.[1][2] this compound exhibits a unique, subtype-specific influence on ASIC function, making it a valuable tool for dissecting the roles of individual ASIC subtypes and a potential lead compound for therapeutic development. This guide provides a comprehensive comparison of this compound's effects on different ASIC subtypes, supported by experimental data and detailed methodologies.

Differential Modulation of ASIC Subtypes by this compound

This compound's interaction with ASICs is not uniform across the channel family. While it is famously known as the first non-proton activator of ASIC3 at physiological pH, it also modulates the function of other subtypes, including ASIC1a, ASIC1b, and ASIC2a, albeit through different mechanisms.[1][2]

The Unique Case of ASIC3 Activation

At a physiological pH of 7.4, this compound selectively activates ASIC3, inducing a sustained inward current.[1][2][3][4] This activation is the result of a distinctive combination of effects on the channel's gating properties. This compound shifts the pH dependence of activation for ASIC3 to a more alkaline value while simultaneously shifting the pH dependence of steady-state inactivation to a more acidic value.[1][2][5] This creates an overlap between the activation and inactivation curves, resulting in a "window current" at physiological pH.[1][2]

Contrasting Effects on ASIC1a and ASIC1b

In stark contrast to its effect on ASIC3, this compound shifts the pH dependence of activation for both ASIC1a and ASIC1b to more acidic values.[1][2][6] This means that in the presence of this compound, a lower pH (i.e., higher proton concentration) is required to open these channels. Consequently, this compound does not activate ASIC1a or ASIC1b at physiological pH.[2][7]

Modulation of Steady-State Inactivation Across Subtypes

A common effect of this compound across multiple ASIC subtypes is the induction of an acidic shift in the pH dependence of steady-state inactivation. This has been observed for ASIC1a, ASIC1b, ASIC2a, and ASIC3.[1][2]

Pore Block at Higher Concentrations

At concentrations exceeding 1 mM, this compound exhibits a distinct inhibitory effect on all tested ASIC subtypes (ASIC1a, ASIC1b, and ASIC3).[1][2] This is attributed to a pore-blocking mechanism that reduces the unitary current amplitude, thereby decreasing the maximal peak currents.[1][2]

Quantitative Comparison of this compound's Effects

The following table summarizes the key quantitative parameters of this compound's effects on different ASIC subtypes.

ASIC SubtypeEffect on pH50 of ActivationEffect on pH50 of InactivationActivation at pH 7.4Pore Block (IC50)EC50 for pH50 Shift (ASIC1a) / Activation (ASIC3)
ASIC1a Acidic Shift[1][2][6]Acidic Shift[1][2]No[2][7]~3.24 mM[4]1.97 ± 0.29 mM[2]
ASIC1b Acidic Shift[1][2]Acidic Shift[1][2]No[2]~1.52 mM[4]Not reported
ASIC2a No significant effect[2]Acidic Shift[1][2]No[2]Not reportedNot applicable
ASIC3 Alkaline Shift[1][2][5]Acidic Shift[1][2][5]Yes[1][2][3][4]~6.74 mM[4]1.83 ± 0.97 mM[8]

Signaling Pathways and Experimental Workflow

The differential effects of this compound on ASIC subtypes are governed by its interaction with specific domains of the channel proteins. The extracellular "palm" domain has been identified as a critical region for this compound's modulatory activity.[3]

GMQ_ASIC_Signaling cluster_ASIC3 ASIC3 cluster_ASIC1a ASIC1a GMQ_ASIC3 This compound PalmDomain_ASIC3 Extracellular Palm Domain GMQ_ASIC3->PalmDomain_ASIC3 ActivationGate_ASIC3 Activation Gate (Alkaline Shift) PalmDomain_ASIC3->ActivationGate_ASIC3 InactivationGate_ASIC3 Inactivation Gate (Acidic Shift) PalmDomain_ASIC3->InactivationGate_ASIC3 WindowCurrent Window Current at pH 7.4 ActivationGate_ASIC3->WindowCurrent InactivationGate_ASIC3->WindowCurrent ChannelOpening_ASIC3 Channel Opening WindowCurrent->ChannelOpening_ASIC3 GMQ_ASIC1a This compound PalmDomain_ASIC1a Extracellular Palm Domain GMQ_ASIC1a->PalmDomain_ASIC1a ActivationGate_ASIC1a Activation Gate (Acidic Shift) PalmDomain_ASIC1a->ActivationGate_ASIC1a ChannelClosed_ASIC1a Channel Remains Closed at pH 7.4 ActivationGate_ASIC1a->ChannelClosed_ASIC1a Experimental_Workflow Start CHO or HEK293 Cells Transfection Transfection with ASIC Subtype cDNA Start->Transfection CellCulture Cell Culture Transfection->CellCulture PatchClamp Whole-Cell Patch-Clamp Recording CellCulture->PatchClamp pHApplication Application of Solutions with Varying pH (with and without this compound) PatchClamp->pHApplication DataAcquisition Current Measurement (Activation, Inactivation, Peak Current) pHApplication->DataAcquisition Analysis Data Analysis (pH-response curves, IC50/EC50 calculation) DataAcquisition->Analysis Conclusion Determination of This compound's Effect on Specific ASIC Subtype Analysis->Conclusion

References

Independent Validation of Gq Signaling Pathway Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the independent validation of published findings is a cornerstone of scientific rigor. This guide provides a comparative analysis of experimental approaches used to validate research on the Gq protein-coupled receptor (GPCR) signaling pathway, a critical mediator in cellular communication and a prominent target in drug discovery.

The Gq signaling cascade is initiated by the binding of a ligand to a Gq-coupled GPCR. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

This guide summarizes quantitative data from comparative studies, details key experimental protocols for validation, and provides visual representations of the signaling pathway and a general validation workflow.

Comparative Analysis of Gq Signaling Assays

The two most common methods for quantifying Gq activation are the measurement of intracellular calcium mobilization and the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3. The choice of assay can influence experimental outcomes, and validation studies often compare these methods.

Assay TypeCompoundReceptorReported IC50 (nM) - Calcium AssayReported IC50 (nM) - IP-One AssayReference
Antagonist ActivityAtropineM1 Muscarinic Acetylcholine2.931.82[1]
Antagonist ActivityPirenzepineM1 Muscarinic Acetylcholine63.320.8[1]

Table 1: Comparison of Antagonist Potency in Different Gq Activation Assays. This table shows the half-maximal inhibitory concentration (IC50) of two antagonists determined by intracellular calcium assay and the IP-One (IP1) assay. The data indicates a good correlation between the two methods for atropine, while a more significant difference is observed for pirenzepine, highlighting the importance of using multiple assays for validation.[1]

Validation of Gq Inhibitor Specificity

A crucial aspect of validating Gq signaling research is to ensure that the effects of inhibitors are specific to the Gq pathway. One robust method involves comparing the inhibitor's effect on cells expressing the wild-type Gαq protein versus a mutant version that is resistant to the inhibitor.

Gαq ProteinGq InhibitorAssay ReadoutInhibition ObservedReference
Wild-type GαqFR900359IP1 AccumulationYes[2]
Inhibitor-Resistant Gαq MutantFR900359IP1 AccumulationNo[2]
Wild-type GαqYM-254890GTPγS bindingYes[3]

Table 2: Validation of Gq Inhibitor Specificity. This table summarizes the results from studies validating the on-target effects of Gq inhibitors FR900359 and YM-254850. The lack of inhibition in cells with a resistant Gαq mutant confirms that the inhibitor's effects are mediated through the Gq protein.[2][3]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes a common method for measuring Gq activation by monitoring changes in intracellular calcium levels using a fluorescent dye.

Materials:

  • Cells expressing the Gq-coupled receptor of interest.

  • Black, clear-bottom 96-well plates.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonists and antagonists of interest.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells into 96-well plates and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.

  • Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. For antagonist testing, add the antagonist compounds to the wells and incubate for a predetermined period.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Agonist Stimulation: Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: The change in fluorescence is calculated and plotted against the compound concentration to determine potency (EC50 for agonists, IC50 for antagonists).

Inositol Monophosphate (IP1) Accumulation Assay

This protocol outlines a method to quantify Gq activation by measuring the accumulation of IP1, a stable downstream metabolite of IP3, using a competitive immunoassay format (e.g., HTRF-based IP-One assay).

Materials:

  • Cells expressing the Gq-coupled receptor of interest.

  • White, solid-bottom 96-well or 384-well plates.

  • Cell culture medium.

  • Stimulation buffer containing a lithium chloride (LiCl) solution (to inhibit the degradation of IP1).

  • Agonists and antagonists of interest.

  • IP-One assay kit containing IP1-d2 conjugate and anti-IP1 cryptate antibody.

  • A plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

Procedure:

  • Cell Plating: Seed cells into the appropriate microplates and culture to the desired confluency.

  • Compound Addition: For antagonist experiments, pre-incubate the cells with the antagonist compounds.

  • Agonist Stimulation: Add the agonist in stimulation buffer containing LiCl to the wells. Incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody from the kit to the wells. This will lyse the cells and initiate the competitive immunoassay.

  • Signal Measurement: Incubate for the recommended time at room temperature to allow the assay to reach equilibrium. Measure the TR-FRET signal using a compatible plate reader. A decrease in the FRET signal indicates an increase in the cellular IP1 concentration.

  • Data Analysis: Convert the FRET ratio to IP1 concentration using a standard curve. Plot the IP1 concentration against the compound concentration to determine EC50 or IC50 values.

Visualizing Gq Signaling and Validation Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Gq signaling pathway and a general experimental workflow for validating research findings.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-Coupled Receptor Gq Gq Protein (αβγ) GPCR->Gq 2. Gq Activation PLC Phospholipase C (PLC) Gq->PLC 3. PLC Activation PIP2 PIP2 PLC->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 5. Ca2+ Release PKC Protein Kinase C (PKC) DAG->PKC 6. PKC Activation Ca2->PKC Cellular_Response Cellular Response PKC->Cellular_Response 7. Phosphorylation Ligand Ligand Ligand->GPCR 1. Activation

Caption: The Gq signaling pathway cascade.

Independent_Validation_Workflow cluster_planning Planning & Design cluster_execution Experimental Execution cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Published_Finding Identify Published Finding for Validation Select_Methods Select Independent Validation Methods (e.g., different cell line, assay) Published_Finding->Select_Methods Replicate_Experiment Replicate Original Experiment Select_Methods->Replicate_Experiment Alternative_Experiment Perform Alternative Experiment Select_Methods->Alternative_Experiment Collect_Data Collect and Process Quantitative Data Replicate_Experiment->Collect_Data Alternative_Experiment->Collect_Data Compare_Results Compare Results with Published Data Collect_Data->Compare_Results Confirmation Confirmation of Original Finding Compare_Results->Confirmation Consistent Discrepancy Discrepancy with Original Finding Compare_Results->Discrepancy Inconsistent

Caption: A general workflow for independent validation.

References

Safety Operating Guide

Navigating the Safe Disposal of GMQ (2-Guanidine-4-methylquinazoline) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of GMQ (2-Guanidine-4-methylquinazoline), a potent and selective modulator of acid-sensing ion channels (ASICs). Adherence to these guidelines is critical for minimizing environmental impact and protecting laboratory personnel.

This compound Safety and Hazard Information

This compound, also known as 2-Guanidine-4-methylquinazoline, is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The compound is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step-by-Step this compound Disposal Protocol

The disposal of this compound waste must be conducted in accordance with institutional, local, and national hazardous waste regulations. The following is a general procedural workflow for the proper disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be designated as hazardous waste.

  • Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals.

2. Containerization:

  • Use a dedicated, properly labeled hazardous waste container that is compatible with this compound. The container should be in good condition, with no leaks or rust[1].

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "2-Guanidine-4-methylquinazoline"[1]. Chemical abbreviations are not acceptable.

  • Keep the waste container securely closed except when adding waste[1].

3. Waste Accumulation:

  • Store the this compound hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Do not accumulate large quantities of waste. It is recommended to arrange for waste pickup on a regular basis[2].

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.

  • The rinsate from this process must be collected and treated as hazardous waste[1].

  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste[1].

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

GMQ_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Process start This compound Waste Generation identify Identify as Hazardous Waste start->identify Step 1 segregate Segregate from Other Waste identify->segregate Step 2 containerize Use Labeled, Compatible Waste Container segregate->containerize Step 3 accumulate Store in Designated Accumulation Area containerize->accumulate Step 4 schedule_pickup Schedule Waste Pickup with EH&S accumulate->schedule_pickup Step 5 final_disposal Licensed Waste Contractor Disposal schedule_pickup->final_disposal Step 6

This compound Disposal Workflow

Quantitative Data Summary

No quantitative data regarding specific disposal volumes or concentrations were available in the search results. Disposal limits and reporting requirements are typically determined by local and national regulations and should be confirmed with your institution's EH&S department.

Experimental Protocols

The provided information does not cite specific experimental protocols for the disposal of this compound. The recommended procedures are based on general best practices for handling and disposing of hazardous chemical waste in a laboratory setting[1][2][3][4]. It is the user's responsibility to determine if their specific use of this compound requires any additional disposal considerations and to consult with their safety officer.

References

Essential Safety and Operational Guide for Handling GMQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of GMQ (2-Guanidine-4-methylquinazoline), a potent and selective modulator of the acid-sensing ion channel 3 (ASIC3). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified with the following hazards. A comprehensive understanding of these risks is the first step in safe handling.

Hazard Summary Table

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemStandard
Eye/Face Protection Safety glasses with side-shields or gogglesEN166
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber)EN374
Body Protection Laboratory coat---
Respiratory Protection Required when dusts are generated. Use a NIOSH-approved respirator.---

Operational and Disposal Plans

Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection. The following procedural guidance outlines the necessary steps from receipt of the compound to its final disposal.

Handling and Storage Workflow

This compound Handling and Storage Workflow A Receiving this compound B Log in Chemical Inventory A->B C Store in a cool, dry, well-ventilated area B->C D Keep container tightly closed C->D E Work in a well-ventilated area or under a fume hood D->E For Use F Wear appropriate PPE E->F G Weigh and prepare solutions F->G H Conduct Experiment G->H I Decontaminate work area H->I

Caption: Workflow for the safe handling and storage of this compound in a laboratory setting.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Follow these steps for proper disposal.

This compound Disposal Workflow

This compound Disposal Workflow A Collect this compound waste in a designated, labeled, and sealed container B Segregate from incompatible wastes A->B C Store in a designated hazardous waste accumulation area B->C D Arrange for disposal by a licensed hazardous waste contractor C->D E Complete waste manifest documentation D->E

Caption: Step-by-step procedure for the safe disposal of this compound waste.

Experimental Protocol: In Vitro Cell-Based Assay

The following provides a detailed methodology for a typical experiment involving the application of this compound to cultured cells for studying its effect on ASIC3 channels.

Objective: To measure the activation of ASIC3 channels in response to this compound using whole-cell patch-clamp electrophysiology.

Materials:

  • This compound hydrochloride (CAS: 5361-15-9)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HEK293 cells stably expressing rat ASIC3 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Extracellular and intracellular recording solutions

  • Patch-clamp rig with amplifier and data acquisition system

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound hydrochloride in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Culture:

    • Culture HEK293-rASIC3 cells in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Continuously perfuse the cells with an extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a membrane potential of -60 mV.

  • Application of this compound:

    • Prepare working solutions of this compound by diluting the stock solution in the extracellular solution to the desired final concentrations (e.g., 1 µM to 1 mM).

    • Apply the this compound-containing solution to the cell using a rapid perfusion system.

    • Record the induced currents.

  • Data Analysis:

    • Measure the peak and sustained components of the this compound-induced current.

    • Construct a dose-response curve by plotting the current amplitude against the this compound concentration.

    • Determine the EC50 value for this compound-induced activation of ASIC3.

Experimental Workflow Diagram

In Vitro this compound Experimental Workflow A Prepare this compound Stock Solution (in DMSO) C Prepare working solutions of this compound A->C B Culture and Plate ASIC3-expressing cells D Perform whole-cell patch-clamp recording B->D E Apply this compound to cells and record currents C->E D->E F Analyze data (dose-response, EC50) E->F

Caption: A typical workflow for an in vitro experiment using this compound to study ASIC3 channel activation.

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.